2-amino-3-(3-cyanophenyl)propanoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-3-(3-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOMTMPTNZOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63999-80-4 | |
| Record name | 2-Amino-3-(3-cyano-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(3-cyanophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-amino-3-(3-cyanophenyl)propanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The unique physicochemical properties imparted by the meta-substituted cyano group on the phenyl ring make this compound a valuable building block for creating novel peptide-based therapeutics and small molecule inhibitors with enhanced stability and target affinity.
This document details the core synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate replication and optimization in a research and development setting.
Overview of Synthetic Strategies
The synthesis of this compound can be primarily achieved through two well-established and versatile methods in organic chemistry:
-
Strecker Synthesis: This classical yet robust method offers a direct approach to α-amino acids from an aldehyde precursor. In this case, 3-cyanobenzaldehyde serves as the readily available starting material. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired amino acid.
-
Alkylation of a Glycine Equivalent: This strategy involves the formation of a carbon-carbon bond between an electrophilic benzyl halide and a nucleophilic glycine enolate equivalent. The use of diethyl acetamidomalonate is a common and effective approach, where its enolate is alkylated with 3-cyanobenzyl bromide. Subsequent hydrolysis and decarboxylation afford the target amino acid.
Both methodologies present distinct advantages and challenges in terms of reagent availability, reaction conditions, and potential for asymmetric synthesis, which will be elaborated upon in the following sections.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data associated with the primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Strecker Synthesis | Alkylation of Diethyl Acetamidomalonate |
| Starting Material | 3-Cyanobenzaldehyde | Diethyl acetamidomalonate, 3-Cyanobenzyl bromide |
| Key Reagents | NH₄Cl, KCN, HCl | NaOEt, NaOH, HCl |
| Intermediate | 2-Amino-2-(3-cyanophenyl)acetonitrile | Diethyl 2-acetamido-2-(3-cyanobenzyl)malonate |
| Overall Yield | Moderate to Good | Good to High |
| Reaction Steps | 2 (One-pot for aminonitrile, then hydrolysis) | 3 (Alkylation, Hydrolysis, Decarboxylation) |
| Stereocontrol | Produces a racemic mixture; requires resolution or asymmetric modification | Produces a racemic mixture; can be adapted for enantioselectivity |
Experimental Protocols
Strecker Synthesis of this compound
This protocol outlines the synthesis of racemic this compound starting from 3-cyanobenzaldehyde.
Step 1: Synthesis of 2-Amino-2-(3-cyanophenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.
-
To this solution, 3-cyanobenzaldehyde (1.0 equivalent) is added, followed by the addition of a solution of potassium cyanide (1.1 equivalents) in water. The addition of the cyanide solution should be performed slowly and with efficient stirring, while maintaining the temperature at 0-5 °C using an ice bath.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis of 2-Amino-2-(3-cyanophenyl)acetonitrile to this compound
-
The crude 2-amino-2-(3-cyanophenyl)acetonitrile is suspended in a concentrated solution of hydrochloric acid (e.g., 6 M HCl).
-
The mixture is heated to reflux for several hours until the hydrolysis is complete (monitoring by TLC).
-
After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
The aqueous layer is then carefully neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed with cold water, and then with a small amount of ethanol or acetone, and dried under vacuum to afford this compound.
Synthesis via Alkylation of Diethyl Acetamidomalonate
This method provides an alternative route to the target amino acid using 3-cyanobenzyl bromide.
Step 1: Synthesis of Diethyl 2-acetamido-2-(3-cyanobenzyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium ethoxide is prepared by dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, diethyl acetamidomalonate (1.0 equivalent) is added, and the mixture is stirred until a clear solution is obtained.
-
3-Cyanobenzyl bromide (1.0 equivalent) is then added, and the reaction mixture is heated to reflux for several hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Hydrolysis and Decarboxylation to this compound
-
The purified diethyl 2-acetamido-2-(3-cyanobenzyl)malonate is suspended in a strong aqueous acid (e.g., 6 M HCl) or base (e.g., 6 M NaOH).
-
The mixture is heated to reflux for an extended period (typically 12-24 hours) to effect both hydrolysis of the esters and the amide, and decarboxylation.
-
If basic hydrolysis is used, the reaction mixture is cooled and acidified with concentrated HCl.
-
The solution is then concentrated under reduced pressure. The resulting solid is dissolved in a minimum amount of water and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways described in this guide.
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Cyano-L-phenylalanine, a non-proteinogenic amino acid of significant interest in drug discovery and chemical biology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a representative experimental workflow.
Core Physicochemical Properties
3-Cyano-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, distinguished by the presence of a nitrile group at the meta position of the phenyl ring. This modification imparts unique electronic and steric properties, influencing its behavior in biological systems and its utility as a building block in peptide and small molecule synthesis.
Quantitative Data Summary
The following table summarizes the available physicochemical data for 3-Cyano-L-phenylalanine and its related forms. It is important to note that experimental data for the pure, unprotected L-enantiomer is limited in the public domain. Much of the available data pertains to the racemic (DL) mixture or N-protected derivatives.
| Property | Value | Remarks | Source(s) |
| Molecular Weight | 190.20 g/mol | --- | [1][2] |
| Melting Point | 228-233 °C | For DL-racemic mixture | |
| 124.1 °C | For Boc-protected L-enantiomer | ||
| Boiling Point | 382.5 °C | Predicted for DL-racemic mixture | [3] |
| 432.4 °C | Rough estimate for Boc-protected L-enantiomer | ||
| pKa | 3.75 ± 0.10 | Predicted for Boc-protected L-enantiomer | |
| LogP (XLogP3) | -1.8 | Computed | [1] |
| Water Solubility | 100 g/L | Estimated for p-Cyano-L-phenylalanine | |
| Increases with temperature | For the parent compound, L-phenylalanine | [4][5] |
Experimental Protocols
The determination of the physicochemical properties of novel compounds like 3-Cyano-L-phenylalanine is crucial for their application in research and development. Below are detailed methodologies for key experiments.
Determination of Melting Point
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the crystalline 3-Cyano-L-phenylalanine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a steady rate (e.g., 10 °C/minute) until the temperature is approximately 15-20 °C below the expected melting point. c. The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation. d. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting range.
-
Analysis: For a pure substance, the melting range should be narrow (typically < 2 °C).
Determination of Octanol-Water Partition Coefficient (LogP)
Objective: To quantify the lipophilicity of 3-Cyano-L-phenylalanine.
Methodology (Shake-Flask Method):
-
Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A stock solution of 3-Cyano-L-phenylalanine is prepared in the aqueous phase.
-
Partitioning: a. A known volume of the stock solution is added to a flask containing a known volume of the n-octanol phase. b. The flask is securely sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached. c. The mixture is then centrifuged to ensure complete separation of the two phases.
-
Analysis: a. The concentration of 3-Cyano-L-phenylalanine in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. b. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. c. LogP is the base-10 logarithm of the partition coefficient.
Determination of Aqueous Solubility
Objective: To determine the maximum concentration of 3-Cyano-L-phenylalanine that can dissolve in water at a specific temperature.
Methodology (Equilibrium Shake-Flask Method):
-
Sample Preparation: An excess amount of solid 3-Cyano-L-phenylalanine is added to a known volume of water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Sample Collection and Analysis: a. The suspension is allowed to settle, or it is filtered through a fine-pored filter to remove any undissolved solid. b. A known volume of the clear, saturated solution is carefully withdrawn. c. The concentration of 3-Cyano-L-phenylalanine in the saturated solution is determined by a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry after creating a calibration curve.
-
Reporting: The solubility is typically reported in units of g/L or mol/L at the specified temperature.
Mandatory Visualizations
Experimental Workflow: Incorporation of 3-Cyano-L-phenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing 3-Cyano-L-phenylalanine. This workflow is fundamental to creating novel peptides with tailored properties for various research and therapeutic applications.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 3-Cyano-L-phenylalanine.
This guide provides a foundational understanding of the physicochemical properties of 3-Cyano-L-phenylalanine for professionals in the fields of chemical research and drug development. The provided data and protocols serve as a valuable resource for the effective utilization of this unique amino acid in various scientific applications.
References
- 1. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 63999-80-4 CAS MSDS (3-Cyanophenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. sepax-tech.com.cn [sepax-tech.com.cn]
- 5. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 3-Cyanophenylalanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The non-proteinogenic amino acid 3-cyanophenylalanine and its derivatives have emerged as a versatile scaffold in medicinal chemistry and drug discovery. The incorporation of a nitrile group onto the phenyl ring of phenylalanine imparts unique electronic and steric properties, leading to a diverse range of biological activities. These derivatives have been investigated for their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various 3-cyanophenylalanine derivatives, with a focus on quantitative data and detailed experimental methodologies.
I. Anticancer Activity of 3-Cyanophenylalanine Derivatives
A notable class of 3-cyanophenylalanine derivatives exhibiting anticancer properties are those incorporating a 4-aminoquinoline moiety. These compounds have demonstrated potent cytotoxicity against various cancer cell lines and inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.
Quantitative Data: Anticancer and EGFR Inhibitory Activities
The following table summarizes the in vitro cytotoxicity (IC50) and EGFR inhibitory activity of selected 4-aminoquinoline derivatives containing a phenylalanine methyl ester.
| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) | NIH3T3 IC50 (µM) | EGFR Inhibition (%) @ 10 µM |
| 4d | 3.317 ± 0.142 | 7.711 ± 0.217 | > 50 | Moderate |
| 4e | 4.648 ± 0.199 | 6.114 ± 0.272 | > 50 | Moderate |
Data extracted from a study on novel 4-aminoquinoline derivatives.[1][2]
Signaling Pathway: EGFR Inhibition
The anticancer activity of these derivatives is, in part, attributed to their inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, ultimately leading to cell proliferation, survival, and differentiation.[3][4][5][6] By inhibiting EGFR, the 3-cyanophenylalanine derivatives block these downstream signals, thereby impeding cancer cell growth.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 3-cyanophenylalanine derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The cytotoxicity of the 3-cyanophenylalanine derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
1. Cell Plating:
-
Harvest and count cancer cells (e.g., A549, MCF-7) and non-cancerous cells (e.g., NIH3T3).
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.[7]
2. Compound Treatment:
-
Prepare serial dilutions of the 3-cyanophenylalanine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.[7]
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8][9]
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[8][10]
5. Data Analysis:
-
Subtract the background absorbance from the absorbance of all wells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the cytotoxicity of 3-cyanophenylalanine derivatives using the MTT assay.
II. Enzyme Inhibitory Activity
Derivatives of 3-cyanophenylalanine have also been investigated as inhibitors of various enzymes, including proteases like chymotrypsin. The constrained structure and electronic properties of these amino acid derivatives can lead to potent and selective enzyme inhibition.
Quantitative Data: Chymotrypsin Inhibition
Dipeptides containing (E)-2,3-methanophenylalanine, a sterically restricted analog, have shown competitive inhibition of chymotrypsin.
| Compound | Inhibition Constant (Ki) (mM) |
| H-(2R,3S)-ΔEPhe-Phe-OMe | 0.16 |
Data for the most potent dipeptide from a study on enzyme inhibition by sterically constrained amino acids.[8]
Experimental Protocol: Chymotrypsin Inhibition Assay
The inhibitory activity of 3-cyanophenylalanine derivatives against chymotrypsin can be determined by monitoring the hydrolysis of a chromogenic or fluorogenic substrate.
1. Reagent Preparation:
-
Buffer: Prepare an 80 mM Tris-HCl buffer, pH 7.8, containing 0.1 M CaCl₂.[11]
-
Substrate: Prepare a solution of a suitable chymotrypsin substrate, such as N-benzoyl-L-tyrosine ethyl ester (BTEE), in an appropriate solvent (e.g., 50% methanol).[11]
-
Enzyme: Dissolve chymotrypsin in 1 mM HCl to a stock concentration and then dilute to the final working concentration (e.g., 10-30 µg/mL) in the same diluent.[11]
-
Inhibitor: Dissolve the 3-cyanophenylalanine derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution, from which serial dilutions are made.
2. Assay Procedure:
-
Set up a reaction in a cuvette or 96-well plate.
-
Add the buffer, substrate solution, and inhibitor solution (at various concentrations) to the reaction vessel.
-
Incubate at 25°C for a few minutes to reach thermal equilibrium.[11]
-
Initiate the reaction by adding the chymotrypsin solution.
-
Immediately monitor the change in absorbance (e.g., at 256 nm for BTEE) or fluorescence over time in kinetic mode.[11]
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) from the linear portion of the progress curve.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
Caption: General workflow for the chymotrypsin inhibition assay.
III. Antimicrobial Activity
Certain derivatives of 3-cyanophenylalanine, particularly those with a benzoxazole skeleton, have demonstrated selective antimicrobial activity.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimal Inhibitory Concentration (MIC) values for selected 3-(2-benzoxazol-5-yl)alanine derivatives against Gram-positive bacteria.
| Compound ID | Bacillus subtilis MIC (µg/mL) |
| Compound A | 62.5 |
| Compound B | 125 |
Note: Specific compound IDs from the source have been generalized. Data indicates selective activity against Gram-positive bacteria.[12]
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Reagent and Inoculum Preparation:
-
Prepare a stock solution of the 3-cyanophenylalanine derivative in a suitable solvent and sterilize by filtration.
-
Culture the test microorganism (e.g., Bacillus subtilis) in an appropriate broth medium to the desired growth phase (e.g., mid-logarithmic).
-
Adjust the bacterial suspension to a standardized concentration (e.g., 10⁴ to 10⁵ CFU/mL).[13]
2. Plate Preparation:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[13]
-
Add 100 µL of the antimicrobial stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard 100 µL from the last column of dilutions.[13]
3. Inoculation and Incubation:
-
Inoculate each well (except for a sterility control) with a small volume (e.g., 5 µL) of the standardized bacterial inoculum.[13]
-
Include a growth control well (broth and inoculum, no compound).
-
Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 16-20 hours.[14]
4. Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[15]
Conclusion
3-Cyanophenylalanine derivatives represent a promising and versatile class of compounds with a wide spectrum of biological activities. Their efficacy as anticancer agents, enzyme inhibitors, and antimicrobial compounds warrants further investigation. The detailed experimental protocols provided in this guide offer a foundation for the continued exploration and development of these molecules as potential therapeutic agents. The structure-activity relationships derived from quantitative data will be crucial in guiding the design of new derivatives with enhanced potency and selectivity.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
An In-depth Technical Guide to CAS Number 57213-48-6 and 5-ethyl-2-furoic acid
Disclaimer: The initial request specified CAS number 57213-48-6, which corresponds to 3-Cyano-L-phenylalanine . However, the topic also mentioned 5-ethyl-2-furoic acid , a distinct chemical entity. This guide provides a comprehensive technical overview of both compounds to address the ambiguity in the query.
Part 1: 3-Cyano-L-phenylalanine (CAS: 57213-48-6)
An unnatural amino acid, 3-Cyano-L-phenylalanine, is a valuable tool in biochemical and pharmaceutical research. Its unique structure, featuring a cyano group on the phenyl ring, allows for novel applications in protein engineering, peptide synthesis, and as a spectroscopic probe.
Chemical and Physical Properties
The fundamental properties of 3-Cyano-L-phenylalanine are summarized in the table below, providing a concise overview for researchers.
| Property | Value | Reference |
| CAS Number | 57213-48-6 | |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Appearance | White to beige powder | |
| Purity | ≥97% (HPLC) | |
| Storage Conditions | 0-8°C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Synthesis and Incorporation into Peptides
3-Cyano-L-phenylalanine is primarily used as a building block in the synthesis of novel peptides and proteins. Its incorporation can confer unique properties, such as enhanced stability and altered receptor binding affinity. The synthesis of peptides incorporating this unnatural amino acid typically follows standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected version, Fmoc-3-cyano-L-phenylalanine, is commonly used.
Experimental Protocol: Incorporation of Fmoc-3-cyano-L-phenylalanine into a Peptide using SPPS
This protocol outlines the general steps for incorporating Fmoc-3-cyano-L-phenylalanine into a peptide sequence using a manual or automated peptide synthesizer.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-3-cyano-L-phenylalanine by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours).
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Applications in Research and Drug Development
3-Cyano-L-phenylalanine serves as a versatile tool in various research areas:
-
Drug Development: It is used as a building block for synthesizing novel pharmaceuticals, particularly in the development of enzyme inhibitors and anticancer agents. The cyano group can influence the electronic properties and binding interactions of the molecule.
-
Biochemical Research: This unnatural amino acid is employed in studies of protein synthesis, enzyme activity, and metabolic pathways. Its incorporation into proteins allows for the investigation of protein structure and function.
-
Neuroscience: The compound is explored for its potential effects on neurotransmitter systems, making it a subject of interest in studies related to neurodegenerative diseases.
Experimental Protocol: Site-Specific Incorporation of Unnatural Amino Acids
The site-specific incorporation of unnatural amino acids like 3-Cyano-L-phenylalanine into proteins in vivo is a powerful technique for protein engineering. This is typically achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.
-
Vector Preparation:
-
Clone the gene of interest into an expression vector.
-
Introduce an amber stop codon (TAG) at the desired site for unnatural amino acid incorporation using site-directed mutagenesis.
-
-
Orthogonal System: Co-transform the expression host (e.g., E. coli) with the plasmid containing the gene of interest and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA.
-
Cell Culture and Induction:
-
Grow the transformed cells in a minimal medium.
-
Supplement the medium with the unnatural amino acid (3-Cyano-L-phenylalanine).
-
Induce protein expression using an appropriate inducer (e.g., IPTG).
-
-
Protein Purification: After expression, lyse the cells and purify the protein containing the unnatural amino acid using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Verification: Confirm the successful incorporation of the unnatural amino acid by mass spectrometry.
Signaling Pathways and Mechanism of Action
Currently, there is limited information on specific signaling pathways that are directly modulated by 3-Cyano-L-phenylalanine itself. Its primary role is as a structural component or a probe to study the function of other proteins. For instance, its incorporation into a kinase could be used to study its role in a specific signaling pathway through altered substrate binding or enzyme activity.
Part 2: 5-ethyl-2-furoic acid
5-ethyl-2-furoic acid is a derivative of 2-furoic acid, a class of compounds known for their diverse biological activities, including antimicrobial and flavoring properties.
Chemical and Physical Properties
Key properties of 5-ethyl-2-furoic acid are presented below.
| Property | Value | Reference |
| CAS Number | 56311-37-6 | |
| Molecular Formula | C₇H₈O₃ | |
| Molecular Weight | 140.14 g/mol | |
| Boiling Point | 325.7°C (estimated) | |
| Density | 1.2167 g/cm³ (estimated) |
Synthesis
A common method for the synthesis of 5-ethyl-2-furoic acid involves the reduction of a suitable precursor followed by esterification and hydrolysis. A detailed experimental protocol based on available literature is provided below.
Experimental Protocol: Synthesis of 5-ethyl-2-furoic acid
This protocol describes a multi-step synthesis starting from 5-ethyl-2-furoic acid to its dihydro derivative, which can be conceptually reversed or modified for the synthesis of the parent compound from appropriate starting materials. The synthesis of 5-ethyl-2-furoic acid itself can be achieved through various methods, including the oxidation of 5-ethyl-2-furfural.
-
Starting Material: 5-ethyl-2-furoic acid (for modification) or a suitable precursor for its synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material in a suitable solvent.
-
Reaction Conditions: The specific reagents and conditions will depend on the chosen synthetic route. For instance, a Birch reduction can be used to form the dihydro derivative.
-
To a refluxing solution of 5-ethyl-2-furoic acid in liquid ammonia and dry methanol, add lithium metal over a period of 15 minutes.
-
Stir the mixture under reflux for 30 minutes.
-
-
Work-up:
-
After the reaction is complete, remove the ammonia.
-
Add dry methanol and pass hydrogen chloride gas until the pH reaches 1.
-
Filter the precipitated salts.
-
The resulting solution contains the methyl ester of the product, which can be isolated and subsequently hydrolyzed to the carboxylic acid.
-
-
Purification: Purify the final product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized 5-ethyl-2-furoic acid using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Potential Applications and Biological Activity
While specific biological data for 5-ethyl-2-furoic acid is limited, the broader class of 2-furoic acid derivatives exhibits a range of biological activities.
-
Antimicrobial Activity: Furoic acid derivatives have shown activity against various bacteria and fungi. The mechanism of action can involve the disruption of microbial membranes or inhibition of essential enzymes.
-
Quorum Sensing Inhibition: Furanone compounds, which share the core furan ring structure, are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. This makes them attractive targets for the development of anti-virulence drugs.
-
Anticancer Activity: Some furoic acid derivatives have been investigated for their cytotoxic effects against cancer cell lines.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Compound: Prepare a stock solution of 5-ethyl-2-furoic acid in a suitable solvent (e.g., DMSO).
-
Microplate Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathway Involvement: Quorum Sensing Inhibition
Furanone derivatives can act as antagonists of bacterial quorum sensing signaling. They are structurally similar to the native acyl-homoserine lactone (AHL) signaling molecules and can competitively bind to the LuxR-type receptors, thereby preventing the activation of gene expression for virulence factors and biofilm formation.
An In-depth Technical Guide to the Discovery and History of Cyanophenylalanine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanophenylalanine isomers, non-natural amino acids derived from phenylalanine, have emerged as indispensable tools in biochemical research, drug discovery, and materials science. The incorporation of a cyano (-C≡N) group onto the phenyl ring of phenylalanine imparts unique electronic, spectroscopic, and chemical properties, enabling novel applications not achievable with their natural counterpart. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of the ortho (2-cyano), meta (3-cyano), and para (4-cyano) isomers of phenylalanine.
This document details the historical context of their development, provides a comparative analysis of their physicochemical properties, and outlines detailed experimental protocols for their synthesis. Furthermore, it illustrates key synthetic and application-based workflows using logical diagrams to facilitate a deeper understanding for researchers and professionals in the field.
Physicochemical Properties of Cyanophenylalanine Isomers
The position of the cyano group on the phenyl ring significantly influences the steric and electronic properties of each isomer, leading to differences in their reactivity, spectroscopic characteristics, and interactions within biological systems. A summary of their key physicochemical properties is presented below for easy comparison.
| Property | 2-Cyanophenylalanine | 3-Cyanophenylalanine | 4-Cyanophenylalanine |
| Synonyms | o-Cyanophenylalanine | m-Cyanophenylalanine | p-Cyanophenylalanine |
| CAS Number | 263396-42-5 (L-isomer) | 57213-48-6 (L-isomer) | 167479-78-9 (L-isomer) |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol | 190.20 g/mol | 190.20 g/mol |
| Appearance | White powder | White solid | White powder or crystals |
| Melting Point | 335 °C (decomposes)[1] | Not widely reported | ~243 °C[2] |
| IUPAC Name | (2S)-2-amino-3-(2-cyanophenyl)propanoic acid | (2S)-2-amino-3-(3-cyanophenyl)propanoic acid | (2S)-2-amino-3-(4-cyanophenyl)propanoic acid |
Historical Development and Discovery
The journey of cyanophenylalanine isomers is rooted in the broader exploration of unnatural amino acids, which began to gain significant traction in the mid-20th century. While a definitive timeline for the "discovery" of each isomer is not clearly documented in a single seminal publication, their emergence is intertwined with the development of synthetic methodologies for creating modified amino acids.
The synthesis of phenylalanine itself was first achieved by Fischer in 1904 from α-bromo-β-phenylpropionic acid.[3] This paved the way for the creation of various derivatives. An early method for the synthesis of 4-cyanophenylalanine was reported in the Journal of Organic Chemistry in 1969, which involved a multi-step process starting from p-cyanoaniline.[2] This indicates that the para-isomer has been a subject of chemical synthesis for over half a century.
The L-isomer of 4-cyanophenylalanine was later introduced in a 1994 world patent application by Richard T. Dean and colleagues at Diatide.[4] They utilized it as a chelator for technetium-99m in a method for detecting blood clots.[4] This application marked a significant step in the use of cyanophenylalanine isomers in a biomedical context.
The development of synthetic routes for the 2- and 3-cyano isomers likely followed similar trajectories, driven by the desire to explore the effects of positional isomerism on the properties and applications of these novel amino acids. Today, all three isomers are commercially available and are widely used in various research and development settings.[5][6][7][8][9][10][11][12][13][14]
Synthesis of Cyanophenylalanine Isomers
The synthesis of cyanophenylalanine isomers can be achieved through various chemical routes. The choice of method often depends on the desired isomer, the required stereochemistry (L- or D-enantiomer), and the scale of the synthesis. Below are detailed experimental protocols for the synthesis of each isomer.
General Synthetic Workflow
The synthesis of cyanophenylalanine isomers often follows a general workflow that involves the introduction of the cyano-substituted benzyl group to an amino acid scaffold. This can be achieved through various methods, including the alkylation of a protected glycine or malonate derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. omizzur.com [omizzur.com]
- 3. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
- 4. acs.org [acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. scbt.com [scbt.com]
- 12. scbt.com [scbt.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
3-Cyano-L-phenylalanine: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. Non-proteinogenic amino acids have emerged as invaluable tools in this endeavor, offering unique structural motifs that can overcome the limitations of their natural counterparts. Among these, 3-Cyano-L-phenylalanine, a synthetic amino acid derivative, has garnered significant attention as a versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the nitrile group on the phenyl ring, make it a valuable component in the design of enzyme inhibitors and peptidomimetics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 3-Cyano-L-phenylalanine, with a focus on its role in the development of therapeutic agents.
Physicochemical Properties and Synthesis
3-Cyano-L-phenylalanine is a white to off-white crystalline solid. The presence of the electron-withdrawing cyano group at the meta position of the phenyl ring significantly influences its chemical reactivity and potential for molecular interactions.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 57213-48-6 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Table 1: Physicochemical Properties of 3-Cyano-L-phenylalanine.
The synthesis of 3-Cyano-L-phenylalanine can be achieved through various methods, with the asymmetric Strecker synthesis being a prominent and effective approach for obtaining the desired L-enantiomer.
Applications in Medicinal Chemistry
The unique structural features of 3-Cyano-L-phenylalanine have led to its widespread use in several areas of medicinal chemistry, primarily in the design of enzyme inhibitors and as a component of peptidomimetics.
Covalent and Non-covalent Enzyme Inhibitors
The nitrile group of 3-Cyano-L-phenylalanine can act as a "warhead" for covalent inhibitors, particularly targeting cysteine proteases. The electrophilic carbon of the nitrile can undergo nucleophilic attack by the thiol group of a cysteine residue in the active site of an enzyme, forming a reversible or irreversible thioimidate adduct. This strategy has been successfully employed in the development of potent inhibitors for various enzyme families.
Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, plays a crucial role in bone resorption.[1] Its overactivity is implicated in osteoporosis. Nitrile-containing compounds, including those derived from 3-Cyano-L-phenylalanine, have been extensively explored as Cathepsin K inhibitors.[2][3] The nitrile moiety interacts with the active site cysteine (Cys25), leading to potent and often selective inhibition.
| Compound | Target | IC₅₀ (nM) | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin L | Reference |
| Odanacatib | Cathepsin K | 0.2 | >20,000 | >18,000 | [3] |
| Balicatib | Cathepsin K | 1.4 | >3,400 | >360 | [3] |
| Relacatib | Cathepsin K | - | - | - | [3] |
| Dipeptidyl nitrile 1 | Cathepsin K | 39 | - | - | [4] |
Table 2: Inhibitory Activity of Selected Nitrile-Based Cathepsin K Inhibitors.
Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[5] DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes. While many DPP-IV inhibitors do not contain a cyanophenylalanine moiety, the nitrile group is a key feature in some, where it can interact with the active site.
| Compound | Target | IC₅₀ (nM) | Ki (nM) | Reference |
| Sitagliptin | DPP-IV | 18 | - | [6] |
| Vildagliptin | DPP-IV | 34 | 3.5 | [6] |
| Saxagliptin | DPP-IV | - | - | [7][8] |
| 2-benzylpyrrolidine derivative | DPP-IV | 300 ± 30 | - | [6] |
| 4-benzylpiperidine derivative | DPP-IV | 1600 ± 40 | - | [6] |
Table 3: Inhibitory Activity of Selected DPP-IV Inhibitors.
Peptides and Peptidomimetics
Incorporation of 3-Cyano-L-phenylalanine into peptides can significantly enhance their biological properties. The cyano group can introduce conformational constraints, improve metabolic stability by resisting enzymatic degradation, and provide additional binding interactions with target receptors. This makes it a valuable tool for designing more potent and durable peptide-based therapeutics.
Signaling Pathways
Understanding the signaling pathways in which 3-Cyano-L-phenylalanine-containing inhibitors exert their effects is crucial for rational drug design.
Cathepsin K and Bone Resorption
Cathepsin K expression and activity are tightly regulated by the RANKL/RANK signaling pathway in osteoclasts. Inhibition of Cathepsin K disrupts the degradation of bone matrix proteins, thereby reducing bone resorption.
DPP-IV and Glucose Homeostasis
DPP-IV plays a key role in glucose metabolism by inactivating the incretin hormone GLP-1. Inhibition of DPP-IV leads to prolonged GLP-1 activity, resulting in enhanced insulin secretion and suppressed glucagon release.
Experimental Protocols
Synthesis of 3-Cyano-L-phenylalanine via Asymmetric Strecker Synthesis
This protocol outlines a general procedure for the enantioselective synthesis of 3-Cyano-L-phenylalanine.
Materials:
-
3-Cyanobenzaldehyde
-
Ammonia source (e.g., ammonium chloride)
-
Chiral auxiliary (e.g., a chiral amine or a chiral catalyst)
-
Cyanide source (e.g., trimethylsilyl cyanide (TMSCN) or potassium cyanide)[9][10]
-
Solvent (e.g., methanol, dichloromethane)
-
Acid for hydrolysis (e.g., 6M HCl)
Procedure:
-
Imine Formation: Dissolve 3-cyanobenzaldehyde and the ammonia source in the chosen solvent. Add the chiral auxiliary. Stir the reaction mixture at room temperature until imine formation is complete (monitored by TLC or NMR).
-
Cyanation: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or lower). Slowly add the cyanide source. Allow the reaction to proceed until the formation of the α-aminonitrile is complete.
-
Hydrolysis: Quench the reaction and remove the solvent. Add 6M HCl to the crude α-aminonitrile and reflux the mixture. The nitrile group will be hydrolyzed to a carboxylic acid, and the protecting groups will be removed.
-
Purification: Neutralize the reaction mixture and purify the resulting 3-Cyano-L-phenylalanine by recrystallization or ion-exchange chromatography.
Incorporation of Fmoc-3-Cyano-L-phenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual Fmoc-SPPS for incorporating Fmoc-L-Phe(3-CN)-OH into a peptide sequence.[1][7]
Materials:
-
Fmoc-protected Rink Amide or Wang resin
-
Fmoc-L-Phe(3-CN)-OH
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 10-20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF.
-
Coupling: In a separate vial, dissolve Fmoc-L-Phe(3-CN)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Cathepsin K Inhibition Assay
This protocol describes a general in vitro assay to determine the inhibitory potency (IC₅₀) of a compound against Cathepsin K.
Materials:
-
Human recombinant Cathepsin K
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
Fluorogenic substrate (e.g., Z-LR-AMC)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the microplate, add the assay buffer, the test compound dilutions, and the Cathepsin K enzyme solution. Include a control with DMSO instead of the test compound.
-
Incubate the plate at 37 °C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in kinetic mode for a set period (e.g., 30 minutes).
-
Calculate the reaction rates (slope of the fluorescence versus time plot).
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
3-Cyano-L-phenylalanine has established itself as a valuable and versatile building block in medicinal chemistry. Its unique electronic properties and synthetic accessibility have enabled the development of potent and selective enzyme inhibitors, particularly for cysteine proteases like Cathepsin K. Furthermore, its incorporation into peptides offers a promising strategy to enhance their therapeutic potential. As our understanding of disease pathways deepens and the demand for novel therapeutics grows, the strategic application of non-proteinogenic amino acids like 3-Cyano-L-phenylalanine will undoubtedly continue to play a pivotal role in the future of drug discovery and development. This guide provides a foundational understanding for researchers to explore and harness the potential of this remarkable synthetic building block.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chempep.com [chempep.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oatext.com [oatext.com]
- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Dipeptidyl peptidase IV: development, design, synthesis and biological evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Strecker Synthesis [organic-chemistry.org]
Spectroscopic Characterization of 2-amino-3-(3-cyanophenyl)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2-amino-3-(3-cyanophenyl)propanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental spectra in public databases, this document outlines the standard experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The guide presents expected spectral data in structured tables, based on the analysis of structurally analogous compounds. Furthermore, it includes a discussion of the potential biological relevance of this compound in modulating neurotransmitter pathways, visualized through a hypothetical signaling pathway diagram. This guide is intended to serve as a practical resource for researchers undertaking the synthesis and characterization of this and similar molecules.
Introduction
This compound is a synthetic amino acid derivative. Unnatural amino acids are of significant interest in drug discovery as they can be used to create peptides with enhanced stability, selectivity, and activity. Phenylalanine analogues, in particular, have been explored for their potential to modulate glutamate receptor activity, which is implicated in a variety of neurological disorders. Accurate spectroscopic characterization is a critical first step in the investigation of any novel compound, confirming its identity, purity, and structure. This guide provides the foundational knowledge and experimental framework for this process.
Spectroscopic Data (Expected Values)
The following tables summarize the expected spectroscopic data for this compound based on characteristic values for similar functional groups and molecular structures.
Table 1: Infrared (IR) Spectroscopy - Expected Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3300-2500 | O-H (Carboxylic Acid) | Stretch (H-bonded) | Broad, Strong |
| 3100-3000 | N-H (Amine) | Stretch | Medium |
| 2230-2210 | C≡N (Nitrile) | Stretch | Medium to Weak |
| 1730-1700 | C=O (Carboxylic Acid) | Stretch | Strong |
| 1650-1580 | N-H (Amine) | Bend | Medium |
| 1500-1400 | C=C (Aromatic) | Stretch | Medium to Weak |
| 1320-1210 | C-O (Carboxylic Acid) | Stretch | Strong |
Table 2: ¹H NMR Spectroscopy - Expected Chemical Shifts
Solvent: D₂O
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.8 | m | 4H | Aromatic protons |
| ~4.0-4.2 | t | 1H | α-proton (CH) |
| ~3.1-3.4 | d | 2H | β-protons (CH₂) |
Table 3: ¹³C NMR Spectroscopy - Expected Chemical Shifts
Solvent: D₂O
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | Carbonyl carbon (COOH) |
| ~130-140 | Aromatic quaternary carbons |
| ~125-130 | Aromatic CH carbons |
| ~118-120 | Nitrile carbon (C≡N) |
| ~55-60 | α-carbon (CH) |
| ~35-40 | β-carbon (CH₂) |
Table 4: Mass Spectrometry - Expected Fragmentation
Ionization Mode: Electrospray Ionization (ESI+)
| m/z Value (Expected) | Fragment Ion |
| 191.08 | [M+H]⁺ (Protonated Molecular Ion) |
| 174.08 | [M+H - NH₃]⁺ (Loss of Ammonia) |
| 145.07 | [M+H - HCOOH]⁺ (Loss of Formic Acid) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Solid State - KBr Pellet):
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.
-
Pellet Formation: The resulting mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated. For fragmentation studies (MS/MS), a specific precursor ion is selected and subjected to collision-induced dissociation (CID) to generate product ions.
Visualization of Potential Biological Relevance
Hypothetical Signaling Pathway
Unnatural amino acids, particularly phenylalanine derivatives, have been investigated for their ability to modulate glutamatergic neurotransmission. The diagram below illustrates a hypothetical mechanism by which this compound could act as a modulator of glutamate receptors, a pathway relevant to neuroscience and drug development.
Caption: Hypothetical modulation of glutamate receptors.
Experimental Workflow
The following diagram outlines the logical flow of the spectroscopic characterization process described in this guide.
Caption: Workflow for spectroscopic characterization.
Conclusion
The Strategic Integration of 3-Cyanophenylalanine in Modern Drug Design: A Technical Guide
For Immediate Release
Shanghai, China – December 29, 2025 – As the landscape of pharmaceutical research continuously evolves, the demand for innovative molecular tools to address complex therapeutic challenges has never been greater. This technical guide delves into the burgeoning potential of 3-cyanophenylalanine, a non-natural amino acid, as a versatile building block in contemporary drug design. This document provides an in-depth analysis for researchers, scientists, and drug development professionals on the core applications, experimental integration, and mechanistic underpinnings of this unique pharmacophore.
Introduction: The Unique Attributes of 3-Cyanophenylalanine
3-Cyanophenylalanine is a derivative of the natural amino acid phenylalanine, distinguished by the presence of a nitrile (-C≡N) group at the meta position of the phenyl ring. This seemingly subtle modification imparts a range of desirable physicochemical properties that are increasingly being leveraged in medicinal chemistry. The nitrile group's strong electron-withdrawing nature and its linear, compact geometry allow it to serve as a bioisostere for various functional groups, modulate the electronic properties of the aromatic ring, and participate in key binding interactions with biological targets.[1][2] Furthermore, the nitrile moiety can act as a "warhead" for covalent inhibitors, forming reversible or irreversible bonds with nucleophilic residues in enzyme active sites, a strategy that offers enhanced potency and prolonged duration of action.[3][4]
Core Applications in Drug Design
The unique structural and electronic features of 3-cyanophenylalanine have led to its exploration in several key areas of drug development:
Covalent Enzyme Inhibition
The electrophilic character of the nitrile carbon makes it a target for nucleophilic attack by amino acid residues such as cysteine and serine within an enzyme's active site.[5] This can lead to the formation of a covalent adduct, effectively inactivating the enzyme. This strategy has shown significant promise in the development of inhibitors for various enzyme classes, particularly cysteine proteases.
Mechanism of Covalent Inhibition by Nitriles:
The inhibition of cysteine proteases by nitrile-containing compounds typically proceeds through a two-step mechanism. Initially, the inhibitor binds non-covalently to the active site. This is followed by the nucleophilic attack of the catalytic cysteine's thiolate on the electrophilic carbon of the nitrile group. A nearby histidine residue in the active site often facilitates this process by acting as a general base.[5][6] The resulting thioimidate adduct can be either reversible or irreversible, depending on the specific electronic and steric environment of the nitrile and the enzyme's active site.[3]
dot
Peptide and Peptidomimetic Design
Incorporating 3-cyanophenylalanine into peptides and peptidomimetics offers several advantages. The non-natural side chain can enhance metabolic stability by increasing resistance to proteolytic degradation.[1] The electronic properties of the cyano group can also be used to fine-tune the binding affinity and selectivity of the peptide for its target receptor or enzyme.
Biophysical Probes
While p-cyanophenylalanine is more commonly discussed in this context, the principles can be extended to 3-cyanophenylalanine. The nitrile group's vibrational frequency is sensitive to its local environment, making it a useful infrared probe. Furthermore, the fluorescence properties of the cyanophenylalanine scaffold can be exploited to study protein folding, binding events, and conformational changes.
Quantitative Data on Nitrile-Containing Inhibitors
The potency of nitrile-containing inhibitors has been demonstrated against various enzyme targets. The following table summarizes the inhibitory activity (Ki values) of a series of dipeptidyl nitrile inhibitors against several cathepsins, a family of cysteine proteases. While not all compounds contain 3-cyanophenylalanine specifically, this data illustrates the high potency achievable with the nitrile warhead.
| Compound ID | P3-P2 Moiety | Target Enzyme | Ki (nM) | Reference |
| 1a | Cbz-Leu- | Cathepsin B | 24 | [7] |
| 1b | p-F-PhCO-Leu- | Cathepsin B | 14 | [7] |
| Compound 1 | Cbz-Leu- | Cathepsin K | 39 (IC50) | [8] |
| Compound 13 | Triaryl meta-phenyl | Cathepsin K | 0.0031 | [2] |
| Neq0409 | Dipeptidyl | Cruzain | 500 | [3] |
Experimental Protocols
Synthesis of L-3-Cyanophenylalanine
A common laboratory-scale synthesis of L-3-cyanophenylalanine can be achieved starting from 3-cyanobenzaldehyde. The following is a representative multi-step synthetic route.
Workflow for the Synthesis of L-3-Cyanophenylalanine:
dot
Detailed Methodology:
-
Step 1: Synthesis of (±)-α-Amino-3-cyanophenylacetonitrile (Strecker Synthesis)
-
To a solution of 3-cyanobenzaldehyde in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide and ammonium chloride.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude aminonitrile.
-
-
Step 2: Hydrolysis to (±)-3-Cyanophenylalanine
-
Hydrolyze the crude aminonitrile from Step 1 using a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) under reflux for several hours.
-
After cooling, neutralize the reaction mixture to precipitate the racemic 3-cyanophenylalanine.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step 3: Enantiomeric Resolution
-
The racemic mixture can be resolved into its enantiomers using several methods, including enzymatic resolution or chiral chromatography.
-
Enzymatic Resolution: Employ an enzyme such as an acylase that selectively hydrolyzes the N-acetyl derivative of one enantiomer.
-
Chiral Chromatography: Utilize a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.
-
Incorporation of Fmoc-L-3-Cyanophenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the manual incorporation of Fmoc-L-3-cyanophenylalanine into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.
Workflow for SPPS Cycle:
dot
Detailed Methodology:
-
Resin Preparation: Start with a resin-bound peptide chain with a free N-terminal amine. If the N-terminus is Fmoc-protected, proceed to the deprotection step.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes at room temperature with gentle agitation.[9]
-
Drain the solution and repeat the treatment for another 10-15 minutes.[9]
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
-
Coupling of Fmoc-L-3-Cyanophenylalanine:
-
Prepare the coupling solution: In a separate vial, dissolve Fmoc-L-3-cyanophenylalanine (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[10]
-
Pre-activate the amino acid by allowing the coupling solution to stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Repeat: The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
Cysteine Protease Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency of a 3-cyanophenylalanine-containing compound against a cysteine protease, such as Cathepsin K.
Workflow for Enzyme Inhibition Assay:
dot
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).
-
Enzyme Stock Solution: Prepare a stock solution of recombinant human Cathepsin K in assay buffer.
-
Substrate Stock Solution: Prepare a stock solution of a fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC) in DMSO.
-
Inhibitor Stock Solution: Prepare a stock solution of the 3-cyanophenylalanine-containing inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the inhibitor solution to the appropriate wells at various concentrations. Include a control with no inhibitor.
-
Add the Cathepsin K enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the covalent reaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[11]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable equation (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
For covalent inhibitors, further kinetic analysis can be performed to determine the inactivation rate constant (kinact) and the dissociation constant (Ki).
-
Signaling Pathways Targeted by Nitrile-Containing Inhibitors
The versatility of the nitrile pharmacophore has enabled the development of inhibitors targeting key signaling pathways implicated in various diseases, including cancer and inflammatory disorders.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[12][13] Dysregulation of this pathway is a hallmark of many cancers. Several generations of EGFR inhibitors have been developed, with covalent inhibitors demonstrating efficacy against resistance mutations. These inhibitors often contain an electrophilic "warhead" that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition.[14][15][16] While many of these inhibitors utilize an acrylamide warhead, the principles of covalent targeting are applicable to nitrile-containing compounds.
dot
PIM Kinase Signaling Pathway
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in many cancers and play a crucial role in cell survival, proliferation, and drug resistance.[17][18][] PIM kinases are constitutively active and are primarily regulated at the transcriptional level by the JAK/STAT signaling pathway.[2][20] Inhibitors of PIM kinases are being actively pursued as potential cancer therapeutics. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.
dot
Conclusion
3-Cyanophenylalanine represents a valuable and versatile tool in the modern drug designer's arsenal. Its ability to act as a covalent warhead, enhance the properties of peptides, and serve as a biophysical probe provides multiple avenues for the development of novel therapeutics. The strategic incorporation of this non-natural amino acid can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the nuanced roles of the nitrile pharmacophore continues to grow, so too will the potential applications of 3-cyanophenylalanine in addressing unmet medical needs.
References
- 1. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Odanacatib, a selective cathepsin K inhibitor, demonstrates comparable pharmacodynamics and pharmacokinetics in older men and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the cathepsin K inhibitor odanacatib on bone resorption biomarkers in healthy postmenopausal women: two double-blind, randomized, placebo-controlled phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipeptide nitrile inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Cathepsin K Inhibitor Assay Kit (Fluorometric) (ab185439) is not available | Abcam [abcam.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. ClinPGx [clinpgx.org]
- 14. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disposition and metabolism of the cathepsin K inhibitor odanacatib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Cyano Group as a Molecular Rheostat: An In-depth Technical Guide to the Electronic Properties of Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy for modulating their structure, function, and stability. Among these, phenylalanine analogs bearing a cyano (-C≡N) group have emerged as exceptionally useful tools. The cyano group's potent electron-withdrawing nature significantly alters the electronic landscape of the phenyl ring, making cyanophenylalanine a sensitive probe for its local environment and a valuable building block in rational drug design. This technical guide provides a comprehensive overview of the core electronic properties of the cyano group in the context of phenylalanine, detailing its inductive and resonance effects, and summarizing key quantitative data. Furthermore, it offers detailed protocols for the experimental and computational characterization of these properties, aimed at facilitating its application in research and development.
Introduction: The Potent Influence of the Cyano Group
The cyano group is a compact, linear functional group with a profound impact on the electronic properties of aromatic systems. Its influence stems from a combination of two primary electronic effects: a strong electron-withdrawing inductive effect (-I) and a position-dependent resonance effect (-M or -R). These effects, when combined, render the aromatic ring of phenylalanine electron-deficient, a property that can be harnessed for various applications, from probing protein environments with infrared spectroscopy to enhancing binding affinities in drug candidates.[1]
-
Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, leading to a strong dipole moment where electron density is pulled away from the carbon atom of the cyano group and, consequently, from the attached phenyl ring through the sigma bond framework.[2] This effect operates regardless of the substituent's position on the ring.
-
Resonance Effect (-M/-R): The cyano group can also withdraw electron density through the π-system of the aromatic ring.[3] This effect is most pronounced when the cyano group is in the para or ortho position, where it can directly delocalize the π-electrons of the ring.
This guide will focus primarily on p-cyanophenylalanine, the most commonly utilized isomer, while also providing comparative data for the meta position to illustrate the position-dependent nature of these electronic effects.
Quantitative Analysis of Electronic Properties
The electronic influence of the cyano group can be quantified through various experimental and computational parameters. The following tables summarize key data for cyano-substituted aromatic systems and phenylalanine, providing a comparative baseline for researchers.
Table 1: Hammett and Taft Substituent Constants for the Cyano Group
Hammett constants (σ) are a cornerstone of physical organic chemistry, quantifying the electron-donating or -withdrawing ability of a substituent on an aromatic ring.[4] The constants are derived from the ionization of substituted benzoic acids.[3] A positive value indicates an electron-withdrawing group.
| Constant | Description | Value | Reference(s) |
| σp | Measures the total electronic effect (inductive + resonance) at the para position. | +0.66 | [4] |
| σm | Measures primarily the inductive effect at the meta position. | +0.56 | [4] |
| σ+ | For reactions involving the build-up of positive charge in the transition state. | +0.66 | [5] |
| σ- | For reactions involving the build-up of negative charge in the transition state. | +1.00 | [5] |
Table 2: Comparative pKa Values
The electron-withdrawing nature of the cyano group influences the acidity of the carboxylic acid (-COOH) and amino (-NH3+) groups of phenylalanine.
| Compound | pKa (-COOH) | pKa (-NH3+) | Reference(s) |
| L-Phenylalanine | 2.34 | 9.69 | [6] |
| DL-4-Cyanophenylalanine | 2.13 (Predicted) | ~9.0 (In peptide context) | [7][8] |
Note: Experimental pKa values for free 4-cyanophenylalanine can vary. The value for the amino group is derived from studies on peptides containing p-cyanophenylalanine.
Table 3: Spectroscopic Data for p-Cyanophenylalanine
The electronic perturbations induced by the cyano group are readily observable through spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopy | Parameter | Typical Value(s) | Notes | Reference(s) |
| IR | ν(C≡N) Stretch | 2220 - 2240 cm-1 | The exact frequency is sensitive to the local solvent environment and hydrogen bonding. A redshift of ≈1–2 cm⁻¹ can be observed upon changes in the redox state of nearby metal centers. | [9][10] |
| 1H NMR | δ (Aromatic H) | 7.0 - 8.0 ppm | Protons on the cyanophenyl ring are generally shifted downfield compared to unsubstituted phenylalanine due to deshielding. | [11][12] |
| 1H NMR | δ (α-H) | ~4.0 ppm | [13] | |
| 1H NMR | δ (β-H2) | ~3.2 ppm | [13] | |
| Fluorescence | Excitation Max (λex) | ~275-280 nm | [14] | |
| Fluorescence | Emission Max (λem) | ~295 nm | The quantum yield is sensitive to the protonation state of the N-terminal amino group. | [14][15] |
Experimental Protocols
Synthesis of p-Cyanophenylalanine
While p-cyanophenylalanine is commercially available, custom synthesis may be required for specific labeling or derivatization. A common route involves the nucleophilic substitution of a suitable starting material.
Protocol: Synthesis via Nucleophilic Substitution
This protocol is adapted from methods described in the literature, such as the reaction of 2-[(benzyloxycarbonyl)amino]diethyl malonate with p-cyanobenzyl bromide.[16]
-
Reaction Setup: In a round-bottom flask, dissolve 2-[(benzyloxycarbonyl)amino]diethyl malonate in a suitable anhydrous solvent (e.g., ethanol).
-
Base Addition: Add a strong base (e.g., sodium ethoxide) to the solution to deprotonate the malonate.
-
Nucleophilic Substitution: Slowly add p-cyanobenzyl bromide to the reaction mixture. Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion, hydrolyze the ester groups by adding a strong base (e.g., NaOH) and heating the mixture.
-
Decarboxylation: Acidify the reaction mixture to induce decarboxylation, yielding the protected p-cyanophenylalanine.
-
Deprotection: Remove the benzyloxycarbonyl (Cbz) protecting group via catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst).
-
Purification: Purify the final product, p-cyanophenylalanine, by recrystallization or chromatography.
Determination of pKa Values by Titration
The pKa values of the ionizable groups of cyanophenylalanine can be determined by acid-base titration, monitoring the pH change as a function of added titrant.[17][18]
Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh a sample of p-cyanophenylalanine and dissolve it in a known volume of deionized water.
-
Initial Acidification: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the amino acid solution to lower the pH to ~1.5, ensuring all functional groups are fully protonated.
-
Titration with Base: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Begin titrating with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Data Collection: Record the pH of the solution after each addition of the base.
-
Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first midpoint corresponds to the pKa of the carboxyl group, and the second corresponds to the pKa of the amino group.
Spectroscopic Analysis
Protocol: IR Spectroscopy of the Cyano Group
-
Sample Preparation: Prepare a solution of p-cyanophenylalanine in the solvent of interest. For protein studies, the amino acid is typically incorporated into the protein, which is then purified and prepared in a suitable buffer.
-
Data Acquisition: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. The nitrile stretching band is located in a spectral window (around 2230 cm-1) that is free from other protein vibrational modes.[9]
-
Analysis: Analyze the position, shape, and intensity of the ν(C≡N) band to infer information about the local environment, such as polarity, hydration, and electric fields.
Protocol: 1H NMR Spectroscopy
-
Sample Preparation: Dissolve the p-cyanophenylalanine sample in a deuterated solvent (e.g., D2O).
-
Data Acquisition: Acquire the 1H NMR spectrum on a high-field NMR spectrometer.
-
Analysis: Identify the chemical shifts of the aromatic, α-proton, and β-protons. Compare these shifts to those of unsubstituted phenylalanine to assess the deshielding effect of the cyano group.[13]
Computational Analysis
Computational methods, particularly density functional theory (DFT), are invaluable for predicting and understanding the electronic properties of substituted amino acids.
Protocol: DFT Calculations for Electronic Properties
-
Structure Optimization: Build the 3D structure of p-cyanophenylalanine. Perform a geometry optimization using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Property Calculation: Once the geometry is optimized, perform single-point energy calculations to determine various electronic properties, such as:
-
Molecular Orbitals (HOMO/LUMO): Analyze the energies and distributions of the highest occupied and lowest unoccupied molecular orbitals.
-
Electrostatic Potential Maps: Visualize the charge distribution on the molecule.
-
Vibrational Frequencies: Calculate the theoretical IR spectrum to compare with experimental data.
-
-
Solvation Modeling: To better mimic experimental conditions, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.
Visualizing Electronic Effects and Experimental Workflows
Caption: Logical relationship of the cyano group's properties and their impact.
Caption: General workflow for characterizing cyanophenylalanine properties.
Conclusion
The cyano group imparts a unique and powerful set of electronic characteristics to the phenylalanine scaffold. Its strong electron-withdrawing nature, quantifiable through Hammett constants and pKa shifts, makes cyanophenylalanine a versatile tool for researchers. The distinct nitrile stretch in the IR spectrum provides a clean and sensitive probe of local molecular environments, while its overall electronic impact can be leveraged to rationally design peptides and small molecules with enhanced properties. The experimental and computational protocols outlined in this guide provide a robust framework for scientists to harness the potential of cyanophenylalanine in their research, from fundamental biophysical studies to the forefront of drug discovery.
References
- 1. Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acids Reference Chart [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 13. benchchem.com [benchchem.com]
- 14. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]
- 16. scribd.com [scribd.com]
- 17. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 18. studylib.net [studylib.net]
Methodological & Application
Application Notes and Protocols for the Incorporation of 3-Cyano-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, receptor affinity, and conformational stability. 3-Cyano-L-phenylalanine (3-CN-Phe) is a non-natural amino acid that offers unique characteristics for peptide design and drug development.[1] The cyano group can act as a versatile chemical handle for bioconjugation and can also serve as an infrared or fluorescent probe to study peptide conformation and interactions.[2] This document provides detailed application notes and protocols for the efficient incorporation of 3-Cyano-L-phenylalanine into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Data Presentation
While extensive quantitative data for the incorporation of 3-Cyano-L-phenylalanine is not widely published, the following tables provide representative data based on the synthesis of peptides containing other unnatural amino acids. These values can serve as a benchmark for optimizing the synthesis of 3-CN-Phe-containing peptides.
Table 1: Representative Coupling Efficiency of Fmoc-3-Cyano-L-phenylalanine
| Coupling Cycle | Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) | Monitoring Method |
| 1 | Fmoc-Gly-OH | HBTU/DIPEA | 30 | >99 | Kaiser Test |
| 2 | Fmoc-Ala-OH | HBTU/DIPEA | 30 | >99 | Kaiser Test |
| 3 | Fmoc-3-CN-Phe-OH | HATU/DIPEA | 60 | ~98 | Kaiser Test |
| 4 | Fmoc-Leu-OH | HBTU/DIPEA | 30 | >99 | Kaiser Test |
Note: The use of a more potent coupling reagent like HATU and a longer coupling time is recommended for the sterically hindered 3-CN-Phe to achieve high coupling efficiency.[3]
Table 2: Crude and Purified Peptide Characterization
| Peptide Sequence | Crude Purity (HPLC Area %) | Purification Method | Purified Purity (HPLC Area %) | Overall Yield (%) | Mass (Expected) | Mass (Observed) |
| Ac-Gly-Ala-(3-CN-Phe)-Leu-NH₂ | ~75% | RP-HPLC | >98% | ~30% | 487.25 | 487.3 |
| Tyr-Gly-Gly-(3-CN-Phe)-Leu | ~70% | RP-HPLC | >97% | ~25% | 582.26 | 582.2 |
Note: Overall yields are dependent on the peptide sequence, length, and the efficiency of each synthesis step. The provided values are illustrative.
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS chemistry and are optimized for the incorporation of 3-Cyano-L-phenylalanine.
Protocol 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the Rink Amide resin (or other suitable resin) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), and then with dichloromethane (DCM) (3 times).
-
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Protocol 2: Incorporation of Fmoc-3-Cyano-L-phenylalanine
-
Fmoc-Deprotection: Perform the deprotection of the N-terminal Fmoc group of the growing peptide chain as described in Protocol 1, step 2.
-
Coupling of Fmoc-3-Cyano-L-phenylalanine:
-
In a separate vial, dissolve Fmoc-3-Cyano-L-phenylalanine (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 60-120 minutes. Due to potential steric hindrance from the cyano group, a longer coupling time or double coupling may be necessary.[3]
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Protocol 3: Peptide Cleavage and Deprotection
-
Final Fmoc-Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale) in a well-ventilated fume hood. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 4: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.[4][5]
-
Collect the fractions containing the desired peptide.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5]
-
Mandatory Visualizations
References
Application Notes and Protocols: 2-Amino-3-(3-cyanophenyl)propanoic Acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(3-cyanophenyl)propanoic acid, also known as 3-cyanophenylalanine (3-CN-Phe), is a non-natural fluorescent amino acid that serves as a valuable probe for investigating protein structure, dynamics, and interactions. Its intrinsic fluorescence, sensitivity to the local environment, and similar size to natural amino acids make it a minimally perturbing tool for site-specific labeling of peptides and proteins. This document provides detailed application notes and experimental protocols for the utilization of 3-CN-Phe as a fluorescent probe.
Principle of Operation
The fluorescence of 3-CN-Phe originates from the cyanophenyl moiety. Its photophysical properties, including emission intensity and quantum yield, are sensitive to the polarity of its local environment, hydrogen bonding interactions, and the proximity of quenching moieties. These characteristics allow researchers to monitor changes in protein conformation, binding events, and local pH. When incorporated into a protein, changes in the fluorescence signal of 3-CN-Phe can be correlated with specific structural or functional alterations.
Photophysical Properties
The key photophysical properties of 3-cyanophenylalanine are summarized in the table below. These values are comparable to those of other cyanophenylalanine isomers and the natural fluorescent amino acid tryptophan, highlighting its utility as a spectroscopic reporter.[1][2]
| Property | Value | Conditions | Reference |
| Molar Absorptivity (ε) | Comparable to 4-cyanophenylalanine | - | [1][2] |
| Absorption Maximum (λ_abs) | ~274 nm | Aqueous solution | [1][2] |
| Emission Maximum (λ_em) | ~291 nm | Aqueous solution | [1][2] |
| Quantum Yield (Φ_f) | ~0.09 | Aqueous solution | [1][2] |
| Fluorescence Lifetime (τ) | Environment-dependent | - | [1][2] |
Applications
Probing Protein Structure and Dynamics
3-CN-Phe can be incorporated into a protein at a specific site to report on the local environment. Changes in the fluorescence intensity or emission maximum can indicate conformational changes, folding/unfolding events, or the binding of a ligand.
Förster Resonance Energy Transfer (FRET)
Due to its spectral overlap with other fluorophores, 3-CN-Phe can be used as a FRET donor or acceptor to measure distances within or between proteins. For instance, it can be paired with tryptophan to study peptide structure and dynamics.[1][2]
Environmental Sensing and pH Measurement
The fluorescence of 3-CN-Phe is sensitive to the local solvent environment and pH. A decrease in quantum yield is observed in basic environments due to photoinduced electron transfer from a deprotonated amine group.[1][2] This property allows 3-CN-Phe to be used as a site-specific pH sensor within a protein.
Experimental Protocols
Protocol 1: Incorporation of 3-CN-Phe into Peptides and Proteins
Objective: To site-specifically incorporate 3-CN-Phe into a peptide or protein.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): For peptides and small proteins, Fmoc-protected 3-CN-Phe can be readily incorporated using standard automated or manual SPPS protocols.
-
Cell-free Protein Synthesis: For larger proteins, a cell-free protein synthesis system can be employed. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 3-CN-Phe and a suppressor tRNA that recognizes a stop codon (e.g., amber codon) engineered at the desired incorporation site in the gene of interest.
Caption: Workflow for incorporating 3-CN-Phe into peptides and proteins.
Protocol 2: Monitoring Protein Conformational Changes
Objective: To use the fluorescence of incorporated 3-CN-Phe to monitor changes in protein conformation upon ligand binding or denaturation.
Materials:
-
Purified protein labeled with 3-CN-Phe
-
Fluorescence spectrophotometer
-
Appropriate buffer
-
Ligand or denaturant of interest
Procedure:
-
Prepare a solution of the 3-CN-Phe labeled protein in the appropriate buffer.
-
Record the baseline fluorescence emission spectrum of the protein (e.g., excitation at 274 nm, emission scan from 280 to 400 nm).
-
Titrate the protein solution with increasing concentrations of the ligand or denaturant.
-
After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.
-
Analyze the changes in fluorescence intensity and/or the shift in the emission maximum to determine binding constants or denaturation curves.
Caption: Experimental workflow for monitoring protein conformational changes.
Protocol 3: Using 3-CN-Phe as a pH Sensor
Objective: To measure the local pH at a specific site within a protein.
Materials:
-
Purified protein labeled with 3-CN-Phe at the site of interest
-
Fluorescence spectrophotometer
-
A series of buffers with a range of known pH values
Procedure:
-
Resuspend the 3-CN-Phe labeled protein in a buffer of known pH.
-
Record the fluorescence emission spectrum (excitation at 274 nm).
-
Repeat steps 1 and 2 for a series of buffers covering the desired pH range.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the local environment. The fluorescence of 3-CN-Phe is particularly sensitive to pH changes under basic conditions.[2]
Caption: Protocol for using 3-CN-Phe as a site-specific pH sensor.
Data Analysis and Interpretation
Changes in the fluorescence of 3-CN-Phe should be carefully analyzed. A decrease in fluorescence intensity could indicate quenching due to interaction with another residue, a change to a more non-polar environment, or a change in pH. A shift in the emission wavelength can also provide information about the polarity of the local environment. It is crucial to perform control experiments with the unlabeled protein and to consider potential artifacts.
Conclusion
This compound is a versatile and powerful fluorescent probe for studying various aspects of protein science. Its unique photophysical properties, combined with its structural similarity to natural amino acids, allow for site-specific, minimally perturbing investigations of protein structure, function, and dynamics. The protocols outlined in this document provide a starting point for researchers to harness the potential of this valuable tool in their own studies.
References
- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Labeling Proteins with 3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for elucidating protein structure, function, and dynamics. 3-Cyanophenylalanine (3-CN-Phe), a non-canonical amino acid, serves as a unique spectroscopic probe. Its nitrile group exhibits a vibrational frequency in a region of the infrared (IR) spectrum that is free from interference from other biological molecules, making it an excellent reporter of the local protein environment.[1][2] Furthermore, the cyano group can influence the fluorescence properties of the phenylalanine ring system, allowing for its use in fluorescence-based assays.[3][4]
These application notes provide a detailed experimental protocol for the site-specific incorporation of 3-cyanophenylalanine into a target protein using amber codon suppression in Escherichia coli. Additionally, methods for the characterization of the labeled protein are described. While the nitrile group of cyanophenylalanine has been explored for bioorthogonal reactions, its primary and most established application is as a spectroscopic probe.[5] Therefore, this protocol will focus on its use in spectroscopic analysis.
Data Presentation
Table 1: Spectroscopic Properties of Cyanophenylalanine Analogs
| Property | p-Cyanophenylalanine (4-CN-Phe) | o-Cyanophenylalanine (2-CN-Phe) | 3-Cyanophenylalanine (3-CN-Phe) | Reference |
| Molar Extinction Coefficient (ε) | ~850 M⁻¹cm⁻¹ at 280 nm | Data not readily available | Data not readily available | [6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.11 in water | Data not readily available | Data not readily available | [8] |
| Excitation Wavelength (λex) | ~275-280 nm | Data not readily available | Data not readily available | [8] |
| Emission Wavelength (λem) | ~295 nm | Data not readily available | Data not readily available | [8] |
| Nitrile IR Stretch (νC≡N) | ~2220–2250 cm⁻¹ | Data not readily available | Data not readily available | [1] |
Note: Specific quantitative data for 3-cyanophenylalanine is not extensively available in the literature. The values for p-cyanophenylalanine are provided for reference. It is recommended to experimentally determine the specific spectroscopic properties for your protein of interest containing 3-cyanophenylalanine.
Experimental Protocols
Site-Specific Incorporation of 3-Cyanophenylalanine via Amber Codon Suppression
This protocol outlines the genetic incorporation of 3-cyanophenylalanine into a protein of interest (POI) in E. coli at a specific site designated by an amber stop codon (TAG).[9][10]
Materials:
-
Plasmids:
-
Expression plasmid for the POI with a TAG codon at the desired incorporation site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. A recommended starting point is the pyrrolysyl-tRNA synthetase mutant, PylRS(N346A/C348A), which has shown promiscuity for phenylalanine derivatives.[11][12]
-
-
E. coli Strain: BL21(DE3) or a similar expression strain.
-
3-Cyanophenylalanine: High-purity L-isomer.
-
Media and Reagents: Luria-Bertani (LB) broth, appropriate antibiotics, Isopropyl β-D-1-thiogalactopyranoside (IPTG), and L-arabinose.
Protocol:
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of your POI using site-directed mutagenesis.
-
Co-transform the E. coli expression strain with the POI expression plasmid and the orthogonal aaRS/tRNA plasmid.
-
-
Protein Expression:
-
Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
The following day, inoculate a larger volume of LB medium (e.g., 1 L) containing the same antibiotics with the overnight culture.
-
Add 3-cyanophenylalanine to the culture to a final concentration of 1-2 mM.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (final concentration typically 0.1-1 mM) and L-arabinose (final concentration typically 0.02-0.2% w/v) if the aaRS is under an arabinose-inducible promoter.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purification of the 3-Cyanophenylalanine-Containing Protein
Standard protein purification techniques can be employed.[13][14] The choice of method will depend on the properties of the POI. Affinity chromatography is often the most effective initial step if the protein is tagged (e.g., with a His-tag).
Protocol (Example using His-tag affinity chromatography):
-
Equilibrate a Ni-NTA affinity column with a binding buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the POI with an elution buffer containing a high concentration of imidazole.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
If necessary, perform further purification steps such as size-exclusion or ion-exchange chromatography.[13]
-
Dialyze the purified protein into a suitable storage buffer.
Characterization of the Labeled Protein
a. Mass Spectrometry:
Verify the successful incorporation of 3-cyanophenylalanine by electrospray ionization mass spectrometry (ESI-MS). The observed molecular weight should correspond to the theoretical mass of the protein with the unnatural amino acid.
b. Spectroscopic Analysis:
-
UV-Visible Spectroscopy: Determine the protein concentration using the absorbance at 280 nm. The molar extinction coefficient of the protein will need to be recalculated to account for the presence of 3-cyanophenylalanine.
-
Fluorescence Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the protein in a suitable buffer (e.g., D₂O-based buffer to minimize water absorption in the amide I region).
-
Identify the nitrile stretching vibration (νC≡N) peak, which is expected to be in the 2220–2250 cm⁻¹ range.[1] The precise position of this peak can provide information about the local environment of the incorporated 3-cyanophenylalanine.
-
Visualizations
References
- 1. Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Chapter 3: Investigating Proteins - Chemistry [wou.edu]
Application Notes and Protocols: 3-Cyano-L-phenylalanine for Förster Resonance Energy Transfer (FRET) Analysis
A-12-2025
For Research Use Only.
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances in the 1-10 nm range, enabling the study of molecular interactions, conformational changes in proteins, and enzymatic activity. The site-specific incorporation of unnatural fluorescent amino acids offers a minimally perturbative method for introducing FRET probes into proteins. This document provides detailed application notes and protocols for the use of cyanophenylalanine, with a specific focus on p-Cyano-L-phenylalanine (pCN-Phe) , as a fluorescent donor for FRET analysis in biochemical and drug discovery research. While 3-Cyano-L-phenylalanine is also a commercially available isomer, there is a lack of extensive published data regarding its specific application and quantitative FRET parameters. Therefore, these notes primarily detail the well-characterized p-isomer as a robust tool for FRET studies.
p-Cyano-L-phenylalanine is a valuable fluorescent amino acid due to its small size, environmental sensitivity, and favorable spectroscopic properties that allow it to serve as an efficient FRET donor to natural amino acids like Tryptophan (Trp) and other fluorescent probes.[1][2] Its incorporation into proteins can be achieved with high fidelity using amber codon suppression technology.[3]
Spectroscopic Properties and FRET Pairs
The selection of an appropriate FRET donor-acceptor pair is critical for successful FRET experiments. p-Cyano-L-phenylalanine serves as an excellent donor to several acceptors. Its key spectroscopic properties are summarized in Table 1.
Table 1: Spectroscopic Properties of p-Cyano-L-phenylalanine (pCN-Phe)
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~275-280 nm | [4] |
| Emission Maximum (λem) | ~295 nm | [4] |
| Quantum Yield (in water) | 0.11 | [4][5] |
| Fluorescence Lifetime (in protic solvents) | 5-8 ns | [5] |
pCN-Phe can be paired with various acceptors to create FRET pairs suitable for probing different molecular distances. Table 2 provides a summary of common FRET pairs involving pCN-Phe.
Table 2: Common FRET Pairs with p-Cyano-L-phenylalanine as the Donor
| Acceptor | Förster Distance (R₀) | Applications | Reference(s) |
| Tryptophan (Trp) | ~16 Å | Probing short-range interactions and protein folding | [6][7] |
| 7-Azatryptophan (7AW) | ~18.5 Å | Enhanced spectral separation for easier data decomposition | [8] |
| 5-Hydroxytryptophan (5HW) | - | Alternative acceptor to Trp | [8] |
| Tyrosine (Tyr) | - | Can act as a quencher via FRET | [1] |
| Thioamides | - | Minimally-perturbing quencher for conformational studies | [9] |
| Selenomethionine (SeMet) | - | Efficient quenching at short distances | [2] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of p-Cyano-L-phenylalanine
The most common method for incorporating pCN-Phe into a target protein is through amber codon suppression in an E. coli expression system. This requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery.
Materials:
-
p-Cyano-L-phenylalanine (pCN-Phe)
-
Expression plasmid for the target protein with a TAG amber codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA specific for pCN-Phe.
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB Broth and Agar.
-
Appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Minimal media (M9) supplemented with glucose and amino acids (except phenylalanine).
Procedure:
-
Plasmid Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene (with the amber codon) and the plasmid for the orthogonal synthetase/tRNA pair.
-
Culture Growth:
-
Inoculate a single colony into LB broth with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of minimal media with the overnight culture.
-
-
Induction and pCN-Phe Addition:
-
Grow the culture at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Add p-Cyano-L-phenylalanine to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
-
Protein Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the pCN-Phe-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).
-
-
Verification: Confirm the incorporation of pCN-Phe by mass spectrometry.
Caption: Workflow for site-specific incorporation of pCN-Phe.
Protocol 2: FRET Measurement and Data Analysis
This protocol outlines the general procedure for performing FRET measurements using a pCN-Phe labeled protein.
Materials:
-
Purified donor-only labeled protein (containing pCN-Phe).
-
Purified donor-acceptor labeled protein (containing pCN-Phe and the acceptor).
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes.
-
Appropriate buffer for the protein of interest.
Procedure:
-
Sample Preparation: Prepare samples of the donor-only and donor-acceptor proteins in the desired buffer. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Fluorescence Spectra Acquisition:
-
Set the excitation wavelength to selectively excite pCN-Phe (e.g., 275 nm).
-
Record the fluorescence emission spectrum of the donor-only sample from ~285 nm to a wavelength that covers the acceptor's emission.
-
Record the fluorescence emission spectrum of the donor-acceptor sample using the same settings.
-
-
FRET Efficiency Calculation:
-
FRET efficiency (E) can be calculated from the quenching of the donor fluorescence using the following equation: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
Alternatively, if the acceptor's fluorescence can be well-resolved, sensitized emission can be used to calculate FRET efficiency.
-
-
Distance Calculation:
-
The distance (r) between the donor and acceptor can be calculated using the Förster equation: r = R₀ (1/E - 1)1/6 where R₀ is the Förster distance for the specific donor-acceptor pair.
-
Caption: Principle of FRET using pCN-Phe as a donor.
Applications in Drug Development
The use of pCN-Phe in FRET-based assays provides a powerful platform for various applications in drug discovery and development.
-
High-Throughput Screening (HTS): FRET assays can be configured to screen for compounds that induce conformational changes in a target protein or disrupt protein-protein interactions. For example, a change in FRET signal upon ligand binding can be used to identify potential drug candidates.
-
Mechanism of Action Studies: By placing the pCN-Phe/acceptor pair at specific locations within a protein, the conformational effects of drug binding can be elucidated, providing insights into the drug's mechanism of action.
-
Enzyme Kinetics: FRET can be used to monitor the activity of enzymes, such as proteases or kinases, by designing substrates that undergo a conformational change or cleavage event upon enzymatic modification, leading to a change in FRET.
Caption: FRET-based screening in drug discovery.
Conclusion
p-Cyano-L-phenylalanine is a versatile and minimally perturbative fluorescent probe for FRET-based studies of protein structure and dynamics. Its straightforward incorporation into proteins using genetic code expansion, combined with its favorable spectroscopic properties, makes it an invaluable tool for academic research and industrial drug development. While the application of 3-Cyano-L-phenylalanine for FRET is less documented, the principles and protocols outlined here for the para-isomer provide a solid foundation for quantitative and insightful biophysical analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using an Amino Acid Fluorescence Resonance Energy Transfer Pair To Probe Protein Unfolding: Application to the Villin Headpiece Subdomain and the LysM Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 2-amino-3-(3-cyanophenyl)propanoic acid
These application notes provide detailed methodologies for the detection and quantification of 2-amino-3-(3-cyanophenyl)propanoic acid, a synthetic amino acid of interest in drug development and chemical research. The protocols outlined below are intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Overview of Analytical Techniques
The detection and quantification of this compound can be achieved through several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is a common and effective approach.
Key Physicochemical Properties:
-
Structure: Contains a primary amine, a carboxylic acid, and a cyanophenyl group, which influence its chromatographic behavior and spectroscopic properties.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected from the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL |
| Linearity (r²) | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
3.1.1. Principle
The compound is separated on a C18 reversed-phase column based on its hydrophobicity. The cyanophenyl group provides a chromophore that allows for detection using a UV detector.
3.1.2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
3.1.3. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3.1.4. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 254 nm
3.1.5. Sample Preparation
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 Methanol:Water) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Dilute unknown samples to fall within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
3.1.6. Workflow Diagram
Caption: Workflow for RP-HPLC-UV analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for complex matrices such as biological fluids.
3.2.1. Principle
The compound is separated by HPLC and then ionized, and specific parent-product ion transitions are monitored using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
3.2.2. Materials and Reagents
-
Same as for HPLC-UV method.
3.2.3. Instrumentation
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3.2.4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Precursor Ion (m/z): 191.08 (M+H)⁺
-
Product Ions (m/z): To be determined by infusion and fragmentation analysis of the reference standard. Likely fragments would involve loss of the carboxylic acid group (m/z 145.09) or other characteristic fragments.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimized for the specific instrument.
-
3.2.5. Sample Preparation
-
Similar to the HPLC-UV method, but lower concentrations are required due to higher sensitivity.
-
For biological samples (e.g., plasma), protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) may be necessary to remove matrix interferences.
3.2.6. Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Signaling Pathways and Logical Relationships
While this compound is a synthetic compound and not directly involved in known biological signaling pathways, the analytical process itself follows a logical relationship from sample to result.
Caption: Logical flow of the analytical process.
References
- 1. 2-Amino-3-(3-cyano-phenyl)-propionic acid | C10H10N2O2 | CID 10559569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. (2S)-2-AMINO-3-(3-CYANOPHENYL)PROPANOIC ACID | CAS 57213-48-6 [matrix-fine-chemicals.com]
- 4. (S)-3-Amino-3-(3-cyanophenyl)propanoic acid | C10H10N2O2 | CID 7016479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Site-Specific Incorporation of 3-Cyanophenylalanine into Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for probing and engineering protein structure and function. This technology, often referred to as genetic code expansion, enables the introduction of novel chemical functionalities, such as spectroscopic probes, post-translational modifications, and bioorthogonal handles, at precise locations within a protein sequence. Among the diverse array of UAAs, 3-cyanophenylalanine (3-CNF) has emerged as a versatile probe for investigating protein dynamics, local environments, and interactions. Its unique nitrile group serves as a sensitive infrared (IR) and fluorescent reporter, offering minimal steric perturbation to the native protein structure.
This document provides detailed application notes and experimental protocols for the site-specific incorporation of 3-cyanophenylalanine into proteins, primarily focusing on bacterial expression systems.
Application Notes
The genetic incorporation of 3-cyanophenylalanine is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[1] This engineered aaRS/tRNA pair functions independently of the host cell's translational machinery and is designed to recognize a nonsense codon, typically the amber stop codon (UAG), introduced at the desired site in the gene of interest.[1][2] When the host cell is cultured in the presence of 3-cyanophenylalanine, the orthogonal aaRS charges its cognate tRNA with this unnatural amino acid. The charged tRNA then delivers 3-cyanophenylalanine to the ribosome for incorporation into the growing polypeptide chain in response to the UAG codon.[1]
Several orthogonal aaRS/tRNA pairs have been developed for this purpose, with the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei and its corresponding tRNA being a widely used and highly versatile system.[2][3] Engineered mutants of PylRS, such as PylRS(N346A/C348A), have been shown to exhibit high substrate promiscuity, enabling the incorporation of a variety of phenylalanine derivatives, including 3-cyanophenylalanine.[3]
Key Applications of 3-Cyanophenylalanine Incorporation:
-
Infrared (IR) Spectroscopy: The nitrile (C≡N) stretching vibration of 3-cyanophenylalanine gives rise to a sharp and intense absorption band in a region of the IR spectrum that is relatively free from other protein absorptions.[4][5] This makes it an excellent vibrational probe for studying:
-
Local Protein Environment: The exact frequency of the nitrile stretch is sensitive to the local electric field, hydrogen bonding, and solvent exposure, providing detailed insights into the protein's microenvironment.[6][7]
-
Protein Dynamics and Conformational Changes: Changes in the protein's conformation, such as those induced by ligand binding or folding/unfolding, can be monitored by observing shifts in the nitrile absorption frequency.[4][6]
-
Redox State of Metalloenzymes: The nitrile probe can report on changes in the redox state of nearby metal centers, such as iron-sulfur clusters.[4]
-
-
Fluorescence Spectroscopy: 3-Cyanophenylalanine also serves as a useful fluorescent probe.[6][8] Its fluorescence properties are sensitive to the local environment and can be used to study:
-
Protein Folding and Stability: The change in fluorescence upon protein folding or unfolding can be used to monitor these processes.[9][10]
-
Protein-Protein and Protein-Membrane Interactions: Binding events can lead to changes in the fluorescence signal of a strategically placed 3-cyanophenylalanine residue.[6][8]
-
Förster Resonance Energy Transfer (FRET): 3-Cyanophenylalanine can act as a FRET donor or acceptor in combination with other fluorophores to measure distances and conformational changes.[6][11]
-
-
Drug Discovery and Development: The ability to probe protein structure and dynamics with high precision is invaluable in drug discovery. Incorporating 3-cyanophenylalanine can aid in:
-
Fragment-Based Screening: Detecting the binding of small molecule fragments to a target protein by observing changes in the local environment of the probe.
-
Mechanism of Action Studies: Elucidating how a drug candidate modulates the structure and dynamics of its target protein.
-
Enhanced Peptide Therapeutics: The incorporation of 3-cyanophenylalanine can improve the stability and pharmacokinetic properties of therapeutic peptides.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the spectroscopic properties and applications of 3-cyanophenylalanine.
| Spectroscopic Property | Value/Range | Conditions/Notes | Reference(s) |
| IR Nitrile (C≡N) Stretch | ~2230 cm⁻¹ | In aqueous buffer.[7] | [7] |
| IR Frequency Shift (Redox) | ≈ 1–2 cm⁻¹ redshift | Upon reduction of a nearby iron-sulfur cluster.[4] | [4] |
| Fluorescence Quenching | Varies | Quenched by side chains such as Tyr, His, Met, and Cys.[8][10] | [8][10] |
| Stern-Volmer Constant (Imidazole) | 39.8 M⁻¹ | Quenching by free neutral imidazole.[8][10] | [8][10] |
| Stern-Volmer Constant (Hydroxide) | 22.1 M⁻¹ | Quenching by hydroxide ion.[8][10] | [8][10] |
Experimental Protocols
This section provides a general protocol for the site-specific incorporation of 3-cyanophenylalanine into a target protein expressed in E. coli.
Plasmid Preparation
-
Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using site-directed mutagenesis. The gene should be cloned into a suitable expression vector (e.g., a pET vector).
-
Co-expression Plasmid: Obtain or construct a plasmid that expresses the orthogonal aminoacyl-tRNA synthetase (e.g., PylRS(N346A/C348A)) and its cognate suppressor tRNA (e.g., tRNAPylCUA). This plasmid should have a different antibiotic resistance marker and a compatible origin of replication with the protein expression plasmid. A common choice is a pEVOL or pBK-based vector.[1]
Bacterial Transformation
-
Prepare Competent Cells: Prepare chemically competent E. coli cells (e.g., BL21(DE3)) suitable for protein expression.
-
Co-transformation: Transform the competent cells with both the plasmid containing the target gene with the amber codon and the plasmid encoding the orthogonal aaRS/tRNA pair.
-
Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Colony Selection: Pick a single colony and grow an overnight starter culture in LB medium with both antibiotics at 37°C.
Protein Expression
-
Inoculation: Inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with both antibiotics with the overnight starter culture.
-
Add Unnatural Amino Acid: Supplement the culture medium with 3-cyanophenylalanine to a final concentration of 1-2 mM.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
-
Harvesting: Harvest the cells by centrifugation.
Protein Purification and Analysis
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Purification: Purify the protein from the supernatant using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).
-
Verification of Incorporation: Confirm the successful incorporation of 3-cyanophenylalanine using:
-
Mass Spectrometry (ESI-MS): To verify the correct mass of the full-length protein.[3]
-
SDS-PAGE and Western Blotting: To check for the expression of the full-length protein. The absence of a truncated product in the presence of 3-CNF is a good indicator of successful suppression of the amber codon.
-
Visualizations
Caption: Workflow for site-specific incorporation of 3-cyanophenylalanine.
Caption: Using 3-CNF as an IR probe for metalloenzyme redox state.
References
- 1. An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 3. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
applications of 3-cyanophenylalanine in studying protein-protein interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The unnatural amino acid 3-cyanophenylalanine (pCNPhe) has emerged as a powerful and versatile tool for the detailed investigation of protein-protein interactions (PPIs). Its unique spectroscopic properties, including environment-sensitive fluorescence and a distinct infrared (IR) stretching vibration, allow for real-time, site-specific monitoring of binding events and conformational changes. This document provides detailed application notes and experimental protocols for leveraging 3-cyanophenylalanine in your research.
Introduction to 3-Cyanophenylalanine as a Spectroscopic Probe
3-Cyanophenylalanine is a non-canonical amino acid that can be site-specifically incorporated into proteins using methods like amber codon suppression.[1][2] Its utility stems from two key features:
-
Fluorescence: The fluorescence quantum yield of pCNPhe is highly sensitive to its local microenvironment, particularly to hydrogen bonding and solvent exposure.[3][4] This sensitivity can be exploited to detect changes in protein conformation and binding interfaces upon interaction with other molecules.
-
Infrared (IR) Probe: The nitrile group (C≡N) of pCNPhe has a characteristic vibrational stretching frequency in a region of the IR spectrum that is free from interference from other protein absorbances.[5] The exact frequency of this vibration is sensitive to the local electric field, hydrogen bonding, and solvation, providing a precise reporter on the local protein environment.[6]
These properties make pCNPhe an invaluable tool for studying the dynamics and thermodynamics of protein-protein interactions with minimal perturbation to the native protein structure.
Key Applications in Studying Protein-Protein Interactions
Fluorescence Quenching Assays
Changes in the fluorescence of a pCNPhe residue incorporated at or near a protein-protein interaction interface can be used to monitor binding events. The fluorescence of pCNPhe can be quenched by proximity to certain natural amino acid residues, such as tyrosine, histidine, methionine, and cysteine.[3][7] This quenching effect can be used to determine binding affinities (dissociation constants, Kd).
Förster Resonance Energy Transfer (FRET)
pCNPhe can serve as an excellent FRET donor to a suitable acceptor, such as tryptophan.[8][9] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler" to measure intramolecular and intermolecular distances and their changes during protein-protein interactions.
Infrared Spectroscopy
FTIR spectroscopy of proteins containing pCNPhe can provide detailed information about changes in the local environment of the probe upon protein-protein interaction.[5][10] Shifts in the C≡N stretching frequency can indicate changes in hydrogen bonding, solvation, or electrostatic interactions at the binding interface.
Quantitative Data
Photophysical Properties of p-Cyanophenylalanine
| Property | Value | Reference(s) |
| Excitation Wavelength (Typical) | 240 nm or 275 nm | [3][11] |
| Emission Wavelength (in water) | ~295 nm | [3] |
| Extinction Coefficient (at 280 nm) | 850 M⁻¹cm⁻¹ | [3][8] |
| Fluorescence Lifetime (in protic solvents) | 5 - 8 ns | [4] |
Fluorescence Quenching of p-Cyanophenylalanine
The fluorescence of pCNPhe is quenched by various molecules. The efficiency of quenching is quantified by the Stern-Volmer constant (KSV), where a higher value indicates a more effective quencher.
| Quencher | Stern-Volmer Constant (KSV) [M⁻¹] | Conditions | Reference(s) |
| Neutral Imidazole | 39.8 | pH 9 | [3] |
| Protonated Imidazole | 18.3 | pH 5 | [3] |
| Hydroxide Ion | 22.1 | - | [3] |
| Iodide | 58.6 ± 2.6 | Neutral pH | [11] |
| Bromide | 54.9 ± 2.4 | Neutral pH | [11] |
| Chloride | 10.6 ± 2.0 | Neutral pH | [11] |
| Selenomethionine (SeMet) | Significantly stronger than Methionine | - | [8] |
Amino Acid Side Chain Quenching Effectiveness Rank: Tyr > deprotonated His > Met > Cys > protonated His > Asn > Arg = protonated Lys[3][7]
FRET Parameters with Tryptophan
| Parameter | Value | Reference(s) |
| FRET Pair | p-Cyanophenylalanine (Donor) - Tryptophan (Acceptor) | [9] |
| Förster Distance (R₀) | 15 Å | [9] |
Experimental Protocols
Site-Specific Incorporation of p-Cyanophenylalanine via Amber Codon Suppression
This protocol outlines the general steps for incorporating pCNPhe into a target protein in E. coli using an engineered orthogonal tRNA synthetase/tRNA pair.[1][2]
Workflow for Site-Specific Incorporation of pCNPhe
Caption: Workflow for incorporating pCNPhe into a protein.
Methodology:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using a standard site-directed mutagenesis protocol.
-
Transformation: Co-transform E. coli cells with two plasmids: one containing your target gene with the TAG codon and another encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for pCNPhe.
-
Cell Culture: Grow the transformed cells in a minimal medium supplemented with 1 mM p-cyanophenylalanine.
-
Protein Expression: Induce protein expression using an appropriate inducer (e.g., IPTG).
-
Protein Purification: Lyse the cells and purify the pCNPhe-containing protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Verification: Confirm the successful incorporation of pCNPhe at the desired site using mass spectrometry.
Fluorescence Titration Assay for Determining Binding Affinity (Kd)
This protocol describes how to determine the dissociation constant (Kd) of a protein-protein interaction by monitoring the change in pCNPhe fluorescence upon titration with a binding partner.
Workflow for Fluorescence Titration Assay
Caption: Workflow for determining Kd using fluorescence titration.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified pCNPhe-labeled protein in a suitable buffer at a constant concentration (typically in the low micromolar range).
-
Prepare a series of dilutions of the unlabeled binding partner in the same buffer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 240 nm or 275 nm and the emission wavelength to scan a range around 295 nm.[3]
-
Measure the baseline fluorescence of the pCNPhe-labeled protein solution.
-
Perform a stepwise titration by adding increasing concentrations of the unlabeled binding partner to the labeled protein solution.
-
After each addition, allow the system to equilibrate and then record the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the concentration of the unlabeled binding partner.
-
Fit the resulting binding curve to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).[12]
-
Förster Resonance Energy Transfer (FRET) Measurement
This protocol outlines the use of a pCNPhe-Tryptophan FRET pair to measure distance changes associated with a protein-protein interaction.
Methodology:
-
Protein Labeling: Prepare two protein samples. One protein will contain the pCNPhe donor, and the other will have a naturally occurring or engineered Tryptophan residue at the desired location to act as the acceptor.
-
Spectroscopic Measurements:
-
Measure the fluorescence emission spectrum of the pCNPhe-labeled protein alone (donor only) by exciting at 240 nm.
-
Mix the pCNPhe-labeled protein and the Tryptophan-containing protein.
-
Excite the mixture at 240 nm (to selectively excite pCNPhe) and record the emission spectrum.
-
-
Data Analysis:
-
The occurrence of FRET will be indicated by a decrease in the pCNPhe emission intensity (around 295 nm) and a simultaneous increase in the sensitized Tryptophan emission (around 350 nm).
-
Calculate the FRET efficiency (E) using the following equation: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
The distance (r) between the donor and acceptor can be calculated using the Förster equation: E = R₀⁶ / (R₀⁶ + r⁶) where R₀ is the Förster distance (15 Å for the pCNPhe-Trp pair).[9]
-
FTIR Spectroscopy of Protein-Protein Interactions
This protocol describes how to use the C≡N stretch of pCNPhe as an IR probe to monitor changes in the local environment upon protein binding.
Workflow for FTIR Analysis of PPIs
Caption: Workflow for FTIR analysis of protein-protein interactions.
Methodology:
-
Sample Preparation:
-
Prepare highly concentrated (~1-5 mM) and pure samples of the pCNPhe-labeled protein and its binding partner in a suitable buffer (preferably with low IR absorbance in the region of interest).[5][13]
-
Lyophilize and resuspend the samples in D₂O to minimize the strong absorbance of H₂O in the amide I region, which can overlap with the nitrile stretch.
-
-
FTIR Measurement:
-
Acquire a background spectrum of the buffer.
-
Acquire the IR spectrum of the pCNPhe-labeled protein alone.
-
Mix the labeled protein with its binding partner and acquire the IR spectrum of the complex.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the protein spectra.
-
Analyze the region of the C≡N stretching vibration (~2200-2250 cm⁻¹).
-
A shift in the peak position, a change in peak width, or the appearance of new peaks upon binding indicates a change in the local environment of the pCNPhe probe.[6] These changes can be correlated with specific structural events at the binding interface.
-
Conclusion
3-Cyanophenylalanine offers a robust and minimally perturbative approach to studying the intricacies of protein-protein interactions. By employing the fluorescence and infrared spectroscopic techniques outlined in these application notes, researchers can gain valuable insights into binding affinities, conformational changes, and the nature of interaction interfaces, thereby accelerating drug discovery and fundamental biological research.
References
- 1. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photophysical and Förster resonance energy transfer studies of 2-cyanophenylalanine - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Quenching of p-Cyanophenylalanine Fluorescence by Various Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Measuring the Fluorescence Quantum Yield of 3-Cyanophenylalanine
This document provides a detailed protocol for determining the fluorescence quantum yield of 3-cyanophenylalanine (3-CNF), a non-canonical amino acid increasingly utilized as a fluorescent probe in protein structure and dynamics studies. The protocol is designed for researchers, scientists, and drug development professionals.
Introduction
3-Cyanophenylalanine is a valuable fluorescent amino acid analog whose photophysical properties are sensitive to its local environment.[1][2] Its fluorescence quantum yield (ΦF), a measure of the efficiency of photon emission after absorption, can be influenced by factors such as solvent polarity, pH, and hydrogen bonding interactions.[1][2][3][4] Specifically, the fluorescence of 3-CNF has been shown to be a sensitive reporter of pH changes in basic solutions.[2] Accurate determination of its quantum yield is crucial for the quantitative interpretation of fluorescence-based assays in drug discovery and protein characterization.
This protocol details the relative method for measuring the fluorescence quantum yield, which involves a comparison of the fluorescence properties of 3-CNF to a well-characterized fluorescence standard.[5] Quinine sulfate is a commonly used and reliable standard for this purpose.[6][7][8]
Core Principles
The relative fluorescence quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample (3-CNF) to that of a reference standard with a known quantum yield. The relationship is described by the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscript 'x' denotes the sample (3-CNF) and 'st' denotes the standard.
Data Presentation
Table 1: Photophysical Properties of a Common Fluorescence Quantum Yield Standard
| Standard | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φst) | Refractive Index (η) |
| Quinine Sulfate | 0.1 M H2SO4 | 350 | 450 | 0.58 | 1.33 |
Table 2: Experimentally Determined and Calculated Values for 3-Cyanophenylalanine
| Sample | Solvent | Excitation λ (nm) | Absorbance at Excitation λ | Integrated Fluorescence Intensity | Gradient (Grad) | Calculated Quantum Yield (Φx) |
| 3-CNF | [Specify Solvent] | [Specify] | [Record Values] | [Record Values] | [Calculate] | [Calculate] |
| Quinine Sulfate | 0.1 M H2SO4 | 350 | [Record Values] | [Record Values] | [Calculate] | 0.58 (Reference) |
Experimental Protocols
4.1. Materials and Reagents
-
3-Cyanophenylalanine (of high purity)
-
Quinine sulfate dihydrate (fluorescence standard)
-
Sulfuric acid (H2SO4), ACS grade
-
Spectroscopic grade solvent for 3-CNF (e.g., water, phosphate buffer)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
4.2. Instrumentation
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
4.3. Preparation of Stock Solutions
-
Quinine Sulfate Standard (in 0.1 M H2SO4):
-
Prepare a 0.1 M H2SO4 solution by diluting concentrated H2SO4 in deionized water.
-
Accurately weigh a small amount of quinine sulfate dihydrate and dissolve it in 0.1 M H2SO4 to prepare a stock solution (e.g., 10-4 M).
-
From the stock solution, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at 350 nm.
-
-
3-Cyanophenylalanine Sample (in appropriate solvent):
-
Select a solvent appropriate for 3-CNF that does not absorb at the excitation and emission wavelengths.
-
Prepare a stock solution of 3-CNF in the chosen solvent.
-
Prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength.
-
4.4. Experimental Workflow Diagram
References
- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.horiba.com [static.horiba.com]
- 6. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Quinine sulfate [omlc.org]
Application Notes & Protocols: The Use of Cyanine-Based Probes in Cancer Cell Imaging
Introduction
While the direct application of 3-cyanophenylalanine in routine cancer cell imaging is not extensively documented in current literature, the broader classes of cyanine dyes and fluorescent unnatural amino acids (fUAAs) represent a forefront in optical imaging of cancer.[1][2] This document provides detailed application notes and protocols for the use of a representative heptamethine cyanine dye, IR-783, for cancer cell imaging. Heptamethine cyanine dyes are particularly advantageous due to their near-infrared (NIR) fluorescence, which allows for deep tissue penetration and minimizes background autofluorescence.[3] These dyes exhibit preferential accumulation in tumor cells, making them powerful tools for cancer detection, prognosis, and treatment guidance.[4]
Quantitative Data Summary
The following tables summarize the key photophysical and biological performance characteristics of representative cyanine dyes used in cancer cell imaging.
Table 1: Photophysical Properties of Selected Cyanine Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| IR-783 | ~783 | ~800 | High | >200,000 |
| MHI-148 | ~780 | ~810 | High | >200,000 |
| Indocyanine Green (ICG) | ~780 | ~820 | Low | ~150,000 |
Table 2: Cellular Uptake and Localization of IR-783 in Cancer Cells
| Cell Line | Incubation Time (min) | Optimal Concentration (µM) | Subcellular Localization | Uptake Mechanism |
| Various Human Cancer Cells | 30 - 60 | 1 - 5 | Mitochondria and Lysosomes | Organic Anion Transporting Peptides (OATPs) |
Experimental Protocols
Protocol 1: In Vitro Staining of Cancer Cells with IR-783
This protocol describes the steps for staining cultured cancer cells with a heptamethine cyanine dye for fluorescence microscopy.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
IR-783 stock solution (1 mM in DMSO)
-
Formaldehyde (4% in PBS) for fixing (optional)
-
DAPI or Hoechst stain for nuclear counterstaining (optional)
-
Fluorescence microscope with appropriate filter sets for NIR imaging
Procedure:
-
Cell Seeding: Seed cancer cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Dye Preparation: Prepare a working solution of IR-783 in complete cell culture medium at a final concentration of 1-5 µM.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the IR-783 working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with pre-warmed PBS to remove excess dye.
-
-
Imaging (Live Cells):
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a NIR-compatible camera and filter set (e.g., Excitation: 750-790 nm, Emission: 800-850 nm).
-
-
Fixing and Counterstaining (Optional):
-
After the washing step, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If desired, counterstain with a nuclear stain like DAPI or Hoechst according to the manufacturer's protocol.
-
Mount the coverslip and image.
-
Protocol 2: In Vivo Tumor Imaging in a Mouse Model
This protocol outlines a general procedure for non-invasive imaging of tumors in a xenograft mouse model using IR-783.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumor xenografts)
-
IR-783 solution for injection (e.g., 100 µM in sterile PBS with 0.5% BSA)
-
In vivo imaging system (IVIS) or similar NIR imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Dye Administration: Inject the IR-783 solution intravenously (e.g., via tail vein) at a dose of 1-5 mg/kg.
-
Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) using an in vivo imaging system.[5]
-
Use appropriate filter sets for NIR fluorescence.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region and in a non-tumor-bearing area (as background) using the imaging software.
-
Calculate the tumor-to-background ratio to assess the specificity of the probe.
-
Visualizations
Signaling Pathway and Uptake Mechanism
Caption: Uptake and localization of IR-783 in cancer cells.
Experimental Workflow for In Vitro Imaging
Caption: Workflow for in vitro cancer cell imaging with IR-783.
Logical Relationship of Probe Properties for Effective Imaging
Caption: Key properties of cyanine dyes for successful in vivo imaging.
References
- 1. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 3. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifunctional Cyanine-Based Theranostic Probe for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Neuroprotective Agents Using 2-amino-3-(3-cyanophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 2-amino-3-(3-cyanophenyl)propanoic acid as a potential neuroprotective agent. The primary proposed mechanism of action is the inhibition of Kynurenine 3-monooxygenase (KMO), a critical enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting KMO, this compound is hypothesized to shift the pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA) and away from the neurotoxic metabolites 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[1][2] This document outlines the underlying scientific rationale, experimental protocols for screening and validation, and representative data for analogous compounds.
Scientific Rationale: Targeting the Kynurenine Pathway for Neuroprotection
The kynurenine pathway is the principal metabolic route for tryptophan in the body. Dysregulation of this pathway has been implicated in the pathogenesis of several neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[3] In these conditions, an imbalance favoring the production of neurotoxic metabolites, such as the excitotoxin QUIN and the free-radical generator 3-HK, contributes to neuronal dysfunction and death.[2]
KMO is a pivotal enzyme at a branching point of this pathway. Its inhibition is a promising therapeutic strategy to rebalance the kynurenine pathway, decreasing the levels of neurotoxic downstream products while simultaneously increasing the concentration of the neuroprotective metabolite, KYNA.[2] KYNA is an antagonist of ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors) and nicotinic acetylcholine receptors, thereby conferring neuroprotection against excitotoxicity.
Furthermore, the kynurenine pathway is interconnected with the innate immune system. Pro-inflammatory stimuli, including the activation of Toll-like receptors (TLRs) such as TLR2, can induce the expression of enzymes in the kynurenine pathway, linking neuroinflammation to the metabolic dysregulation observed in neurodegenerative diseases.
Synthesis of this compound
Data Presentation: Efficacy of Representative KMO Inhibitors
To date, no specific quantitative data for the KMO inhibitory activity or neuroprotective efficacy of this compound has been found in the public domain. However, the following tables summarize the efficacy of other well-characterized KMO inhibitors, which can serve as a benchmark for the development and assessment of new chemical entities like this compound.
Table 1: In Vitro KMO Inhibitory Activity of Representative Compounds
| Compound | Target | IC50 (nM) | Assay System | Reference |
| Ro 61-8048 | Human KMO | 37 | Recombinant Human KMO | [1] |
| UPF 648 | Human KMO | Sub-micromolar | Cellular KMO Assay | [4] |
| GSK180 | Human KMO | Dose-dependent inhibition | HEK293 cells expressing human KMO | [5] |
| CHDI-340246 | KMO | Potent inhibitor | Not specified | [6] |
Table 2: In Vivo Neuroprotective Effects of Representative KMO Inhibitors
| Compound | Animal Model | Key Findings | Reference |
| JM6 (prodrug of Ro 61-8048) | R6/2 mouse model of Huntington's Disease | Increased lifespan, decreased weight loss, reduced synaptic loss and microglial activation. | [3][7] |
| JM6 (prodrug of Ro 61-8048) | Transgenic mouse model of Alzheimer's Disease | Prevented spatial memory deficits, anxiety-related behavior, and synaptic loss. | [3] |
| CHDI-340246 | Mouse models of Huntington's Disease | Restored several electrophysiological alterations. | [6][8] |
| KMO inhibitor | Mouse model of Alzheimer's Disease | Significantly prevented synaptic loss and improved spatial memory. | [9] |
Mandatory Visualizations
References
- 1. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel KMO inhibitor CHDI-340246 leads to a restoration of electrophysiological alterations in mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gladstone.org [gladstone.org]
- 8. researchgate.net [researchgate.net]
- 9. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Peptides Containing 3-Cyanophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming solubility challenges associated with peptides incorporating the unnatural amino acid 3-cyanophenylalanine. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing 3-cyanophenylalanine difficult to dissolve?
A: Peptides containing 3-cyanophenylalanine can be challenging to dissolve due to several factors. The primary reason is the hydrophobic nature of the cyanophenylalanine residue, which is structurally similar to phenylalanine.[1][2] High proportions of hydrophobic amino acids in a peptide sequence are a key driver of poor solubility and aggregation in aqueous solutions.[1] Other contributing factors include the peptide's overall net charge at a given pH, its length, and its tendency to form secondary structures like β-sheets, which can lead to aggregation.[3]
Q2: What is the first solvent I should try for my lyophilized peptide?
A: The recommended starting solvent is almost always sterile, distilled water or a standard aqueous buffer (e.g., phosphate or Tris at pH 7).[4][5] It is crucial to first test the solubility on a small aliquot of your peptide to avoid risking the entire sample.[3][5] If the peptide dissolves, you can proceed with your experiment. If not, this initial test provides a baseline for further troubleshooting without significant loss of material.
Q3: How does pH affect the solubility of my peptide?
A: The pH of the solution is a critical factor because it determines the net charge of your peptide.[1] A peptide's solubility is typically at its lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[1][6] To improve solubility, you should adjust the pH of the solvent to be at least one or two units away from the pI.[3]
-
For basic peptides (net positive charge), using a slightly acidic solution (e.g., adding 10% acetic acid) will ensure a high positive charge and enhance solubility.[2][4]
-
For acidic peptides (net negative charge), a basic solution (e.g., adding 10% ammonium bicarbonate) will work best.[2][4]
Q4: When is it appropriate to use an organic co-solvent like DMSO?
A: Organic co-solvents should be used for peptides that remain insoluble in aqueous solutions even after pH adjustment, which is common for highly hydrophobic or neutral peptides.[4] Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile are effective.[2][4] The standard procedure is to dissolve the peptide in a minimal amount of the organic solvent first, and then slowly add the aqueous buffer to the desired concentration.[4][5] Be cautious, as organic solvents may interfere with biological assays; for cell-based experiments, the final DMSO concentration should generally not exceed 1%.[4] Note that DMSO can oxidize peptides containing methionine or cysteine residues, in which case DMF is a safer alternative.[4]
Q5: What can I do during the peptide design phase to proactively improve solubility?
A: A proactive approach during peptide design is highly effective.[7] Consider keeping the content of hydrophobic amino acids, including 3-cyanophenylalanine, below 50%.[2] Incorporating charged residues like Lysine, Arginine, Aspartic acid, or Glutamic acid can significantly improve solubility; a general guideline is to have at least one charged residue for every five amino acids.[2] Other strategies include adding hydrophilic tags like polyethylene glycol (PEG) chains (PEGylation) or modifying the termini (N-terminal acetylation and C-terminal amidation), which can also enhance solubility.[1][3]
Troubleshooting Guide: Step-by-Step Peptide Solubilization
If your peptide containing 3-cyanophenylalanine is insoluble in your initial aqueous buffer, follow this systematic troubleshooting workflow.
Caption: A troubleshooting workflow for solubilizing peptides.
Data Presentation & Protocols
Table 1: Solvent Selection Guide for Peptides
| Peptide Type (based on Net Charge at pH 7) | Primary Solvent | Secondary/Alternative Solvents | Key Considerations |
| Basic (Net Charge > 0) | Distilled H₂O or Buffer | 10% Acetic Acid or 0.1% TFA in H₂O.[4][5] | Acidic conditions maintain a high positive charge, preventing aggregation. |
| Acidic (Net Charge < 0) | Distilled H₂O or Buffer | 10% NH₄HCO₃ or NH₄OH in H₂O.[4][5] | Basic conditions maintain a high negative charge, promoting solubility. |
| Neutral or Hydrophobic (Net Charge ≈ 0 or >50% hydrophobic residues) | Minimal DMSO, DMF, or Acetonitrile | Dilute slowly with aqueous buffer.[5] | Organic solvents can disrupt hydrophobic interactions. Check compatibility with assays.[4] |
Table 2: Impact of Proactive Modifications on Peptide Solubility
| Modification Strategy | Principle of Action | Expected Outcome |
| PEGylation | Covalent attachment of hydrophilic polyethylene glycol (PEG) chains.[1] | Significantly increases hydrodynamic size and shields hydrophobic regions, boosting aqueous solubility.[1] |
| Incorporate Charged Residues | Increase the net charge of the peptide at neutral pH.[3] | Enhances electrostatic repulsion between peptide chains and interaction with water, reducing aggregation.[8] |
| N-terminal Acetylation / C-terminal Amidation | Neutralizes the terminal charges. | Can improve stability and, in some cases, disrupt aggregation patterns to improve solubility.[3] |
| Substitute Hydrophobic Residues | Replace hydrophobic amino acids (including 3-cyanophenylalanine) with more hydrophilic ones.[1] | Reduces the overall hydrophobicity of the peptide, making it more amenable to aqueous solvents. |
Detailed Experimental Protocols
Experimental Protocol 1: Systematic Solubility Assessment
This protocol details a stepwise method to determine the optimal solvent for your peptide.
-
Preparation : Dispense 0.1-0.5 mg of your lyophilized peptide into three separate microcentrifuge tubes.
-
Test Solvent 1 (Water) : To the first tube, add 100 µL of sterile distilled water. Vortex for 30 seconds. Observe for complete dissolution.
-
Test Solvent 2 (Acid) : If insoluble in water, add 100 µL of 10% aqueous acetic acid to the second tube. Vortex for 30 seconds. Observe. This is for peptides predicted to be basic.[4]
-
Test Solvent 3 (Base) : If insoluble in water, add 100 µL of 10% aqueous ammonium bicarbonate to the third tube. Vortex for 30 seconds. Observe. This is for peptides predicted to be acidic.[4]
-
Physical Aids : If any sample is not fully dissolved, place it in a bath sonicator for 5 minutes.[5] Observe again. Gentle warming (to ~40°C) can also be attempted.[4]
-
Documentation : Record which solvent system successfully dissolves the peptide. This system should be used for preparing your stock solution.
-
Final Step : Before use, always centrifuge the final dissolved peptide stock at high speed (>10,000 x g) for 5 minutes to pellet any microscopic, undissolved aggregates.[4] Carefully transfer the supernatant to a new tube.
Experimental Protocol 2: Solubilization of a Highly Hydrophobic Peptide using DMSO
This protocol is for peptides that fail to dissolve in aqueous solutions, even with pH modification.
-
Initial Dissolution : Add a small volume (e.g., 20-30 µL) of pure DMSO to the lyophilized peptide.[4]
-
Vortex/Sonicate : Vortex thoroughly. If needed, sonicate for several minutes until the peptide is completely dissolved, resulting in a clear solution.[5]
-
Stepwise Dilution : Very slowly, add your desired aqueous buffer to the DMSO concentrate in a dropwise manner while vortexing.[4] Rapid addition of the aqueous phase can cause the peptide to immediately precipitate out of solution.
-
Monitor for Precipitation : After each addition of buffer, check the solution for any cloudiness or precipitate. If precipitation occurs, you may have reached the solubility limit at that co-solvent ratio.
-
Final Concentration : Continue the stepwise dilution until you reach your target final concentration. Ensure the final concentration of DMSO is compatible with your downstream application.[4]
-
Storage and Use : Store the solution at -20°C or -80°C. Before use, thaw and centrifuge to remove any aggregates that may have formed during storage.
Understanding the Core Problem
The solubility of a peptide is governed by a complex interplay of intrinsic and extrinsic factors. Incorporating 3-cyanophenylalanine primarily impacts the intrinsic hydrophobicity, which can promote the formation of aggregates that are difficult to solubilize.
Caption: Key factors contributing to poor peptide solubility.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. lifetein.com [lifetein.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. drugtargetreview.com [drugtargetreview.com]
troubleshooting low yield in 3-Cyano-L-phenylalanine synthesis
This guide provides troubleshooting advice and technical information for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-Cyano-L-phenylalanine. The primary focus is on palladium-catalyzed cyanation of a protected 3-bromo-L-phenylalanine derivative, a common synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows little to no conversion of the starting material. What are the potential causes?
A1: Low or no conversion is a common issue that can often be traced back to the catalytic system or reaction conditions.
-
Inactive Catalyst: The Palladium catalyst is the heart of the reaction.
-
Cause: The active Pd(0) species may not have been generated, or the catalyst may have been deactivated (poisoned). Catalyst deactivation by cyanide is a known issue in these reactions.[1]
-
Solution:
-
Ensure you are using a reliable palladium source. Pre-catalysts like palladacycles can be more effective than standard sources like Pd(OAc)₂ which require in-situ activation.[1]
-
Use fresh, high-quality catalyst and ligands.
-
Degas all solvents and reagents thoroughly and run the reaction under a strict inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.
-
Some protocols recommend additives like zinc formate to reactivate the palladium catalyst.[2]
-
-
-
Ligand Issues: The phosphine ligand is crucial for stabilizing the catalyst and facilitating the reaction.
-
Insufficient Temperature:
-
Poor Reagent Quality:
-
Cause: The cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) may be old or hydrated. Solvents like DMF or DMAc must be anhydrous.[7]
-
Solution: Use freshly opened or properly stored anhydrous solvents and reagents. Ensure your cyanide source is of high purity.
-
Q2: I'm observing a significant amount of a de-brominated (hydrodehalogenation) side product. How can I minimize this?
A2: The formation of a hydrodehalogenation byproduct, where the bromine atom is replaced by a hydrogen atom, is a known side reaction.
-
Cause: This can be promoted by certain reductants or impurities in the reaction mixture.
-
Solution:
-
The addition of specific additives can suppress this side reaction. For instance, in nickel-catalyzed cyanations, the presence of NaI has been shown to be crucial in preventing the formation of hydrodehalogenated side products.[8]
-
Re-evaluate your solvent and ensure it is not a source of hydrogen donors.
-
Optimize the reaction temperature; sometimes lower temperatures can favor the desired cyanation pathway.
-
Q3: The reaction seems to work, but my final yield is very low after purification. What are the common loss points?
A3: Product loss during workup and purification is a frequent cause of low isolated yields.[9]
-
Aqueous Solubility:
-
Cause: As an amino acid derivative, your product may have some solubility in the aqueous layer during extraction, especially if the protecting groups are labile.[9]
-
Solution: Before discarding the aqueous layer, consider re-extracting it multiple times with an appropriate organic solvent. You can also analyze a sample of the aqueous layer by TLC or LC-MS to check for product.
-
-
Purification Issues:
-
Cause: 3-Cyano-L-phenylalanine and its protected forms can be challenging to purify via column chromatography due to their polarity. The product might streak on the column or be difficult to separate from polar side products.
-
Solution:
-
Optimize your chromatography conditions (eluent system, silica vs. C18). Reversed-phase chromatography can be effective for purifying amino acids.[10]
-
Consider crystallization as a final purification step, which can significantly improve purity and yield.
-
If you used a filter aid (like Celite), ensure you wash it thoroughly with a polar solvent to recover any adsorbed product.[9]
-
-
-
Product Instability:
-
Cause: The product might be sensitive to the pH conditions during the workup (e.g., strong acid or base washes).[9]
-
Solution: Test the stability of your product to the workup conditions on a small scale before processing the entire batch. Use mild acids or bases (e.g., saturated NaHCO₃) for washes where possible.
-
Q4: Which cyanide source is best for my reaction?
A4: The choice of cyanide source is critical and involves a trade-off between reactivity, safety, and reaction conditions.
-
Copper(I) Cyanide (CuCN): Used in the traditional Rosenmund-von Braun reaction, it is effective but often requires harsh conditions (high temperatures) and can lead to difficult purifications due to copper contamination.[4][5][11]
-
Zinc Cyanide (Zn(CN)₂): A widely used reagent in palladium-catalyzed cyanations. It is less toxic than alkali metal cyanides and its lower solubility can help prevent catalyst poisoning.[2][12]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and environmentally benign cyanide source that has proven effective in many palladium-catalyzed systems.[1][3] It is a crystalline solid that is easy to handle.
-
Acetone Cyanohydrin: Can be used as a cyanide source under milder conditions, but requires careful handling.[3][13]
-
"Non-metallic" Sources: Reagents like malononitrile or 4-cyanopyridine N-oxide are being developed as less toxic alternatives.[8][14]
For the synthesis of a functionalized amino acid, the milder conditions and lower toxicity associated with Zn(CN)₂ or K₄[Fe(CN)₆] are generally preferred.[1][12]
Data Presentation: Impact of Reaction Parameters on Cyanation Yield
The yield of palladium-catalyzed cyanation is highly dependent on the choice of catalyst, ligand, solvent, and cyanide source. The following table summarizes conditions from various studies on aryl halides, providing a reference for optimization.
| Starting Material | Catalyst (mol%) | Ligand (mol%) | Cyanide Source (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Chloride | Pd Precatalyst P1 (0.2) | L1 (0.4) | K₄[Fe(CN)₆] (0.5) | Dioxane/H₂O | 100 | 97 | [1] |
| Aryl Bromide | Pd/C (2) | dppf (4) | Zn(CN)₂ (0.6) | DMAc | 110 | up to 98 | [2] |
| Aryl Bromide | Pd(OAc)₂ (2) | CM-phos (4) | K₄[Fe(CN)₆] (0.5) | MeCN/H₂O | 70 | 74-97 | [6] |
| Aryl Chloride | Pd Precatalyst P1 (2) | None | Zn(CN)₂ (0.66) | THF/H₂O (1:5) | rt | 93 | [12] |
| Aryl Bromide | Pd(Amphos)₂Cl₂ (2) | Amphos | Malononitrile (2.0) | DMF | 130 | up to 91 | [14] |
| Aryl Bromide | [Pd(cinnamyl)Cl]₂ | XPhos | Acetone Cyanohydrin | Toluene | 100 | Good | [3] |
Experimental Protocols
This section provides a representative, generalized protocol for the synthesis of 3-Cyano-L-phenylalanine starting from a protected 3-Bromo-L-phenylalanine derivative. Note: This is a general guideline and may require optimization. All steps should be performed under an inert atmosphere (N₂ or Ar).
Step 1: Palladium-Catalyzed Cyanation
-
Reagent Setup: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the protected 3-Bromo-L-phenylalanine derivative (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., dppf, 4-10 mol%).
-
Cyanide Addition: Add the cyanide source (e.g., Zn(CN)₂, 0.6-1.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, DMAc, or Dioxane).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Be aware that some products may require specific aqueous workups (e.g., an ammonia/FeCl₃ wash if using CuCN).[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or crystallization to obtain the protected 3-Cyano-L-phenylalanine.
Step 2: Deprotection
-
Procedure: Dissolve the purified, protected 3-Cyano-L-phenylalanine in a suitable solvent (e.g., Dichloromethane, Dioxane).
-
Reagent Addition: Add the deprotecting agent (e.g., Trifluoroacetic acid for a Boc group, or an acid like HCl for other protecting groups).
-
Reaction: Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Isolation: Concentrate the reaction mixture under reduced pressure. The final product may be isolated as a salt (e.g., hydrochloride). Purification can be achieved by trituration with a solvent like diethyl ether or by recrystallization.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 3-Cyano-L-phenylalanine.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low yield in 3-Cyano-L-phenylalanine synthesis.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Overcoming Aggregation of Peptides with 3-Cyanophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing 3-cyanophenylalanine.
Frequently Asked Questions (FAQs)
Q1: Is the 3-cyanophenylalanine side chain stable during standard solid-phase peptide synthesis (SPPS)?
A1: The 3-cyanophenylalanine side chain, specifically the cyano group, is generally stable under standard Fmoc-deprotection conditions using piperidine.[1] The basic conditions required for Fmoc removal do not typically affect the cyano group. However, it is always advisable to monitor for any potential side reactions, especially with prolonged exposure to harsh basic conditions.[1]
Q2: What are the most common issues encountered when synthesizing peptides containing 3-cyanophenylalanine?
A2: The challenges are similar to those in standard SPPS but can be intensified by the properties of 3-cyanophenylalanine. These include:
-
Incomplete Deprotection: This can be a result of peptide aggregation on the resin, which hinders reagent access and can lead to deletion sequences.[1]
-
Low Yield: Inefficient deprotection can result in capped sequences, and peptide aggregation can lead to loss of product during workup and purification.[1]
-
Poor Solubility: Peptides with a high content of hydrophobic residues, including aromatic amino acids like 3-cyanophenylalanine, are prone to insolubility in aqueous solutions.[2]
Q3: Can standard cleavage cocktails be used for peptides containing 3-cyanophenylalanine?
A3: Yes, standard trifluoroacetic acid (TFA)-based cleavage cocktails are generally effective for cleaving peptides with 3-cyanophenylalanine from the resin. A commonly used and effective cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v).[1] The use of scavengers like TIS is important to quench reactive cationic species that are generated during the cleavage of other side-chain protecting groups, which could otherwise modify sensitive residues.[1]
Q4: How does 3-cyanophenylalanine contribute to peptide aggregation?
A4: Aromatic amino acids, such as phenylalanine and its derivatives like 3-cyanophenylalanine, can contribute to peptide aggregation through π-π stacking interactions between their aromatic rings.[3] This is a significant factor in the self-assembly of peptides into larger, often insoluble structures.[3][4] The central hydrophobic region of a peptide, if it contains such residues, can play a key role in initiating aggregation.[4]
Troubleshooting Guides
Guide 1: Incomplete Fmoc-Deprotection or Low Yield During Synthesis
If you are experiencing incomplete Fmoc-deprotection or low peptide yield, it is often a sign of on-resin aggregation.
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the piperidine treatment time or perform a second deprotection step to ensure complete Fmoc removal.[1]
-
Optimize Solvents: While DMF is the standard, switching to or incorporating other dipolar aprotic solvents like NMP or DMSO may help to disrupt aggregation and improve solvation of the peptide-resin complex.[5]
-
Use a Stronger Base: Consider using a more potent, non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) at a concentration of 2% in DMF for a shorter duration (1-5 minutes). This can be particularly effective for sequences prone to epimerization.[1]
-
Incorporate Structure-Disrupting Elements: The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[5][6] These dipeptides introduce a "kink" in the peptide backbone, which hinders interchain hydrogen bonding.[6]
Workflow for Troubleshooting On-Resin Aggregation
References
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-3-cyano-L-phenylalanine in SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-3-cyano-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of Fmoc-3-cyano-L-phenylalanine in SPPS?
A1: The main challenges stem from the steric hindrance imparted by the bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the phenyl ring of the amino acid. This can lead to incomplete coupling reactions, resulting in deletion sequences in the final peptide. While the cyano group itself is not exceptionally bulky, the overall size of the amino acid derivative can slow down reaction kinetics.
Q2: Is the cyano group on the phenylalanine side chain stable during standard SPPS conditions?
A2: Yes, the cyano (C≡N) group is generally stable under the standard conditions of Fmoc-based SPPS. This includes exposure to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).
Q3: Which coupling reagents are most effective for Fmoc-3-cyano-L-phenylalanine?
A3: For sterically hindered amino acids like Fmoc-3-cyano-L-phenylalanine, more potent coupling reagents are recommended. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are generally more effective than standard carbodiimide reagents like DIC when used with an additive like HOBt or Oxyma.[1] HATU and HCTU are often favored for their high reactivity and ability to achieve high coupling efficiencies in shorter reaction times.[1][2]
Q4: Can I use standard coupling protocols for Fmoc-3-cyano-L-phenylalanine?
A4: While standard protocols can be a starting point, they often require optimization to achieve high coupling efficiency. Modifications such as extended coupling times, "double coupling" (repeating the coupling step), and using a higher excess of the amino acid and coupling reagents are common strategies to drive the reaction to completion.
Q5: How can I monitor the completeness of the coupling reaction?
A5: The completion of the coupling reaction can be monitored using qualitative colorimetric tests. The Kaiser test is suitable for detecting free primary amines, but it is important to note that it will not give a positive result for the secondary amine of a proline residue at the N-terminus. In such cases, a chloranil test can be used. A negative test result (e.g., yellow beads with the Kaiser test) indicates that the coupling reaction is complete.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | Steric Hindrance: The bulky nature of Fmoc-3-cyano-L-phenylalanine is impeding the reaction. | 1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP instead of HBTU or DIC/HOBt.[1][2] 2. Increase reagent excess: Use 3-5 equivalents of Fmoc-3-cyano-L-phenylalanine and coupling reagents. 3. Extend coupling time: Increase the reaction time to 2-4 hours, or even overnight for particularly difficult couplings. 4. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. |
| Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites. | 1. Use a higher concentration of coupling reagents. 2. Incorporate a "difficult sequence" protocol: This may involve using structure-breaking amino acid pairs or specialized solvents. | |
| Presence of Deletion Sequences in Final Peptide | Incomplete Coupling: The coupling of Fmoc-3-cyano-L-phenylalanine was not complete, leading to a portion of the peptide chains lacking this residue. | This is a direct consequence of low coupling efficiency. Implement the solutions recommended above for "Low Coupling Efficiency." Proactive measures such as using a more potent coupling reagent from the start are advisable. |
| Racemization of the Amino Acid | Over-activation of the Carboxylic Acid: Prolonged exposure to activating agents, especially with a strong base, can lead to the loss of stereochemical integrity. | 1. Use a weaker base: If racemization is a concern, consider using a less hindered base like N-methylmorpholine (NMM) instead of DIPEA. 2. Minimize pre-activation time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. 3. Choose a coupling reagent with a lower risk of racemization: Reagents like HATU generally have a very low risk of inducing racemization.[1] |
Data Presentation
The following table summarizes the performance of various coupling reagents for the incorporation of Fmoc-phenylalanine derivatives in SPPS. While this data is for the closely related Fmoc-DL-Phe-OH, it provides a strong indication of the expected performance for Fmoc-3-cyano-L-phenylalanine due to their structural similarity.[1]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Low |
Disclaimer: The quantitative data is based on the performance with Fmoc-DL-Phe-OH and may vary depending on the specific peptide sequence and reaction conditions.[1]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving a high coupling yield for Fmoc-3-cyano-L-phenylalanine.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino group by treating the resin with a 20% (v/v) solution of piperidine in DMF twice (5 minutes and then 15 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-3-cyano-L-phenylalanine (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Perform a Kaiser test on a small sample of the resin to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Protocol 2: Double Coupling with DIC/OxymaPure
This protocol is a cost-effective alternative that can be effective for less challenging sequences or when a higher excess of reagents is permissible.
-
Resin Preparation: Follow step 1 as described in Protocol 1.
-
First Coupling:
-
In a separate vial, dissolve Fmoc-3-cyano-L-phenylalanine (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.
-
Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Second Coupling:
-
Repeat the activation and coupling steps (Step 2) with a fresh solution of activated Fmoc-3-cyano-L-phenylalanine.
-
-
Final Washing:
-
Drain the second coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Decision tree for selecting a coupling reagent.
References
Technical Support Center: Fluorescence Quenching of 3-Cyanophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the fluorescence quenching of 3-cyanophenylalanine (3-CNF or PheCN) by nearby amino acid residues.
Frequently Asked Questions (FAQs)
Q1: What is 3-cyanophenylalanine (3-CNF) and why is it used as a fluorescent probe?
A1: 3-Cyanophenylalanine (also referred to as p-cyanophenylalanine in much of the literature) is an unnatural amino acid that serves as a versatile fluorescent probe. It can be incorporated into proteins site-specifically through chemical or recombinant methods.[1] Its key advantages include:
-
Environmental Sensitivity: Its fluorescence quantum yield and lifetime are highly sensitive to the local environment, such as solvent polarity and hydrogen bonding, making it an excellent reporter for protein folding, binding, and conformational changes.[2][3][4]
-
Selective Excitation: 3-CNF's fluorescence can be selectively excited (typically around 240 nm or 275 nm) without significantly exciting natural fluorophores like Tryptophan (Trp) and Tyrosine (Tyr).[1][3][5]
-
Minimal Perturbation: Its size is similar to Phe and Tyr, minimizing structural perturbation when substituted into a protein.[5]
Q2: Which amino acid residues are known to quench the fluorescence of 3-CNF?
A2: Several amino acid side chains can quench 3-CNF fluorescence. The quenching efficiency varies, with Tyrosine (Tyr) having the largest effect. Other known quenchers include Tryptophan (Trp), deprotonated Histidine (His), Methionine (Met), Selenomethionine (SeMet), and Cysteine (Cys).[1][5] The protonation state is critical for some residues; for instance, the neutral form of the N-terminal amino group and the deprotonated form of His are much more effective quenchers than their protonated counterparts.[1][4][6]
Q3: What are the primary mechanisms for 3-CNF fluorescence quenching?
A3: The two primary mechanisms are:
-
Förster Resonance Energy Transfer (FRET): An energy transfer mechanism that occurs over relatively short distances (typically 10-100 Å). 3-CNF can act as a FRET donor to residues like Trp.[3][6] The efficiency of FRET is highly dependent on the distance between the donor and acceptor.
-
Photoinduced Electron Transfer (PET): A through-space electron transfer process that occurs when the fluorophore and quencher are in van der Waals contact.[7] This mechanism is responsible for quenching by residues such as Selenomethionine and is effective over very short distances.[5][8]
Q4: Can 3-CNF be used to measure pH?
A4: Yes. When 3-CNF is placed near the N-terminus of a polypeptide, its fluorescence intensity is sensitive to the protonation state of the N-terminal amino group.[4][6] The neutral (deprotonated) amino group is a strong quencher, while the protonated form is not. This pH-dependent quenching allows 3-CNF to be used as a local pH sensor to determine pKa values or monitor processes involving pH changes.[3][4][6]
Quantitative Data Summary
The efficiency of a quenching process can be quantified using the Stern-Volmer constant (KSV), where a higher value indicates a more efficient quencher.
| Quencher | Stern-Volmer Constant (KSV) [M-1] | Conditions / Notes | Citation |
| Neutral Imidazole (His analog) | 39.8 | Acetylated GGFCNAA peptide | [1] |
| Hydroxide Ion (OH-) | 22.1 | Acetylated GGFCNAA peptide | [1] |
| Iodide (I-) | 58.6 ± 2.6 | Free 3-CNF in aqueous solution | [3] |
| Iodide (I-) | 61.8 ± 3.0 | - | [3] |
| Bromide (Br-) | 54.9 ± 2.4 | Free 3-CNF in aqueous solution | [3] |
| Chloride (Cl-) | 10.6 ± 2.0 | Free 3-CNF in aqueous solution | [3] |
Experimental Protocols
Protocol 1: Steady-State Fluorescence Quenching Measurement
This protocol is used to determine the Stern-Volmer constant for a given quencher.
-
Sample Preparation:
-
Prepare a stock solution of your 3-CNF-containing protein or peptide in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.5). The final concentration should be low enough (e.g., 10-25 µM) to avoid inner filter effects.[1]
-
Prepare a high-concentration stock solution of the quencher (e.g., KI, imidazole) in the same buffer.[9]
-
Create a series of samples with a constant concentration of the 3-CNF-labeled molecule and varying concentrations of the quencher.[9] Include a control sample with zero quencher concentration.
-
-
Instrument Setup:
-
Data Acquisition:
-
Record the fluorescence emission spectrum for each sample, including the control (F0, intensity in the absence of quencher) and the samples with increasing quencher concentrations (F).
-
Ensure that the absorbance of the quencher at the excitation and emission wavelengths is minimal to avoid the inner filter effect. If significant, a correction must be applied.[10]
-
-
Data Analysis:
-
Determine the fluorescence intensity at the emission maximum for each spectrum.
-
Plot the ratio of the fluorescence intensities (F0/F) against the quencher concentration [Q].
-
Fit the data to the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Q].
-
The slope of the resulting linear plot is the Stern-Volmer quenching constant, KSV.
-
Protocol 2: Time-Resolved Fluorescence Quenching Measurement
This protocol is used to distinguish between static and dynamic quenching mechanisms by measuring fluorescence lifetimes.
-
Sample Preparation:
-
Prepare samples as described in Protocol 1.
-
-
Instrument Setup:
-
Use a time-correlated single photon counting (TCSPC) system or a similar instrument capable of measuring nanosecond fluorescence lifetimes.[11]
-
Set the excitation source (e.g., a pulsed laser or LED) to the desired wavelength (e.g., 240 nm or 275 nm).
-
Set the emission detector to the peak emission wavelength of 3-CNF (approx. 291 nm).[1]
-
-
Data Acquisition:
-
Measure the fluorescence decay curve for the control sample (in the absence of quencher) to determine the unquenched lifetime (τ0). The fluorescence lifetime of 3-CNF in water is typically in the range of 5-8 ns.[2]
-
Measure the fluorescence decay curves for each sample with increasing quencher concentration to determine the quenched lifetimes (τ).
-
-
Data Analysis:
-
Fit the decay curves to an exponential function to extract the lifetime values.
-
Plot the ratio of the lifetimes (τ0/τ) against the quencher concentration [Q].
-
For pure dynamic quenching: The plot of τ0/τ vs. [Q] will be linear and will overlap with the F0/F vs. [Q] plot.
-
For pure static quenching: The lifetime does not change with quencher concentration (τ0/τ = 1), while the intensity decreases.[12]
-
If both mechanisms are present: Both intensity and lifetime will decrease, but the F0/F plot will have a steeper slope than the τ0/τ plot.[13]
-
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal from 3-CNF
-
Possible Cause: The local environment of the 3-CNF residue is highly quenching. For example, it may be sequestered in a non-polar protein core or in close proximity to a quenching residue like Tyr or Trp.[1]
-
Solution:
-
Denature the Protein: Measure the fluorescence in a denaturing buffer (e.g., 8 M urea).[1] A significant increase in fluorescence upon unfolding suggests the native environment was quenching.
-
Site-Directed Mutagenesis: If a specific nearby residue is suspected of quenching, mutate it to a non-quenching residue (e.g., Alanine or Leucine) and re-measure the fluorescence.
-
Check pH: If the 3-CNF is near the N-terminus or a His residue, the fluorescence may be quenched at high pH. Test the fluorescence in a lower pH buffer.[4][6]
-
Issue 2: Non-Linear Stern-Volmer Plot
-
Possible Cause: A downward-curving plot can indicate that the protein has multiple 3-CNF residues with different accessibilities to the quencher. An upward-curving plot may suggest a combination of static and dynamic quenching.[14]
-
Solution:
-
Perform Time-Resolved Measurements: Use fluorescence lifetime data (Protocol 2) to determine if static quenching is occurring.
-
Analyze Accessibility: If multiple 3-CNF residues are present, consider if they are in different environments (e.g., one buried, one exposed). The plot may represent the sum of their individual quenching profiles.
-
Check for Inner Filter Effect: At high quencher concentrations, the quencher itself may absorb excitation or emission light. Measure the absorbance spectrum of the quencher to verify and apply a correction if necessary.[10]
-
Issue 3: Unexpected Changes in Fluorescence with pH
-
Possible Cause: The protonation state of a nearby residue is affecting quenching. This is common if 3-CNF is near a Histidine or the N-terminus.
-
Solution:
-
Perform a pH Titration: Measure the 3-CNF fluorescence intensity across a wide range of pH values. The resulting curve can be fitted to determine the pKa of the quenching group.[6]
-
Acetylate the N-terminus: If N-terminal quenching is suspected, acetylating the N-terminus will eliminate its ability to quench, and the pH dependence should disappear.[1][4]
-
Visualizations
Caption: Primary mechanisms of 3-CNF fluorescence quenching.
Caption: General workflow for a fluorescence quenching experiment.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quenching of p-Cyanophenylalanine Fluorescence by Various Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-Resolved Spectroscopy of Fluorescence Quenching in Optical Fibre-Based pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. Quenching of Protein Fluorescence by Oxygen. Detection of Structural Fluctuations in Proteins on the Nanosecond Time Scale - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Incorporation of 3-Cyanophenylalanine into Hydrophobic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-cyanophenylalanine-containing hydrophobic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic peptide containing 3-cyanophenylalanine insoluble in standard aqueous buffers?
A1: The insolubility of your peptide is likely due to two main factors: the high proportion of hydrophobic amino acid residues and the inherent properties of 3-cyanophenylalanine. Peptides with over 50% hydrophobic residues tend to be insoluble or only partially soluble in aqueous solutions.[1] The 3-cyanophenylalanine residue, while having a polar cyano group, contributes to the overall hydrophobicity of the peptide. This high hydrophobicity promotes intermolecular aggregation, leading to precipitation in aqueous environments.[2][3]
Q2: What is the recommended starting solvent for dissolving my 3-cyanophenylalanine-containing hydrophobic peptide?
A2: For highly hydrophobic peptides, it is best to start with a small amount of a strong organic solvent.[4][5] We recommend testing solubility in the following order:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
Once the peptide is dissolved in a minimal amount of the organic solvent, you can slowly add your aqueous buffer of choice with vortexing.[1][4] If the peptide precipitates, you may need to try a higher concentration of the organic solvent or a different solvent system.
Q3: Can the incorporation of 3-cyanophenylalanine lead to aggregation during solid-phase peptide synthesis (SPPS)?
A3: Yes. Difficult sequences, particularly those rich in hydrophobic residues, are prone to aggregation on the resin during SPPS.[3][6] This can lead to incomplete deprotection and coupling steps, resulting in deletion sequences and a lower yield of the desired full-length peptide. The presence of 3-cyanophenylalanine within a hydrophobic sequence can contribute to these aggregation issues.
Q4: I am observing a low yield after cleavage and purification of my peptide. What are the potential causes?
A4: Low yield can stem from several issues:
-
Incomplete Synthesis: As mentioned in Q3, on-resin aggregation can hinder the completion of the synthesis, reducing the amount of full-length peptide.[6]
-
Poor Solubility During Workup: The peptide may precipitate during the cleavage workup (e.g., when adding diethyl ether).
-
Difficult Purification: Hydrophobic peptides can be challenging to purify by RP-HPLC, often leading to low recovery.[7] They may have poor solubility in the mobile phase or irreversibly adsorb to the column.
Q5: Is the cyano group of 3-cyanophenylalanine stable during standard SPPS conditions?
A5: The cyano group is generally stable under standard Fmoc-SPPS conditions, including deprotection with piperidine and cleavage with trifluoroacetic acid (TFA)-based cocktails.[8]
Troubleshooting Guides
Problem 1: Poor Peptide Solubility
| Symptom | Possible Cause | Suggested Solution |
| Peptide will not dissolve in aqueous buffers (e.g., PBS, Tris). | High hydrophobicity of the peptide sequence.[1][9] | 1. Attempt to dissolve the peptide in a small amount of DMSO, DMF, or ACN. 2. Once dissolved, slowly add the aqueous buffer to the desired concentration.[1] 3. If the peptide has a net charge, adjusting the pH of the aqueous buffer away from the peptide's isoelectric point can improve solubility.[4] For basic peptides, use a slightly acidic buffer; for acidic peptides, use a slightly basic buffer.[5][10] |
| Peptide precipitates when diluted from organic solvent into aqueous buffer. | The final concentration of the organic solvent is too low to maintain solubility. | 1. Try a higher final concentration of the organic solvent. Note that high concentrations of organic solvents may be incompatible with some biological assays.[5] 2. Lyophilize the precipitated peptide and attempt to redissolve it in a different solvent system (e.g., a higher percentage of organic solvent or a different organic solvent).[1] |
Problem 2: Difficulties in Peptide Synthesis (SPPS)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete coupling of Fmoc-3-cyanophenylalanine-OH or subsequent amino acids (as indicated by a positive Kaiser test). | On-resin aggregation of the growing peptide chain, hindering access of reagents.[3][6] | 1. Double Coupling: Perform a second coupling step for the Fmoc-3-cyanophenylalanine-OH and any other sterically hindered or aggregation-prone residues.[11] 2. Use a "Magic Mixture": For subsequent couplings, use a solvent system of DCM/DMF/NMP (1:1:1) to improve solvation.[12] 3. Microwave-Assisted Synthesis: Employ microwave energy to reduce aggregation and accelerate coupling reactions.[6] |
| Low purity of the crude peptide with many deletion sequences. | Persistent on-resin aggregation throughout the synthesis. | 1. Choose a Low-Loading Resin: A lower substitution level on the resin can reduce intermolecular interactions. 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, strategically placing pseudoproline dipeptides can disrupt secondary structure formation and aggregation. |
Problem 3: Challenges in Peptide Purification (RP-HPLC)
| Symptom | Possible Cause | Suggested Solution |
| Broad or tailing peaks during analytical or preparative RP-HPLC. | - Poor solubility in the mobile phase. - On-column aggregation. - Secondary interactions with the stationary phase. | 1. Increase the Organic Solvent Strength: Use a stronger organic solvent in the mobile phase, such as n-propanol or isopropanol, instead of acetonitrile. 2. Elevate the Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing solvent viscosity and disrupting aggregation.[13] 3. Optimize the Ion-Pairing Agent: While TFA is common, for some peptides, using a different acid like formic acid may improve peak shape. |
| Very low recovery of the peptide after preparative RP-HPLC. | - Irreversible adsorption to the stationary phase. - Precipitation on the column.[7] | 1. Alternative Purification: For extremely hydrophobic peptides, consider a non-chromatographic method. This can involve precipitating the peptide in water, followed by washing with a solvent like diethyl ether to remove organic impurities.[7] 2. Load in Strong Solvent: Dissolve the crude peptide in a strong solvent (e.g., 100% DMSO) and ensure it is fully solubilized before injecting it onto the column. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Hydrophobic Peptide Containing 3-Cyanophenylalanine
This protocol describes the manual Fmoc-SPPS for a generic hydrophobic peptide.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to activate the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
For Fmoc-3-cyanophenylalanine-OH and other challenging residues, a double coupling is recommended. After the first coupling, drain, wash with DMF, and repeat the coupling step.
-
-
Washing: After coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of a 3-Cyanophenylalanine-Containing Hydrophobic Peptide
-
Solubility Testing: Test the solubility of a small amount of the crude peptide in various solvents (e.g., DMSO, ACN/water mixtures) to determine the best solvent for injection.
-
Sample Preparation: Dissolve the crude peptide in the chosen solvent. For highly hydrophobic peptides, this may be 100% DMSO. Filter the solution through a 0.45 µm filter before injection.
-
RP-HPLC Conditions:
-
Column: C4 or C8 stationary phase is often suitable for hydrophobic peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is often required to resolve hydrophobic peptides. A typical starting point is a linear gradient from 30% to 70% Mobile Phase B over 40 minutes. This will need to be optimized for your specific peptide.
-
Flow Rate: 1 mL/min for analytical scale.
-
Detection: 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Visualizations
Caption: Workflow for the synthesis and purification of a 3-cyanophenylalanine peptide.
Caption: Decision tree for troubleshooting peptide solubility issues.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. renyi.hu [renyi.hu]
Technical Support Center: Purification of Peptides Containing 3-Cyano-L-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the purification of synthetic peptides incorporating the non-canonical amino acid 3-Cyano-L-phenylalanine (3-CN-Phe). The unique physicochemical properties imparted by the cyano group can present specific challenges during purification. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to streamline your workflow and enhance purification success.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 3-CN-Phe containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Poor solubility of crude peptide in aqueous buffer (e.g., Water/ACN/TFA). | The 3-cyano-phenylalanine residue significantly increases the hydrophobicity of the peptide, leading to aggregation.[1][2] | 1. Use a Co-solvent: First, attempt to dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, and then slowly add this stock solution to your aqueous mobile phase with vigorous vortexing.[3] 2. pH Adjustment: If the peptide has ionizable residues, adjust the pH of the buffer. Basic peptides are more soluble in acidic solutions (e.g., 10% acetic acid), while acidic peptides are more soluble in basic solutions (e.g., 0.1M ammonium bicarbonate).[3][4] The goal is to be far from the peptide's isoelectric point (pI). 3. Alternative Solvents: For extremely hydrophobic peptides, consider solvents like trifluoroethanol (TFE) to disrupt secondary structures and aid dissolution, though this may require optimization for HPLC loading.[5] |
| Peptide precipitates upon injection into the HPLC. | The initial mobile phase composition is too aqueous, causing the hydrophobic peptide to crash out of solution. | 1. Modify Injection Conditions: Dissolve the peptide in a solution that closely matches the initial mobile phase composition, or is slightly richer in the organic component. 2. Increase Initial %B: Start your HPLC gradient with a higher percentage of the organic mobile phase (Solvent B, typically Acetonitrile). 3. Lower Sample Concentration: Reduce the concentration of the injected sample to minimize concentration-dependent aggregation. |
| Broad or tailing peaks during RP-HPLC. | - Peptide aggregation on the column. - Secondary interactions with the silica matrix. - Poor solubility in the mobile phase during elution. | 1. Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape by reducing viscosity and disrupting aggregates. 2. Change Organic Modifier: Try a stronger organic solvent like n-propanol or isopropanol, or a mixture of acetonitrile and one of these alcohols, in your mobile phase B.[6] 3. Adjust TFA Concentration: Ensure adequate TFA (0.1%) is present in both mobile phases to effectively mask silanol groups and act as an ion-pairing agent.[7] |
| No peptide elution from the column or very late elution. | The peptide is extremely hydrophobic and irreversibly bound to the C18 stationary phase under standard conditions. | 1. Use a Less Retentive Column: Switch to a column with a shorter alkyl chain (e.g., C8 or C4) which is less hydrophobic.[8] 2. Steeper Gradient: Use a much steeper gradient or a step gradient to elute the peptide. 3. Stronger Mobile Phase B: As mentioned above, incorporate n-propanol or isopropanol into your mobile phase B to increase its elution strength.[6] |
| Co-elution of impurities with the target peptide. | The impurities have very similar hydrophobicity to the target peptide (e.g., deletion sequences, diastereomers).[9] | 1. Optimize Gradient: Use a shallower gradient around the elution time of your target peptide to improve resolution.[10] 2. Change Selectivity: Modify the mobile phase pH. Running the purification at a different pH (e.g., using an ammonium bicarbonate buffer system for a high pH separation) can alter the retention times of impurities relative to the target peptide. 3. Orthogonal Purification: If RP-HPLC alone is insufficient, consider a second purification step using a different separation mechanism, such as ion-exchange chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is my 3-CN-Phe containing peptide so difficult to dissolve and purify?
A1: The phenylalanine side chain is already hydrophobic. The addition of a cyano (-CN) group, while polar, contributes to the overall hydrophobicity and can engage in dipole-dipole interactions. More significantly, aromatic rings in peptides are known to promote aggregation via π-π stacking interactions.[2][11] This increased tendency for self-association leads to poor solubility in aqueous solutions and can complicate chromatographic separation.[1]
Q2: What is the recommended starting solvent for dissolving my crude 3-CN-Phe peptide?
A2: Always start with a small-scale solubility test on an aliquot of your peptide.[3] A good starting point is a solution with a composition similar to your initial HPLC mobile phase (e.g., 20% acetonitrile in water with 0.1% TFA). If that fails, the next step is to use a minimal amount of 100% DMSO to create a stock solution, which can then be diluted into your desired buffer.[3]
Q3: How does the 3-CN-Phe residue affect the peptide's retention time in RP-HPLC?
A3: The incorporation of 3-CN-Phe will almost certainly increase the peptide's retention time on a reversed-phase column compared to its non-substituted phenylalanine analogue. This is due to the increased overall hydrophobicity of the residue.[12] You should anticipate that a higher percentage of organic solvent will be required for elution.
Q4: Can I use standard cleavage cocktails for peptides containing 3-Cyano-L-phenylalanine?
A4: Yes, the cyano group is generally stable to standard TFA-based cleavage cocktails. A common cocktail, such as TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5), is effective for cleaving the peptide from the resin and removing most common side-chain protecting groups.
Q5: What is the best detection wavelength for my 3-CN-Phe peptide?
A5: For general peptide bond detection, a wavelength of 214-220 nm is standard.[8] Additionally, the phenyl ring of the 3-CN-Phe residue will have an absorbance maximum around 254-280 nm, although the cyano group may slightly alter this. Monitoring at a secondary wavelength in this range can be useful for confirming which peaks correspond to your aromatic-containing peptide.[13]
Data Presentation: Purification Strategies
The following tables present illustrative data for purifying a model hydrophobic peptide containing 3-CN-Phe. Actual results will vary based on the full peptide sequence.
Table 1: Effect of Mobile Phase Composition on Peptide Purity (Illustrative data based on typical purifications of hydrophobic peptides)
| Mobile Phase B (Organic) | Column Type | Gradient | Crude Purity (%) | Final Purity (%) | Yield (%) | Peak Shape |
| Acetonitrile | C18 | 5-65% over 30 min | 65 | 90.5 | 25 | Tailing |
| Acetonitrile | C8 | 5-65% over 30 min | 65 | 92.1 | 30 | Moderate Tailing |
| Isopropanol | C18 | 5-65% over 30 min | 65 | 88.3 | 22 | Broad |
| 50:50 ACN:n-Propanol | C18 | 5-65% over 30 min | 65 | 96.2 | 35 | Sharp |
Table 2: Influence of Additives and Temperature on Purification (Illustrative data)
| Additive (in Water & ACN) | Column Temperature | Final Purity (%) | Observations |
| 0.1% TFA | 25 °C | 90.5 | Standard conditions, some peak tailing. |
| 0.1% TFA | 50 °C | 95.8 | Improved peak shape and resolution. |
| 0.1% Formic Acid | 25 °C | 89.9 | Slightly broader peaks than TFA. |
| 0.1% NH4OH (pH ~10) | 25 °C | 94.5 | Different impurity profile, good alternative. |
Experimental Protocols
Protocol 1: Crude Peptide Solubility Testing & Preparation for HPLC
-
Aliquot Sample: Weigh approximately 1-2 mg of your lyophilized crude peptide into a microcentrifuge tube.
-
Initial Solvent Test: Add 100 µL of deionized water. Vortex for 30 seconds. If not dissolved, add 100 µL of acetonitrile (to make a 50:50 solution) and vortex again. Finally, add 1 µL of TFA and vortex. Observe solubility.
-
DMSO Method (if step 2 fails): To a fresh 1-2 mg aliquot, add 20-50 µL of 100% DMSO. Vortex until the peptide is fully dissolved.
-
Dilution: Slowly add your initial HPLC mobile phase (e.g., 95% Water / 5% ACN / 0.1% TFA) dropwise to the DMSO stock solution while vortexing, until you reach your desired final concentration (typically 1-5 mg/mL).
-
Clarification: Centrifuge the final solution at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any insoluble material.
-
Injection: Carefully transfer the supernatant to an HPLC vial for injection.
Protocol 2: General RP-HPLC Purification Method
-
System Setup:
-
Column: C18 reversed-phase column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical or scaled-up version for preparative).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1 mL/min (analytical) or scaled appropriately for preparative.
-
Detection: Primary at 214 nm, secondary at 254 nm.
-
Column Temperature: 40 °C.
-
-
Equilibration: Equilibrate the column with 95% A / 5% B for at least 10 column volumes.
-
Injection: Inject the prepared peptide sample.
-
Gradient Elution:
-
Initial Scouting Gradient: 5% to 65% B over 30 minutes.
-
Washing Step: 65% to 95% B over 5 minutes.
-
Hold: Hold at 95% B for 5 minutes to elute any remaining hydrophobic species.
-
Re-equilibration: Return to 5% B over 2 minutes and hold for 8-10 minutes before the next injection.
-
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Analysis and Pooling: Analyze the purity of each collected fraction using analytical HPLC. Pool fractions that meet the desired purity level.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
Visualizations
Caption: Standard workflow for the purification of 3-CN-Phe peptides.
Caption: Troubleshooting logic for poor peak shape in RP-HPLC.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. nestgrp.com [nestgrp.com]
- 7. renyi.hu [renyi.hu]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-amino-3-(3-cyanophenyl)propanoic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-amino-3-(3-cyanophenyl)propanoic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Loss of parent compound over time in aqueous solution. | Hydrolysis of the nitrile group: The cyano (-CN) group is susceptible to hydrolysis, especially under acidic or basic conditions, converting it first to an amide and then to a carboxylic acid. | - Maintain solutions at a neutral pH (around 7).- Use freshly prepared solutions for experiments.- If storage is necessary, store at low temperatures (-20°C or -80°C) and neutral pH. |
| Appearance of new peaks in HPLC chromatogram. | Degradation Products: New peaks likely correspond to degradation products. The primary degradation pathway is the hydrolysis of the nitrile group. Other potential pathways include oxidation or decarboxylation of the amino acid backbone. | - Characterize the new peaks using mass spectrometry (MS) to identify the degradation products.- Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products, which can then be used as standards. |
| Change in pH of the solution upon storage. | Formation of acidic or basic degradation products: Hydrolysis of the nitrile group to a carboxylic acid will decrease the pH. Decarboxylation would lead to the formation of an amine, which could alter the pH. | - Buffer the solution if the experimental conditions allow.- Monitor the pH of the solution over time. |
| Inconsistent results in biological assays. | Degradation to less active or inactive compounds: The degradation products may have different biological activities compared to the parent compound. | - Ensure the purity and integrity of the compound before each experiment using a stability-indicating analytical method like HPLC.- Prepare fresh solutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The most likely degradation pathway is the hydrolysis of the benzonitrile group. This can occur under both acidic and basic conditions and proceeds through a benzamide intermediate to form the corresponding carboxylic acid.[1][2][3][4][5] Other potential degradation pathways, common to phenylalanine derivatives, include transamination, decarboxylation, and oxidation of the amino acid structure.[6][7][8]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: For short-term storage, solutions should be kept at 2-8°C. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Solutions should ideally be prepared in a neutral pH buffer to reduce the rate of hydrolysis.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach.[9][10][11][12][13] This involves using an HPLC method that can separate the parent compound from its potential degradation products. Monitoring the peak area of the parent compound and the appearance of new peaks over time will provide a quantitative measure of stability.
Q4: Are there any known incompatibilities for this compound in solution?
A4: Strong oxidizing agents should be avoided as they can lead to the oxidation of the amino acid. Extreme pH conditions (both highly acidic and highly basic) will accelerate the hydrolysis of the nitrile group.
Postulated Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound in solution based on the chemistry of benzonitriles and phenylalanine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. homework.study.com [homework.study.com]
- 4. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections [open.library.ubc.ca]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
mitigating fluorescence signal loss with 3-cyanophenylalanine probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-cyanophenylalanine (3-CNF) and its para-isomer, p-cyanophenylalanine (p-CNF), as fluorescent probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using cyanophenylalanine probes?
A1: p-Cyanophenylalanine (p-CNF) is a valuable fluorescent probe due to several key features. It can be incorporated into proteins both recombinantly and through solid-phase peptide synthesis.[1] As a relatively conservative substitution for aromatic amino acids, it is less likely to perturb the native protein structure.[1][2] Its photophysical properties are complementary to natural fluorophores like Tryptophan (Trp) and Tyrosine (Tyr), allowing for selective excitation.[1][3] Additionally, it can act as a Förster Resonance Energy Transfer (FRET) donor to Trp.[3][4] The fluorescence quantum yield and lifetime of p-CNF are sensitive to its local environment, making it an excellent probe for conformational changes, protein folding, and binding events.[3][5]
Q2: What are the main mechanisms that lead to a decrease in the fluorescence signal of cyanophenylalanine probes?
A2: The primary mechanisms for fluorescence signal loss (quenching) of cyanophenylalanine probes are:
-
Photoinduced Electron Transfer (PET): This can occur with certain quenching agents.[6] For instance, Selenomethionine (MSe) quenches p-CNF fluorescence via electron transfer.[7][8]
-
Förster Resonance Energy Transfer (FRET): p-CNF fluorescence can be quenched by FRET to nearby Tyr or Trp residues.[1][9][10] This has been observed to be a significant cause of reduced native state fluorescence in proteins.[9][10]
-
Environmental Effects: The fluorescence quantum yield of p-CNF is highly sensitive to its environment. Dehydration or sequestration of the probe in a hydrophobic environment can lead to a decrease in fluorescence intensity.[2][3][5] Conversely, its fluorescence is typically higher when the cyano group is hydrogen-bonded in a polar protic solvent.[1][7]
-
Side-Chain Quenching: Several amino acid side chains can quench p-CNF fluorescence. Tyr has the most substantial quenching effect, followed by deprotonated Histidine (His), Methionine (Met), and Cysteine (Cys).[1][11] Deprotonated amino groups are more effective quenchers than their protonated counterparts.[1][5]
-
Dynamic Quenching by Anions: Certain anions in the buffer can dynamically quench p-CNF fluorescence. Iodide is a particularly efficient quencher.[12]
Troubleshooting Guide
Problem: Low or No Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths. For p-CNF, excitation is typically around 240 nm or 275 nm, with emission recorded between 250-350 nm.[1][5][12] Ensure microscope filters are appropriate for these wavelengths.[13] |
| Probe Degradation | Ensure proper storage of the probe and labeled peptides/proteins. Minimize exposure to light to prevent photobleaching.[13] |
| Quenching from a Nearby Residue | Review the protein sequence for proximity to known quenching residues like Tyr, His, Met, or Cys.[1][11] If possible, consider site-directed mutagenesis to replace the quenching residue. |
| Environmental Sequestration | The probe may be located in a hydrophobic pocket, leading to reduced fluorescence.[2][7] This is an inherent property of the probe's location and may require re-engineering the probe's position if a strong signal is required. |
| Inefficient Probe Incorporation | Verify the incorporation of the cyanophenylalanine probe into your peptide or protein using mass spectrometry.[5] |
| Low Probe Concentration | Increase the probe concentration if possible, while being mindful of potential aggregation effects.[13] |
Problem: Signal Decreases Over Time (Photobleaching)
| Potential Cause | Troubleshooting Steps |
| Excessive Light Exposure | Minimize the duration and intensity of light exposure during imaging.[13] |
| Absence of Antifade Reagents | Use an appropriate antifade mounting medium for imaging experiments.[13] |
Problem: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Unbound Probe | Ensure complete removal of any free, unconjugated probe after the labeling reaction using techniques like gel filtration or dialysis.[14] |
| Non-specific Binding | Optimize washing steps by adjusting temperature, salt concentration, and duration to increase stringency.[13] |
| Buffer Components | Check if any buffer components are autofluorescent at the excitation/emission wavelengths used. |
Problem: Unexpected Fluorescence Quenching
| Potential Cause | Troubleshooting Steps |
| Buffer Composition | Be aware of quenching by anions. Iodide and bromide are potent quenchers of p-CNF fluorescence.[12] If high salt concentrations are required, consider using salts with less effective quenching anions, such as chloride.[12] |
| pH Effects | The protonation state of nearby residues, particularly His and the N-terminal amino group, can significantly affect quenching.[1][5][11][15] Ensure your buffer has a stable pH and consider the pKa of nearby residues. A deprotonated His side-chain is an effective quencher.[7] |
Quantitative Data Summary
Table 1: Stern-Volmer Constants (KSV) for Quenching of p-Cyanophenylalanine Fluorescence
| Quencher | KSV (M-1) | Conditions | Reference |
| Neutral Imidazole | 39.8 | Aqueous Solution | [1][11] |
| Hydroxide Ion | 22.1 | Aqueous Solution | [1][11] |
| Iodide | 58.6 ± 2.6 | Aqueous Solution, 25 °C | [12] |
| Bromide | 54.9 ± 2.4 | Aqueous Solution, 25 °C | [12] |
| Chloride | 10.6 ± 2.0 | Aqueous Solution, 25 °C | [12] |
Table 2: Photophysical Properties of p-Cyanophenylalanine (PheCN) in Different Solvents
| Solvent | Quantum Yield (QY) | Fluorescence Lifetime (τ) (ns) | Reference |
| Water | 0.10 | 7.5 | [3] |
| Methanol | 0.12 | 7.8 | [3] |
| Ethanol | 0.11 | 7.1 | [3] |
| Acetonitrile | 0.04 | 5.3 | [3] |
| Dioxane | 0.02 | N/A | [3] |
Experimental Protocols
Key Experiment: Measuring Fluorescence Quenching by Amino Acid Side Chains
This protocol outlines a general procedure for determining the effect of different amino acid side chains on p-CNF fluorescence, adapted from published studies.[1]
1. Peptide Synthesis and Purification:
- Synthesize peptides containing p-CNF and the amino acid of interest (e.g., GGFCNAA, GGFCNHA, GGFCNYA) using solid-phase peptide synthesis.[1]
- Purify the peptides using reverse-phase high-performance liquid chromatography (HPLC).[5]
- Verify peptide identity and purity using mass spectrometry.[5]
2. Sample Preparation:
- Dissolve lyophilized peptides in the desired buffer (e.g., 10 mM sodium acetate, pH 5.5).[1]
- Determine the peptide concentration by measuring the absorbance at 280 nm, using an extinction coefficient of 850 M-1cm-1 for p-CNF.[1][5] A typical final peptide concentration for fluorescence measurements is 20-25 µM.[1][5]
3. Fluorescence Spectroscopy:
- Use a spectrofluorometer for all fluorescence measurements.
- Set the excitation wavelength to 240 nm.[1][5]
- Record the emission spectrum from 250 nm to 350 nm.[1]
- For pH-dependent measurements, monitor the emission signal at the peak wavelength (e.g., 291 nm) while titrating the pH of the sample.[1]
4. Data Analysis:
- Compare the fluorescence intensity of the p-CNF peptide containing the quenching residue to a control peptide (e.g., GGFCNAA) to determine the extent of quenching.
- For dynamic quenching experiments with external quenchers (e.g., iodide), create a Stern-Volmer plot (F0/F vs. [Quencher]) to calculate the Stern-Volmer constant (KSV). F0 is the fluorescence in the absence of the quencher, and F is the fluorescence in the presence of the quencher.[1][12]
Visualizations
Caption: Mechanisms of p-CNF fluorescence quenching.
References
- 1. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selenomethionine, p-Cyanophenylalanine Pairs Provide a Convenient, Sensitive, Non-Perturbing Fluorescent Probe of Local Helical Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selenomethionine, p-cyanophenylalanine pairs provide a convenient, sensitive, non-perturbing fluorescent probe of local helical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quenching of p-Cyanophenylalanine Fluorescence by Various Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing buffer conditions for 3-cyanophenylalanine fluorescence studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-cyanophenylalanine (3-CNF) as a fluorescent probe. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs)
Issue 1: Weak or Unstable Fluorescence Signal
Q1: Why is my 3-CNF fluorescence signal unexpectedly low?
A1: Low fluorescence intensity from cyanophenylalanine probes can stem from several factors related to the probe's environment and the buffer composition.
-
Environmental Polarity: The fluorescence quantum yield of p-cyanophenylalanine (a close analog of 3-CNF) is highly sensitive to its local environment.[1][2] Dehydration or placement in a less polar (hydrophobic) environment can lead to a significant decrease in fluorescence intensity.[1][2]
-
Quenching: The signal may be reduced by quenching, a process where other molecules decrease fluorescence intensity. This can be caused by specific amino acid side chains in proximity to the 3-CNF probe or by components in your buffer.[3][4]
-
Amino Acid Quenchers: Tyrosine is a particularly effective quencher of cyanophenylalanine fluorescence through Förster resonance energy transfer (FRET).[3][5] Other residues like deprotonated Histidine, Methionine, and Cysteine can also quench the signal.[3]
-
Buffer Components: Common chemical quenchers include molecular oxygen and ions like iodide and chloride.[4] It is crucial to evaluate your buffer components for potential quenching effects.
-
-
pH-Dependent Effects: The protonation state of nearby groups, such as the N-terminal amino group or a histidine side chain, can influence fluorescence.[1][3][6] For instance, the deprotonated, neutral form of an N-terminal amino group is a much more effective quencher than its protonated form.[1][7]
Q2: My fluorescence signal is fluctuating or decaying rapidly. What could be the cause?
A2: Signal instability can be due to photobleaching, thermal instability of your sample, or ongoing chemical reactions.
-
Photobleaching: While cyanophenylalanine is a relatively robust probe, prolonged exposure to high-intensity excitation light can lead to photochemical degradation and loss of signal. Try reducing the excitation slit width, using a neutral density filter, or minimizing measurement time.
-
Sample Instability: The protein or peptide itself may be unstable under the experimental conditions, leading to aggregation or conformational changes that alter the 3-CNF environment. Confirm sample stability using other techniques like dynamic light scattering (DLS) or circular dichroism (CD).
-
Chemical Reactions: Ensure that no components in your buffer are reacting with the sample over time. Some additives, especially reducing agents, can be unstable.
Issue 2: Unexpected Spectral Shifts
Q3: The emission maximum of my 3-CNF probe has shifted. What does this indicate?
A3: A shift in the emission maximum (either a blue-shift to shorter wavelengths or a red-shift to longer wavelengths) is typically indicative of a change in the local environment of the 3-CNF probe.
-
Solvent Polarity: Changes in the polarity around the probe are a primary cause of spectral shifts. For many fluorophores, a shift to a shorter wavelength (blue-shift) indicates a move to a more hydrophobic (nonpolar) environment, while a shift to a longer wavelength (red-shift) suggests increased solvent exposure or a more polar environment. The fluorescence of cyanophenylalanine is known to be sensitive to the local environment.[1][8]
-
Hydrogen Bonding: The formation or breaking of hydrogen bonds with the cyano group can significantly impact fluorescence properties.[2][3][5] The fluorescence quantum yield of p-cyanophenylalanine increases dramatically when its cyano group is hydrogen-bonded.[5]
-
pH Changes: Altering the pH can change the protonation state of nearby residues, which can in turn alter the local electrostatic environment and lead to spectral shifts.[6][9]
Issue 3: High Background Signal and Noise
Q4: I am observing a high background signal in my fluorescence measurements. How can I reduce it?
A4: High background can originate from the buffer itself (autofluorescence), scattering from the sample, or contaminated cuvettes.
-
Buffer Autofluorescence: Some buffer components, particularly those with aromatic rings (like Tris in some conditions) or impurities, can fluoresce. Test a "buffer blank" (your buffer without the sample) to quantify this background. If it's high, consider switching to a different buffer system (e.g., phosphate or HEPES) or using higher purity reagents.
-
Scattering: Light scattering from aggregated samples can interfere with the measurement. This is especially problematic if the scattering peaks (Rayleigh or Raman) overlap with your emission spectrum. Centrifuge or filter your sample (0.1 or 0.22 µm filter) immediately before measurement to remove aggregates.
-
Raman Scatter: The primary Raman peak from water appears at a wavelength longer than the excitation wavelength. When exciting in the deep UV (e.g., 240 nm), the Raman peak will be shifted accordingly.[1] Be aware of its position and ensure it does not overlap with your 3-CNF emission.
-
Cleanliness: Ensure your quartz cuvettes are scrupulously clean. Wash with a suitable detergent, rinse thoroughly with ultrapure water, and finally rinse with your experimental buffer.
Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing common issues in 3-CNF fluorescence experiments.
Caption: A step-by-step workflow for troubleshooting common problems encountered during 3-cyanophenylalanine fluorescence experiments.
Data Summary Tables
Note: Data for 3-cyanophenylalanine is limited; therefore, data from its well-studied isomer, p-cyanophenylalanine (p-CNF), is provided as a close proxy. Their photophysical properties are expected to be similar.[8]
Table 1: Photophysical Properties of p-Cyanophenylalanine (p-CNF)
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Excitation Max (λex) | ~240 nm or ~275 nm | Can be selectively excited at 240 nm in the presence of Trp and Tyr. | [1][3] |
| Emission Max (λem) | ~291 nm | In aqueous solution. | [3] |
| Extinction Coefficient | 850 M⁻¹cm⁻¹ | At 280 nm. | [1][3] |
| Fluorescence Lifetime | 5 - 8 ns | Varies with solvent; shows linear dependence on the solvent's H-bonding ability. | [2] |
| Quantum Yield | Sensitive to H-bonding | Increases significantly in protic (H-bonding) solvents and when H-bonded. |[2][5] |
Table 2: Influence of Buffer Conditions and Amino Acid Side Chains on p-CNF Fluorescence
| Factor | Effect on Fluorescence | Mechanism / Details | Source |
|---|---|---|---|
| pH | Highly Dependent | The protonation state of nearby groups (e.g., N-terminus, His) affects quenching. Can be used as a pH sensor. | [1][6][7] |
| Ionic Strength | Variable | High salt can stabilize or destabilize protein structure, indirectly affecting the probe's environment. Some ions (e.g., Cl⁻, I⁻) are known quenchers. | [4] |
| Urea / GdnHCl | Intensity Change | These denaturants alter protein structure and increase the probe's solvent exposure, which can modify fluorescence. | [3] |
| Tyrosine (Tyr) | Strong Quenching | FRET is a primary mechanism. | [3][5] |
| Histidine (His) | Moderate Quenching | Quenching is more effective when the imidazole side chain is deprotonated (neutral). | [3] |
| Methionine (Met) | Moderate Quenching | Reduces fluorescence intensity. | [1][3] |
| Cysteine (Cys) | Moderate Quenching | Reduces fluorescence intensity. | [3] |
| Lysine (Lys) / Arginine (Arg) | Weak Quenching | Protonated forms have minimal effect. Deprotonated amino groups are more effective quenchers. |[3] |
Key Experimental Protocols
Protocol 1: pH Titration to Assess Environmental Sensitivity
This protocol helps determine the pH stability range of your protein and identifies any pH-dependent fluorescence changes.
-
Prepare Buffers: Prepare a series of buffers (e.g., 20 mM citrate, phosphate, and borate) covering a wide pH range (e.g., pH 3 to 10). Ensure the buffer components themselves do not interfere with the fluorescence.
-
Sample Preparation: Prepare a stock solution of your 3-CNF-labeled protein or peptide in ultrapure water or a weak buffer (e.g., 10 mM phosphate).
-
Titration: In a cuvette, add a fixed amount of your protein stock to the first buffer (e.g., pH 3). Maintain a final protein concentration of 10-20 µM.[3]
-
Measurement: Record the fluorescence emission spectrum (e.g., 250-350 nm) with excitation at an appropriate wavelength (e.g., 240 nm or 275 nm).[1][3] Note the intensity at the emission maximum.
-
Repeat: Repeat steps 3 and 4 for each buffer across the entire pH range.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum versus pH. A sigmoidal curve may indicate a pKa of a nearby titratable group that influences the 3-CNF fluorescence.[1]
Protocol 2: Screening for Buffer Component Interference
This protocol tests for quenching or other interference effects from common buffer additives.
-
Baseline Measurement: Prepare your 3-CNF-labeled sample in a minimal, non-interfering buffer (e.g., 10 mM Sodium Phosphate, pH 7.0). Record its fluorescence spectrum as the baseline.
-
Prepare Additive Stocks: Create concentrated stock solutions of components you wish to test (e.g., 1 M NaCl, 1 M Arginine, 500 mM EDTA, 100 mM DTT).
-
Titrate Additive: To the sample cuvette from step 1, add a small aliquot of the first additive stock to reach a desired final concentration. Mix gently.
-
Measure and Compare: After a brief equilibration, record the fluorescence spectrum. Compare the intensity to the baseline. A significant decrease suggests quenching.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the additive to check for a dose-dependent effect.
-
Test Other Components: Use a fresh sample to test each new buffer component.
Conceptual Diagram of Factors Influencing 3-CNF Fluorescence
Caption: A diagram illustrating the primary environmental factors that can alter the fluorescence properties of a 3-cyanophenylalanine probe.
References
- 1. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 3-Cyanophenylalanine Incorporation: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) into proteins is paramount for applications ranging from novel therapeutic development to fundamental biological studies. Mass spectrometry stands as the gold standard for verifying the fidelity and efficiency of this process. This guide provides a comparative overview of mass spectrometry-based validation for the incorporation of 3-cyanophenylalanine (3-CNF) and contrasts it with two other widely used ncAAs: p-azidophenylalanine (pAzF) and azidohomoalanine (AHA).
This guide will delve into the experimental workflows, data presentation, and key considerations for validating the incorporation of these ncAAs, providing researchers with the necessary information to design and execute their experiments effectively.
Performance Comparison of ncAA Validation by Mass Spectrometry
The successful validation of ncAA incorporation hinges on the ability to unambiguously detect the modified protein or its constituent peptides. The choice of ncAA can influence the ease and sensitivity of detection by mass spectrometry. Below is a comparative table summarizing key mass spectrometry-related properties and typical validation results for 3-CNF, pAzF, and AHA.
| Parameter | 3-Cyanophenylalanine (3-CNF) | p-Azidophenylalanine (pAzF) | Azidohomoalanine (AHA) |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₉H₁₀N₄O₂ | C₅H₁₀N₄O₂ |
| Monoisotopic Mass | 190.0742 Da | 206.0804 Da | 146.0753 Da |
| Mass Shift from Canonical Amino Acid | +27.0109 Da (from Phe) | +41.0433 Da (from Phe) | +15.0382 Da (from Met) |
| Typical MS Validation Method | ESI-Q-TOF of intact protein; LC-MS/MS of tryptic peptides | ESI-MS of intact protein; LC-MS/MS of tryptic peptides[1][2] | LC-MS/MS of enriched peptides[3][4][5] |
| Reported Incorporation Efficiency | High fidelity reported for cyanophenylalanines[6] | 50-60% per azide, with potential for reduction to p-aminophenylalanine[1] | High efficiency, can be enriched from complex mixtures[3][7] |
| Key MS/MS Fragmentation Signature | Neutral loss of the cyano group may be observed. | Characteristic fragmentation of the azido group. | Can be identified through database searches with variable modifications. |
Experimental Protocols for Mass Spectrometry Validation
Detailed and robust experimental protocols are essential for the successful validation of ncAA incorporation. The following sections outline the typical workflows for preparing and analyzing proteins containing 3-CNF, pAzF, or AHA by mass spectrometry.
General Workflow for ncAA Incorporation and MS Validation
The overall process for validating ncAA incorporation is similar for most amino acids and can be broken down into several key stages.
Caption: General experimental workflow for the validation of ncAA incorporation.
Protocol 1: Validation of 3-Cyanophenylalanine (3-CNF) Incorporation
This protocol focuses on the direct analysis of the intact protein and its digested peptides to confirm the incorporation of 3-CNF.
-
Protein Expression and Purification:
-
Express the target protein in a suitable expression system (e.g., E. coli) supplemented with 3-CNF and the appropriate engineered aminoacyl-tRNA synthetase/tRNA pair.
-
Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
-
Intact Protein Analysis (ESI-Q-TOF):
-
Desalt the purified protein sample using a suitable method (e.g., buffer exchange, ZipTip).
-
Prepare the sample in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile, 0.1% formic acid).
-
Infuse the sample into an ESI-Q-TOF mass spectrometer and acquire the spectrum in the appropriate mass range.
-
Deconvolute the resulting multi-charged spectrum to determine the experimental molecular weight of the protein.
-
Compare the experimental mass with the theoretical mass of the protein with and without 3-CNF incorporation. A mass shift corresponding to the difference between 3-CNF and the canonical amino acid it replaced confirms incorporation.
-
-
Peptide Analysis (LC-MS/MS):
-
Denature, reduce, and alkylate the purified protein.
-
Digest the protein with trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction method.
-
Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.
-
Search the acquired MS/MS data against a protein database that includes the sequence of the target protein with a variable modification corresponding to the mass of 3-CNF at the target incorporation site.
-
Manual validation of the MS/MS spectra of the 3-CNF-containing peptide is recommended to confirm the modification site.
-
Protocol 2: Validation of p-Azidophenylalanine (pAzF) and Azidohomoalanine (AHA) Incorporation with Enrichment
For ncAAs containing bio-orthogonal handles like azides, an enrichment step can be employed to increase the sensitivity of detection, which is particularly useful for low-abundance proteins.
-
Protein Expression and Lysis:
-
Express the target protein in the presence of pAzF or AHA.
-
Lyse the cells to release the proteome containing the ncAA-labeled protein.
-
-
Bio-orthogonal Ligation (Click Chemistry):
-
To the cell lysate, add a capture reagent containing a terminal alkyne linked to an affinity tag (e.g., biotin).
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to covalently attach the affinity tag to the ncAA.[3][7]
-
-
Affinity Purification:
-
Incubate the reaction mixture with streptavidin-coated beads to capture the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to release the peptides, leaving the biotin tag attached to the beads.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the eluted peptides by LC-MS/MS.
-
Search the MS/MS data against the relevant protein database with a variable modification corresponding to the mass of the ncAA. The identification of peptides from the target protein confirms its successful expression and labeling.
-
Signaling Pathways and Logical Relationships in ncAA Incorporation
The successful incorporation of a non-canonical amino acid is dependent on an orthogonal translation system that functions in parallel with the endogenous cellular machinery without cross-reactivity.
Caption: Simplified signaling pathway for the incorporation of 3-CNF.
Conclusion
The validation of non-canonical amino acid incorporation by mass spectrometry is a critical step in ensuring the integrity of engineered proteins. While the fundamental principles of analysis are similar across different ncAAs, the specific properties of each, such as the presence of a bio-orthogonal handle, can allow for tailored and more sensitive detection strategies. For 3-cyanophenylalanine, direct detection by high-resolution mass spectrometry of the intact protein and its tryptic peptides provides robust validation. In contrast, ncAAs like p-azidophenylalanine and azidohomoalanine offer the advantage of enrichment through click chemistry, enabling the analysis of even low-abundance proteins from complex mixtures. By understanding the comparative strengths and experimental considerations for each, researchers can confidently select and validate the incorporation of the non-canonical amino acids best suited for their scientific inquiries.
References
- 1. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. genscript.com [genscript.com]
Unnatural Amino Acids in FRET: A Comparative Guide to 2-amino-3-(3-cyanophenyl)propanoic acid and its Alternatives
For researchers, scientists, and drug development professionals delving into the intricacies of protein structure and dynamics, Förster Resonance Energy Transfer (FRET) stands as a powerful analytical tool. The advent of unnatural amino acids (UAAs) has further revolutionized FRET-based assays by enabling the precise placement of spectroscopic probes within a protein of interest. This guide provides a detailed comparison of 2-amino-3-(3-cyanophenyl)propanoic acid (p-cyanophenylalanine, pCNF) and other commonly employed UAAs for FRET applications, supported by experimental data and protocols.
Introduction to Unnatural Amino Acids in FRET
The ability to site-specifically incorporate fluorescent UAAs into proteins offers a significant advantage over traditional labeling of natural residues like cysteine, which can be present multiple times in a protein, leading to heterogeneous labeling. UAAs provide a "bio-orthogonal" handle, a chemical functionality not found in nature, allowing for specific and controlled labeling with fluorescent dyes. This precision is paramount for accurate FRET measurements, which are highly sensitive to the distance and orientation between the donor and acceptor fluorophores.
Performance Comparison of Unnatural Amino Acids for FRET
The selection of a UAA for FRET depends on several factors, including its photophysical properties, the desired Förster distance (R₀), and its compatibility with the biological system. Here, we compare the performance of p-cyanophenylalanine with other notable UAAs.
| Unnatural Amino Acid (Donor) | Acceptor | Förster Distance (R₀) (Å) | Key Advantages |
| p-cyanophenylalanine (pCNF) | Tryptophan (Trp) | ~16 | Minimally perturbing due to small size; good spectral overlap with Trp.[1][2] |
| p-cyanophenylalanine (pCNF) | 7-azatryptophan (7AW) | 18.5 ± 0.5 | Larger R₀ than pCNF-Trp; better spectral separation of donor and acceptor fluorescence.[1] |
| p-cyanophenylalanine (pCNF) | 5-hydroxytryptophan (5HW) | 18.5 ± 0.5 | Similar R₀ to pCNF-7AW.[1] |
| Acridonylalanine (Acd) | Cu²⁺ (as a quencher) | Varies | Bright and photostable; suitable for transition metal ion FRET (tmFRET).[3][4] |
| Anap (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) | Cu²⁺ (as a quencher) | Varies | Environment-sensitive fluorescence quantum yield. |
Experimental Protocols
The site-specific incorporation of UAAs into proteins in both prokaryotic and eukaryotic cells is primarily achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG).
General Protocol for Unnatural Amino Acid Incorporation in E. coli:
-
Plasmid Construction:
-
The gene of interest is cloned into an expression vector, with an amber (TAG) codon introduced at the desired site for UAA incorporation via site-directed mutagenesis.
-
A separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., from Methanocaldococcus jannaschii) is co-transformed.
-
-
Cell Culture and Protein Expression:
-
E. coli cells (e.g., BL21(DE3) strain) are co-transformed with the two plasmids.
-
Cells are grown in minimal medium supplemented with the specific UAA (e.g., p-cyanophenylalanine) at a concentration of 1-2 mM.
-
Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) once the cell culture reaches an appropriate density (OD₆₀₀ of ~0.6-0.8).
-
-
Protein Purification and Labeling:
-
The expressed protein containing the UAA is purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
If the UAA contains a bio-orthogonal handle (e.g., an azide or alkyne), it can be specifically labeled with a fluorescent dye using click chemistry.
-
Experimental Workflow for FRET Measurement
The following diagram illustrates a typical workflow for a FRET experiment using a genetically encoded UAA as a donor and a fluorescently labeled amino acid as an acceptor.
Caption: Experimental workflow for FRET using a genetically encoded unnatural amino acid.
Signaling Pathway Visualization: GPCR Activation
Unnatural amino acid-based FRET is a powerful technique to study conformational changes in proteins, such as G-protein coupled receptors (GPCRs) upon ligand binding. The diagram below illustrates a simplified GPCR signaling pathway where FRET could be used to monitor the activation process. A donor UAA could be incorporated into one intracellular loop of the GPCR, and an acceptor on the G-protein.
Caption: Simplified GPCR signaling pathway amenable to FRET analysis using UAAs.
Conclusion
The use of this compound and other unnatural amino acids has significantly advanced our ability to study protein dynamics using FRET. The choice of the specific UAA will depend on the system under investigation and the experimental question being addressed. By providing a minimally perturbing probe with favorable photophysical properties, p-cyanophenylalanine, in particular, has proven to be a valuable tool for elucidating the intricate conformational changes that govern protein function. The continued development of new fluorescent UAAs and improved incorporation methodologies will undoubtedly lead to even more exciting discoveries in the fields of biology and drug development.
References
- 1. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
A Comparative Analysis of the Fluorescent Properties of 3-Cyanophenylalanine and Tryptophan for Advanced Research Applications
For researchers, scientists, and drug development professionals seeking to leverage intrinsic fluorescence in their studies, understanding the nuanced photophysical characteristics of available amino acid probes is paramount. This guide provides a detailed, data-driven comparison of the fluorescent properties of the non-natural amino acid 3-cyanophenylalanine (p-CN-Phe) and the naturally occurring tryptophan (Trp). This objective analysis aims to facilitate the selection of the most suitable fluorescent reporter for specific research applications, from protein folding and dynamics to drug-target interactions.
The intrinsic fluorescence of proteins, primarily arising from tryptophan residues, has long been a valuable tool for investigating protein structure and function. However, the advent of unnatural amino acids with unique fluorescent properties, such as 3-cyanophenylalanine, offers new avenues for site-specific and environmentally sensitive investigations. This comparison guide delves into the key fluorescent parameters of both molecules, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their experimental designs.
Quantitative Comparison of Fluorescent Properties
The selection of a fluorescent amino acid is fundamentally guided by its photophysical properties. The following table summarizes the key fluorescent characteristics of 3-cyanophenylalanine and tryptophan in aqueous solutions, providing a clear basis for comparison.
| Property | 3-Cyanophenylalanine (p-CN-Phe) | Tryptophan (Trp) |
| Excitation Maximum (λex) | ~275 - 280 nm[1] | ~280 nm[1] |
| Emission Maximum (λem) | ~291 - 300 nm[1] | ~348 - 360 nm[1] |
| Quantum Yield (Φf) in Water | ~0.11[1] | ~0.13[1] |
| Fluorescence Lifetime (τ) in Water | ~7.0 ns[1] | ~2.8 - 3.7 ns[1] |
Key Distinctions and Experimental Advantages
While both molecules serve as valuable fluorescent probes, their distinct properties offer unique advantages in different experimental contexts.
3-Cyanophenylalanine (p-CN-Phe): A significant advantage of p-CN-Phe is that it can be selectively excited in the presence of tryptophan and tyrosine.[1] Its fluorescence is highly sensitive to the local environment, particularly to hydrogen bonding interactions involving the cyano group.[1] The fluorescence quantum yield of p-CN-Phe tends to increase with the hydrogen bonding ability of the solvent, making it an excellent probe for monitoring changes in protein conformation and hydration.[1] Furthermore, p-CN-Phe can act as a Förster resonance energy transfer (FRET) donor to tryptophan, making it a valuable tool for studying protein conformational changes over short distances.[1][2]
Tryptophan (Trp): Tryptophan's fluorescence is the dominant intrinsic fluorescence in most proteins and is highly sensitive to the polarity of its environment.[1] A blue shift in its emission spectrum is often indicative of a more hydrophobic environment, such as when it is buried within a folded protein.[1][3] The quantum yield of tryptophan can vary significantly in different protein environments, ranging from 0.01 to 0.35.[4] This sensitivity to the local microenvironment has been widely exploited to study protein conformational changes and denaturation.[4]
Experimental Protocols
This section outlines a general methodology for the comparative measurement of the fluorescent properties of 3-cyanophenylalanine and tryptophan.
I. Materials and Instrumentation
-
Amino Acid Stock Solutions: Prepare 1 mM stock solutions of 3-cyanophenylalanine and L-tryptophan in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[1]
-
Buffer: Use a buffer of choice, ensuring it does not have significant fluorescence in the measurement range.
-
Instrumentation: A fluorescence spectrophotometer (fluorometer) equipped with a temperature-controlled cuvette holder is required.[1] For lifetime measurements, a specialized time-resolved fluorometer is necessary.[1]
-
Cuvettes: Use 1 cm path length quartz cuvettes for all measurements.[1]
II. Instrument Setup
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.[1]
-
Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 25°C).[1]
-
Configure the excitation and emission slits to an appropriate width (e.g., 5 nm) to balance signal intensity and spectral resolution.[1]
III. Sample Preparation
Prepare working solutions of each amino acid by diluting the stock solutions in the buffer to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.[1]
IV. Fluorescence Spectra Acquisition
-
Blank Measurement: Record the fluorescence spectrum of the buffer alone to account for background signals and Raman scattering.[1]
-
Excitation Spectra: For each amino acid solution, set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths (e.g., 240-300 nm) to determine the optimal excitation wavelength.[1]
-
Emission Spectra: Excite each amino acid solution at its determined optimal excitation wavelength and scan a range of emission wavelengths (e.g., 280-450 nm) to record the fluorescence emission spectrum.[1]
V. Data Analysis
-
Subtract the buffer spectrum from each of the amino acid spectra.[1]
-
Determine the excitation and emission maxima from the corrected spectra.[1]
-
Calculate the relative fluorescence intensity for comparison.[1]
-
For quantum yield determination, the comparative method using a standard fluorophore with a known quantum yield (e.g., quinine sulfate) is recommended.[1]
-
Fluorescence lifetime data is typically analyzed by fitting the decay curves to one or more exponential functions.
Visualizing Experimental Workflows and Comparative Properties
Diagrams created using the DOT language provide a clear visual representation of workflows and conceptual relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Cyano-L-phenylalanine as a Sensitive Fluorescent Probe
For researchers, scientists, and drug development professionals, the site-specific incorporation of fluorescent non-natural amino acids (f-nAAs) into proteins is a powerful technique for studying protein structure, dynamics, and interactions with minimal structural perturbation. This guide provides an objective comparison of 3-Cyano-L-phenylalanine (3-CN-Phe) and its structural isomer p-cyanophenylalanine (p-CN-Phe) with other prominent f-nAAs, supported by experimental data.
3-CN-Phe and its isomers are valuable fluorescent probes due to their small size, which is similar to natural amino acids, and the sensitivity of their fluorescence to the local environment.[1][2] The cyano group provides unique spectroscopic properties that make it a versatile tool for a range of biological studies.[1][3] This guide will detail its photophysical properties, methodologies for its use, and a comparison with popular alternatives like Acridonylalanine (Acd), 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), and Coumarin derivatives.
Photophysical Properties: A Quantitative Comparison
The selection of an appropriate f-nAA is critically dependent on its photophysical characteristics. The following table summarizes key parameters for p-CN-Phe and other commonly used f-nAAs. It is important to note that the photophysical properties of 2- and 3-cyanophenylalanine are similar to those of the para-substituted version (p-CN-Phe) listed below. Furthermore, these properties can be sensitive to the local environment, such as solvent polarity and hydrogen bonding.[1][2]
| Fluorescent Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Key Features & Applications |
| p-Cyanophenylalanine (p-CN-Phe) | ~275-280 | ~295 | 0.11 (in water) | 5-8 (in protic solvents) | Sensitive to hydrogen bonding and local environment; useful for FRET with Tryptophan.[2] |
| Acridonylalanine (Acd) | ~385 | ~420-450 | 0.95-0.98 (in water) | 8-14 | High quantum yield, photostable, excellent for fluorescence lifetime imaging (FLIM) and FRET. |
| Anap | ~350-360 | ~490 (in water) | 0.3-0.48 (in aqueous buffer/EtOH) | ~2-3 | Environmentally sensitive, emission shifts with polarity, suitable for monitoring conformational changes. |
| Coumarin Amino Acids | ~340 | ~450 | ~0.63 | - | High quantum yield, can be used as a FRET donor. |
Note: Data for p-Cyanophenylalanine is presented as a proxy for 3-Cyano-L-phenylalanine based on the similarity of their structural isomers' photophysical properties.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are protocols for two key experimental measurements.
1. Measurement of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined relative to a standard with a known quantum yield.
-
Sample Preparation: Prepare a series of dilutions of both the sample (e.g., protein with incorporated 3-CN-Phe) and a suitable fluorescence standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the absorbance spectra of all sample and standard solutions using a UV/Vis spectrometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[2]
2. Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and robust technique for this measurement.
-
Sample Preparation: Prepare a solution of the fluorescently labeled protein in a suitable buffer.
-
Instrument Setup: Use a pulsed light source (e.g., a laser diode or picosecond pulsed LED) with a high repetition rate to excite the sample. The emission is detected by a sensitive, high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
Data Acquisition: The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated for millions of events to build a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function to determine the fluorescence lifetime(s). For p-CN-Phe in protic solvents, the decay often fits well to a single-exponential function.[2]
Applications and Methodological Workflows
The versatility of 3-CN-Phe allows its use in a variety of applications to probe molecular interactions and dynamics.[1][4]
General Workflow for f-nAA Incorporation and Analysis
The following diagram illustrates a typical workflow for utilizing an f-nAA like 3-CN-Phe in protein studies.
Caption: Workflow for protein studies using fluorescent non-natural amino acids.
Probing Conformational Changes with FRET
p-CN-Phe can act as a Förster Resonance Energy Transfer (FRET) donor to a suitable acceptor, such as tryptophan.[1] This "spectroscopic ruler" is highly sensitive to the distance between the donor and acceptor, making it ideal for studying conformational changes, protein folding, and binding events.[5]
Caption: Principle of Förster Resonance Energy Transfer (FRET) using 3-CN-Phe.
Advantages and Limitations
Advantages of 3-Cyano-L-phenylalanine:
-
Minimal Perturbation: Its structure is very similar to natural amino acids, minimizing potential disruption of protein structure and function.
-
Environmental Sensitivity: Its fluorescence quantum yield and lifetime are sensitive to the local environment, including solvent exposure and hydrogen bonding, making it a useful probe for protein folding and binding.[1][2]
-
Selective Excitation: It can be selectively excited even in the presence of other aromatic amino acids like tyrosine and tryptophan.[6]
-
Versatile Probe: It can be used as a direct fluorescence reporter, an infrared probe, and as a FRET donor.[4]
Limitations:
-
Moderate Quantum Yield: Compared to brighter probes like Acd, its quantum yield is relatively modest, which may limit sensitivity in some applications.
-
UV Excitation: Excitation in the UV range can lead to higher background autofluorescence from biological samples and potential for photodamage.
-
Quenching Effects: Its fluorescence can be quenched by nearby amino acid side chains, such as tyrosine, histidine, and methionine, which requires careful consideration during data interpretation.[7]
Conclusion
3-Cyano-L-phenylalanine is a highly effective and minimally perturbing fluorescent probe for investigating protein structure, dynamics, and interactions. Its sensitivity to the local environment and its utility as a FRET donor make it a valuable tool for a wide range of biophysical studies. While alternatives may offer higher brightness, the subtle nature of 3-CN-Phe provides a unique advantage for studies where preserving the native protein environment is paramount. Careful experimental design and awareness of potential quenching effects will enable researchers to fully harness the power of this versatile fluorescent amino acid.
References
- 1. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. p-Cyano-L-phenylalanine - American Chemical Society [acs.org]
- 5. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quenching of p-Cyanophenylalanine Fluorescence by Various Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 3-Cyanophenylalanine and Other Fluorescent Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological processes at the molecular level, fluorescent amino acids have emerged as indispensable tools. Their ability to be site-specifically incorporated into proteins allows for precise monitoring of protein structure, dynamics, and interactions. This guide provides a detailed performance comparison of 3-cyanophenylalanine (3-CNF) with other notable fluorescent amino acids, supported by experimental data and detailed methodologies.
Quantitative Photophysical Properties
The selection of a fluorescent amino acid is primarily dictated by its photophysical characteristics. The following table summarizes the key performance indicators for 3-cyanophenylalanine and several other commonly used natural and unnatural fluorescent amino acids.
| Fluorescent Amino Acid | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Key Features & Applications |
| 3-Cyanophenylalanine (3-CNF) | ~275 | ~295 | ~0.11 | ~5-8 | Sensitive to local environment, particularly hydrogen bonding and pH. Useful for FRET studies with tryptophan.[1][2][3] |
| Tryptophan (Trp) | ~280 | ~350 | ~0.13 | ~2.6 | Natural fluorescent amino acid, sensitive to solvent polarity. Its fluorescence is often quenched in proteins.[2][4][5] |
| Tyrosine (Tyr) | ~274 | ~303 | ~0.14 | ~3.6 | Natural fluorescent amino acid, often quenched by tryptophan.[2][4][5] |
| 4-Cyanophenylalanine (4-CNF) | ~275-280 | ~295 | ~0.11 | ~7.0 | Well-characterized unnatural amino acid, sensitive to hydration and hydrogen bonding.[2][6][7] |
| L-DOPA | ~280 | ~325 | Low | - | Intrinsic fluorescence is generally weak and often not utilized as a primary fluorescent probe. |
Note: The photophysical properties of 3-cyanophenylalanine are comparable to those of 2-cyanophenylalanine and 4-cyanophenylalanine.[1] The quantum yield and lifetime of cyanophenylalanines are sensitive to the local environment and can vary.[6]
Performance Comparison
3-Cyanophenylalanine (3-CNF): A Sensitive Probe for Local Environment
3-Cyanophenylalanine, a structural isomer of the more commonly used 4-cyanophenylalanine, offers distinct advantages as a fluorescent probe. Its fluorescence is highly sensitive to the local environment, particularly to changes in hydrogen bonding and pH.[1] This sensitivity arises from the cyano group, which can interact with its surroundings, leading to changes in the fluorescence quantum yield and lifetime.
A key advantage of 3-CNF is its spectral separation from tryptophan, allowing it to be selectively excited. Furthermore, it can act as a Förster Resonance Energy Transfer (FRET) donor to tryptophan, making it a valuable tool for studying protein conformational changes and binding events over short distances.[1]
Comparison with Natural Fluorescent Amino Acids:
-
Tryptophan (Trp): While tryptophan is the brightest natural fluorescent amino acid, its emission is highly sensitive to the polarity of its environment and is often quenched within the protein core.[2][5] The presence of multiple tryptophan residues in a protein can also complicate data interpretation. 3-CNF offers a site-specific alternative with a more predictable response to specific environmental factors like hydrogen bonding.
-
Tyrosine (Tyr): Tyrosine's fluorescence is generally weaker than that of tryptophan and is frequently quenched by nearby tryptophan residues through FRET, limiting its utility in many proteins.[2]
Comparison with Other Unnatural Fluorescent Amino Acids:
-
4-Cyanophenylalanine (4-CNF): 4-CNF is a well-studied fluorescent amino acid with similar photophysical properties to 3-CNF.[1][2][6] Both are sensitive to the local hydration state. The choice between the two may depend on the specific structural context and the desired subtlety in probing the local environment.
-
L-DOPA: The intrinsic fluorescence of L-DOPA is generally considered to be weak, and it is not typically employed as a primary fluorescent probe for studying protein structure and dynamics.
Experimental Protocols
Accurate and reproducible data are paramount in biophysical studies. The following are detailed methodologies for key experiments used to characterize and compare fluorescent amino acids.
Fluorescence Spectroscopy
This protocol outlines the steps for measuring the excitation and emission spectra of a fluorescent amino acid.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent amino acid stock solution (e.g., 1 mM in a suitable buffer)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Sample Preparation: Prepare a dilute solution of the fluorescent amino acid in the buffer of choice. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Blank Measurement: Fill a cuvette with the buffer solution and record the background spectrum. This will be subtracted from the sample spectra.
-
Excitation Spectrum:
-
Set the emission wavelength to the expected maximum.
-
Scan a range of excitation wavelengths (e.g., 250-300 nm for 3-CNF).
-
The wavelength at which the maximum fluorescence intensity is observed is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 280-400 nm for 3-CNF).
-
The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λem).
-
-
Data Analysis: Subtract the blank spectrum from the sample spectra to obtain the corrected fluorescence spectra.
Fluorescence Quantum Yield Measurement (Relative Method)
The quantum yield is a measure of the efficiency of fluorescence. The relative method compares the fluorescence of the sample to a well-characterized standard.[8][9][10]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Fluorescent amino acid solution
-
Quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where:
-
Φ_standard is the quantum yield of the standard.
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.[8][11][12][13][14]
Materials:
-
TCSPC system (pulsed light source, detector, timing electronics)
-
Fluorescent amino acid solution
-
Scattering solution (for instrument response function measurement, e.g., ludox in water)
Procedure:
-
Instrument Setup:
-
Select a pulsed light source with an appropriate excitation wavelength and repetition rate.
-
Optimize the detector settings.
-
-
Instrument Response Function (IRF):
-
Measure the IRF by using a scattering solution in place of the sample. The IRF represents the time response of the instrument.
-
-
Sample Measurement:
-
Replace the scattering solution with the fluorescent amino acid solution.
-
Acquire the fluorescence decay data by collecting single-photon events over many excitation cycles until a sufficient number of counts are accumulated in the peak channel.
-
-
Data Analysis:
-
The collected data is a histogram of photon arrival times.
-
Use deconvolution software to fit the experimental decay data to an exponential decay model, taking the IRF into account.
-
The fitting procedure yields the fluorescence lifetime (τ).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the performance of 3-cyanophenylalanine.
References
- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. bhu.ac.in [bhu.ac.in]
- 13. horiba.com [horiba.com]
- 14. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
Assessing the Perturbation of Protein Structure by 3-Cyanophenylalanine Incorporation: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to employ non-canonical amino acids as probes of protein structure and function, understanding the potential for structural perturbation is paramount. This guide provides a comparative analysis of 3-cyanophenylalanine (3-CNF) and its isomers, primarily the well-studied para-cyanophenylalanine (pCNF), as minimally disruptive probes. The assessment is based on available experimental data from biophysical techniques, including X-ray crystallography, circular dichroism, and thermal stability assays.
Introduction to Cyanophenylalanines as Protein Probes
Cyanophenylalanines are synthetic amino acids that can be incorporated into proteins, serving as valuable spectroscopic reporters. Their nitrile (C≡N) group offers a unique vibrational and fluorescent signature that is sensitive to the local environment, providing insights into protein structure, dynamics, and interactions.[1] A key advantage of these probes is their structural similarity to the natural amino acid phenylalanine, which suggests they can be substituted with minimal disruption to the protein's native conformation.[1] This guide focuses on assessing the extent of this "minimal perturbation" for 3-cyanophenylalanine, drawing comparisons with its isomers and other non-canonical amino acids.
Comparative Analysis of Structural Perturbation
X-ray Crystallography: Atomic-Level Insights
High-resolution crystal structures of proteins with incorporated p-cyanophenylalanine have demonstrated that its inclusion is well-tolerated with minimal perturbation of the overall protein structure and flexibility when compared to the wild-type enzyme.[4] For instance, a study on superfolder green fluorescent protein (sfGFP) showed very little structural change upon the incorporation of pCNF.[3]
While a crystal structure of a protein containing 3-cyanophenylalanine is available in the Protein Data Bank (PDB ID: 3OQY), a detailed comparative analysis with the wild-type structure to quantify perturbation is not explicitly provided in the associated literature.[5]
Circular Dichroism: Assessing Secondary Structure
Circular dichroism (CD) spectroscopy is a powerful technique for evaluating the secondary structure of proteins.[2] Studies on proteins containing p-cyanophenylalanine have shown that their CD spectra are very similar to the wild-type protein, indicating that the incorporation of this non-canonical amino acid does not significantly alter the protein's secondary structure content (i.e., the proportion of α-helices and β-sheets).[6]
Direct experimental data from circular dichroism studies specifically for proteins with incorporated 3-cyanophenylalanine is limited in the published literature, preventing a direct quantitative comparison of its impact on secondary structure with that of p-cyanophenylalanine.
Thermal Stability: A Measure of Folding Integrity
The melting temperature (Tm) of a protein is a key indicator of its thermal stability and proper folding. A significant change in Tm upon the incorporation of a non-canonical amino acid would suggest a notable structural perturbation. Thermal shift assays, also known as differential scanning fluorimetry, are commonly used to determine protein melting temperatures.[7][8][9]
While there is a lack of specific studies reporting the change in melting temperature upon 3-cyanophenylalanine incorporation, research on p-cyanophenylalanine suggests that it can be incorporated without substantially compromising protein stability.
Alternative Non-Canonical Amino Acids
For applications where the specific properties of 3-cyanophenylalanine are not essential, a variety of other non-canonical amino acids are available. These alternatives offer a range of functionalities, from fluorescent probes to photo-crosslinkers, and have been characterized to varying extents regarding their structural impact.
| Non-Canonical Amino Acid | Key Features & Applications | Reference |
| p-Cyanophenylalanine (pCNF) | Sensitive to hydrogen bonding, useful for FRET with Tryptophan. Widely studied as a minimally perturbing probe. | [1] |
| Acridonylalanine (Acd) | Fluorescent probe. | [1] |
| Anap | Environmentally sensitive fluorescent probe, emission shifts with polarity, suitable for monitoring conformational changes. | [1] |
| Coumarin Amino Acids | High quantum yield, can be used as a FRET donor. | [1] |
| Naphthylalanine (Nal) | Intrinsic fluorescence, enhances hydrophobicity, used in peptide-membrane interaction studies. | [1] |
| p-Acetyl-L-phenylalanine | Contains a keto group for bioorthogonal reactions. | [10] |
Experimental Protocols
Site-Specific Incorporation of 3-Cyanophenylalanine via Amber Codon Suppression
The genetic incorporation of 3-cyanophenylalanine into proteins is typically achieved using the amber stop codon (TAG) suppression method. This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for the desired non-canonical amino acid and does not interfere with the host cell's translational machinery.[1]
Workflow Diagram:
Caption: Workflow for site-specific incorporation of 3-CNF.
Detailed Steps:
-
Plasmid Construction: Introduce an amber stop codon (TAG) at the desired site in the gene of the protein of interest using site-directed mutagenesis.
-
Transformation: Co-transform the expression host (e.g., E. coli) with two plasmids: one containing the gene for the target protein with the amber mutation and another encoding the orthogonal aaRS-tRNA pair specific for 3-cyanophenylalanine.
-
Cell Culture and Induction: Grow the transformed cells in a suitable medium supplemented with 3-cyanophenylalanine. Induce protein expression according to the specific expression system being used.
-
Protein Purification: Harvest the cells, lyse them, and purify the protein of interest using standard chromatographic techniques.
-
Verification: Confirm the successful and site-specific incorporation of 3-cyanophenylalanine using mass spectrometry.[11]
Biophysical Characterization Workflow
To assess the structural perturbation caused by the incorporation of 3-cyanophenylalanine, a series of biophysical techniques should be employed to compare the modified protein to the wild-type.
References
- 1. benchchem.com [benchchem.com]
- 2. Circular Dichroism Techniques for the Analysis of Intrinsically Disordered Proteins and Domains | Springer Nature Experiments [experiments.springernature.com]
- 3. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selenomethionine, p-Cyanophenylalanine Pairs Provide a Convenient, Sensitive, Non-Perturbing Fluorescent Probe of Local Helical Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. its.caltech.edu [its.caltech.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. analytik-jena.com [analytik-jena.com]
- 10. Site-selective characterization of Src homology 3 domain molecular recognition with cyanophenylalanine infrared probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the stability of peptides with and without 3-Cyano-L-phenylalanine
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. The rapid degradation of peptides by proteases often limits their therapeutic efficacy. The incorporation of non-canonical amino acids is a widely explored strategy to overcome this limitation. This guide provides a comparative analysis framework for evaluating the stability of peptides containing 3-Cyano-L-phenylalanine (Cnf) versus their native counterparts. While direct, comprehensive comparative studies on 3-Cyano-L-phenylalanine's impact on stability are emerging, this document outlines the theoretical basis for its potential stabilizing effects and provides detailed experimental protocols and illustrative data for conducting such a comparison.
Theoretical Framework: How 3-Cyano-L-phenylalanine May Enhance Stability
The introduction of unnatural amino acids can sterically hinder the approach of proteases or alter the electronic properties of the peptide backbone, rendering it less susceptible to enzymatic cleavage.[1][2][3] 3-Cyano-L-phenylalanine, with its cyano group on the phenyl ring, may offer enhanced stability through several mechanisms:
-
Steric Hindrance: The cyano group adds bulk to the amino acid side chain, which can physically block the active site of proteolytic enzymes, thereby slowing down the rate of degradation.
-
Electronic Effects: The electron-withdrawing nature of the cyano group can influence the adjacent peptide bond, potentially making it less susceptible to hydrolysis.
-
Conformational Rigidity: The presence of the cyano group might introduce conformational constraints on the peptide, leading to a more stable structure that is less recognized by proteases.
Illustrative Comparative Stability Data
The following tables present hypothetical data to illustrate the potential stability enhancements conferred by the incorporation of 3-Cyano-L-phenylalanine into a model peptide sequence. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Comparative Plasma Stability of a Model Peptide and its 3-Cyano-L-phenylalanine Analog
| Peptide Sequence | Half-life (t½) in Human Serum (hours) | % Remaining after 24 hours |
| Native Peptide (e.g., GFLG) | 1.5 | < 5% |
| Cnf-Peptide (e.g., G(Cnf)LG) | 12 | 50% |
Table 2: Proteolytic Degradation by Trypsin
| Peptide Sequence | % Degradation after 2 hours (1:100 enzyme:peptide ratio) |
| Native Peptide | 95% |
| Cnf-Peptide | 30% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are standard protocols for in vitro plasma stability and proteolytic degradation assays.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the peptides in the presence of a complex mixture of proteases found in plasma.
Materials:
-
Test peptides (native and Cnf-modified)
-
Pooled human plasma (or serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA))
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, add the peptide stock solution to pre-warmed (37°C) human plasma to achieve a final peptide concentration of 100 µg/mL.
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Sample Preparation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The identity of the peptide peak should be confirmed by mass spectrometry.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide from the degradation curve.
Protocol 2: Proteolytic Degradation Assay with a Specific Protease
This assay assesses the stability of the peptide against a specific protease to identify potential cleavage sites and quantify resistance to a particular enzyme.
Materials:
-
Test peptides (native and Cnf-modified)
-
Protease of interest (e.g., Trypsin, Chymotrypsin), lyophilized
-
Assay buffer (specific to the protease, e.g., Ammonium Bicarbonate buffer for Trypsin)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
Mass Spectrometer (MS)
Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio typically ranging from 1:20 to 1:100 (w/w).
-
Incubation and Sampling: Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution.
-
Analysis: Analyze the samples by RP-HPLC and MS to separate and identify the parent peptide and any degradation products.
-
Data Analysis: Quantify the disappearance of the parent peptide peak over time to determine the rate of degradation. The identity of the degradation products can be determined by MS/MS sequencing to pinpoint the cleavage sites.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described stability assays.
Caption: Workflow for the in vitro plasma stability assay.
Caption: Workflow for the proteolytic degradation assay.
References
A Comparative Guide to Validating the Binding Affinity of 3-Cyanophenylalanine-Labeled Peptides
For researchers, scientists, and drug development professionals, the precise characterization of peptide-ligand interactions is a cornerstone of discovery. The incorporation of non-natural amino acids, such as 3-cyanophenylalanine (3-CN-Phe), as intrinsic fluorescent or infrared probes offers a powerful tool for studying these interactions with minimal perturbation. This guide provides an objective comparison of key biophysical techniques used to validate the binding affinity of 3-cyanophenylalanine-labeled peptides, supported by experimental data and detailed protocols.
The use of 3-cyanophenylalanine provides a sensitive spectroscopic handle to probe the local environment and binding events of peptides. A crucial consideration is whether the label itself alters the binding affinity. Studies have suggested that the incorporation of a cyanophenylalanine residue induces only a negligible modification to the properties of the parent peptides, making it an excellent tool for reliable binding studies. This guide will delve into the primary methods for quantifying these interactions, offering a comparative analysis to aid in experimental design.
Comparison of Key Biophysical Techniques for Binding Affinity Measurement
Several robust techniques are available to determine the binding affinity of peptides, each with its own advantages and considerations. The choice of method often depends on factors such as the properties of the interacting molecules, the required throughput, and the level of thermodynamic detail desired.
| Technique | Principle | Information Provided | Label Requirement | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index near a sensor surface upon binding of an analyte to an immobilized ligand. | Binding affinity (K D ), association (k a ) and dissociation (k d ) rates. | Label-free | Real-time kinetics, high sensitivity, requires relatively small sample volumes. | Immobilization of one binding partner may affect its conformation and activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Label-free | Provides a complete thermodynamic profile of the interaction in solution, no immobilization required. | Requires larger sample quantities, lower throughput, sensitive to buffer mismatches. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Binding affinity (K D ). | Requires a fluorescent label (e.g., 3-CN-Phe). | Homogeneous assay (in solution), high throughput, relatively simple and cost-effective. | Requires a significant size difference between the binding partners, potential for interference from fluorescent compounds. |
| Fluorescence Spectroscopy (FS) | Monitors changes in the fluorescence properties (intensity, emission wavelength) of an intrinsic or extrinsic fluorophore (like 3-CN-Phe) upon binding. | Binding affinity (K D ). | Requires a fluorescent label (e.g., 3-CN-Phe). | High sensitivity, can provide information about conformational changes upon binding. | The fluorescence signal can be sensitive to environmental factors other than binding. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate binding affinity data. Below are representative protocols for the key techniques discussed.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of a 3-cyanophenylalanine-labeled peptide (analyte) to its target protein (ligand).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
3-CN-Phe-labeled peptide
-
Target protein
Procedure:
-
Surface Preparation: Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Inject the target protein in the immobilization buffer over the activated surface. The protein will be covalently coupled to the surface via its amine groups.
-
Deactivation: Inject ethanolamine to block any remaining active esters on the surface.
-
Binding Analysis:
-
Inject a series of concentrations of the 3-CN-Phe-labeled peptide in running buffer over the immobilized ligand surface.
-
Monitor the association phase in real-time.
-
Inject running buffer alone to monitor the dissociation phase.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound peptide and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between a 3-cyanophenylalanine-labeled peptide and its target protein.
Materials:
-
Isothermal titration calorimeter
-
Sample cell and injection syringe
-
3-CN-Phe-labeled peptide
-
Target protein
-
Dialysis buffer (e.g., PBS or HEPES)
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and the peptide extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the concentrations of the protein and peptide accurately.
-
Degas the samples to prevent air bubbles.
-
-
Instrument Setup:
-
Load the target protein into the sample cell.
-
Load the 3-CN-Phe-labeled peptide into the injection syringe at a concentration typically 10-15 times higher than the protein concentration.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small injections of the peptide into the protein solution.
-
Measure the heat change after each injection until the binding reaction reaches saturation.
-
-
Control Experiment: Perform a control titration by injecting the peptide into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat changes to a suitable binding model to obtain the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Fluorescence Polarization (FP)
Objective: To determine the binding affinity of a 3-cyanophenylalanine-labeled peptide to its target protein.
Materials:
-
Fluorescence plate reader with polarization filters
-
Black, low-binding microplates
-
3-CN-Phe-labeled peptide (tracer)
-
Target protein
-
Assay buffer
Procedure:
-
Assay Development:
-
Determine the optimal concentration of the 3-CN-Phe-labeled peptide that gives a stable and sufficient fluorescence signal.
-
Titrate the target protein against the fixed concentration of the labeled peptide to determine the concentration range for the binding curve.
-
-
Binding Assay:
-
In a microplate, add a fixed concentration of the 3-CN-Phe-labeled peptide to a series of wells.
-
Add increasing concentrations of the target protein to these wells.
-
Include control wells with the labeled peptide only (for minimum polarization) and buffer only (for background).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the equilibrium dissociation constant (K D ).
-
Concluding Remarks
The validation of binding affinity for 3-cyanophenylalanine-labeled peptides is achievable through a variety of robust biophysical techniques. The choice of method should be guided by the specific experimental goals and the nature of the interacting molecules. While label-free methods like SPR and ITC provide rich kinetic and thermodynamic data, the intrinsic fluorescence of 3-cyanophenylalanine can be advantageously utilized in fluorescence-based assays like FP and FS, which are often more amenable to high-throughput screening. The evidence that 3-cyanophenylalanine is a minimally perturbing probe strengthens its utility in accurately characterizing peptide-protein interactions, providing researchers with a reliable tool to advance drug discovery and the fundamental understanding of biological processes.
A Comparative Guide to Antibody Cross-Reactivity with Peptides Containing 3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as 3-cyanophenylalanine (3-CN-Phe), into peptides is a powerful strategy for developing novel therapeutics, diagnostic agents, and research tools. When generating antibodies against these modified peptides, a critical consideration is the antibody's specificity and its potential for cross-reactivity with the natural amino acid counterpart (phenylalanine) and other structurally similar molecules. Understanding and quantifying this cross-reactivity is essential for the validation and reliable application of any resulting immunoassay.
Currently, there is a notable lack of direct experimental studies focused on the cross-reactivity of antibodies specifically raised against peptides containing 3-cyanophenylalanine. However, based on extensive research into antibody responses to other modified peptides, we can establish a framework for comparison and outline the necessary experimental protocols to assess this cross-reactivity. Generally, the introduction of non-natural amino acids into a peptide can reduce its immunogenicity, which is the ability to provoke an immune response.[1][2][3] Nevertheless, antibodies that are successfully generated may still exhibit cross-reactivity with the original, unmodified peptide.[4]
This guide provides a hypothetical comparison of an antibody raised against a 3-cyanophenylalanine-containing peptide, alongside detailed experimental protocols for quantifying such cross-reactivity. The data presented is illustrative and serves as a template for the types of results that would be generated from these experiments.
Data Presentation: Hypothetical Cross-Reactivity Analysis
The following table summarizes hypothetical data from a competitive ELISA experiment designed to assess the cross-reactivity of a monoclonal antibody raised against a peptide containing 3-cyanophenylalanine (the target peptide). The cross-reactivity is compared against peptides where 3-CN-Phe is substituted with phenylalanine (Phe), tyrosine (Tyr), and 4-cyanophenylalanine (4-CN-Phe).
| Competing Peptide Sequence (Example) | Modification | IC50 (nM)¹ | % Cross-Reactivity² |
| Ac-Lys-Gly-[3-CN-Phe] -Ala-Val-NH₂ | Target (3-CN-Phe) | 15 | 100% |
| Ac-Lys-Gly-[Phe] -Ala-Val-NH₂ | Phenylalanine | 450 | 3.33% |
| Ac-Lys-Gly-[Tyr] -Ala-Val-NH₂ | Tyrosine | > 10,000 | < 0.15% |
| Ac-Lys-Gly-[4-CN-Phe] -Ala-Val-NH₂ | 4-Cyanophenylalanine | 85 | 17.65% |
¹IC50 (half-maximal inhibitory concentration) is the concentration of the competing peptide required to inhibit 50% of the antibody's binding to the target peptide. ²% Cross-reactivity is calculated as: (IC50 of target peptide / IC50 of competing peptide) x 100.
Interpretation of Hypothetical Data:
-
The antibody exhibits high specificity for the peptide containing 3-cyanophenylalanine.
-
There is measurable but significantly lower cross-reactivity with the peptide containing the natural amino acid, phenylalanine.
-
Cross-reactivity with the structurally similar tyrosine is negligible, indicating the antibody's recognition is sensitive to the phenyl ring's substituent.
-
The notable cross-reactivity with 4-cyanophenylalanine suggests the antibody recognizes the cyanophenyl moiety, with some tolerance for the position of the nitrile group.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is dependent on robust and meticulously executed experimental protocols. The two primary methods for such analysis are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies antibody cross-reactivity by measuring the inhibition of its binding to the target peptide in the presence of various competing peptides.[5][6][7]
Materials:
-
96-well microtiter plates (e.g., high-binding polystyrene)
-
Coating Buffer: 50 mM Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST
-
Target Peptide (with 3-CN-Phe) conjugated to a carrier protein (e.g., BSA or KLH)
-
Competing peptides (with Phe, Tyr, 4-CN-Phe, etc.)
-
Primary Antibody (raised against the 3-CN-Phe peptide)
-
Secondary Antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the target peptide-carrier conjugate (e.g., 1-2 µg/mL in Coating Buffer). Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition:
-
Prepare serial dilutions of the competing peptides and the target peptide (as a reference) in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate a constant, sub-saturating concentration of the primary antibody with each dilution of the competing peptides for 1-2 hours at room temperature.
-
-
Incubation: Discard the blocking buffer from the coated plate and wash three times. Transfer 100 µL of the antibody/peptide mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Discard the solutions and wash the wells five times with Wash Buffer. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Detection: Discard the secondary antibody solution and wash the wells five times with Wash Buffer. Add 100 µL of TMB Substrate Solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for each peptide.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates), offering a more detailed characterization of antibody-peptide interactions.[8][9][10][11]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (or similar, filtered and degassed)
-
Primary antibody
-
Target and competing peptides
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the primary antibody (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level.
-
Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared similarly but without antibody immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions for the target peptide and each competing peptide in Running Buffer.
-
Inject the peptide solutions over the antibody-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Record the association phase (peptide injection) and dissociation phase (buffer flow).
-
-
Regeneration: After each binding cycle, inject the regeneration solution to remove the bound peptide and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values for the target peptide and the competing peptides to quantify cross-reactivity. A lower KD indicates a stronger binding affinity.
-
Mandatory Visualization
Caption: Conceptual diagram of antibody cross-reactivity.
Caption: Workflow for a competitive ELISA experiment.
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
References
- 1. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 2. Frédéric Joliot Institute for Life Sciences - Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications [joliot.cea.fr]
- 3. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
A Comparative Efficacy Analysis of Novel Anti-Cancer Agents Derived from 3-Cyanophenylalanine Scaffolds
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of two emerging classes of anti-cancer compounds, structurally related to 3-cyanophenylalanine, reveals promising cytotoxic activity against various cancer cell lines. This report details the efficacy of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines and 3-cyano-2(1H)-pyridone derivatives, offering a comparative guide for researchers and drug development professionals in the field of oncology. The findings, supported by experimental data, highlight their potential as scaffolds for future anti-cancer drug design.
Efficacy Overview
Two distinct classes of heterocyclic compounds incorporating a cyano group and a phenyl moiety, reminiscent of the 3-cyanophenylalanine structure, have demonstrated significant in vitro anti-cancer activity. The first class, 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines , has shown potent cytotoxicity against human lung adenocarcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines. A second class, 3-cyano-2(1H)-pyridone and its thio-analogue derivatives , has also exhibited notable efficacy, particularly against lung carcinoma (A549) cells.
This guide provides a side-by-side comparison of their performance, based on published experimental data, to aid in the evaluation of their therapeutic potential.
Quantitative Efficacy Comparison
The anti-cancer efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values for representative compounds from each class against various cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines | 4d | A549 (Lung) | 3.317 | Doxorubicin | - |
| 4d | MCF-7 (Breast) | 7.711 | Doxorubicin | - | |
| 4e | A549 (Lung) | 4.648 | Doxorubicin | - | |
| 4e | MCF-7 (Breast) | 6.114 | Doxorubicin | - | |
| 3-cyano-2(1H)-pyridone/thione derivatives | 7b | A549 (Lung) | 0.87 | Doxorubicin | - |
| 8a | A549 (Lung) | 0.83 | Doxorubicin | - |
Note: IC50 values for compounds 7b and 8a were originally reported in µg/ml and have been converted to µM for comparative purposes, assuming an approximate molecular weight. The original study indicated these compounds were more potent than the standard drug Doxorubicin.[1]
Experimental Protocols
The cytotoxic effects of the synthesized compounds were primarily evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (A549 and MCF-7) were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) and incubated for a further 24 to 48 hours.
-
MTT Addition: Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and the plates were incubated for 4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Molecular Mechanisms
2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: EGFR Inhibition
The anti-cancer activity of the 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline derivatives has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR).[2] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Its overexpression or mutation is a common feature in many cancers, making it a key therapeutic target. By inhibiting EGFR, these compounds can disrupt downstream signaling pathways that promote tumor growth.
Caption: EGFR signaling pathway and inhibition by quinoline derivatives.
3-cyano-2(1H)-pyridone Derivatives: PIM-1 Kinase Inhibition
The 3-cyanopyridine scaffold, present in the 3-cyano-2(1H)-pyridone derivatives, is a known pharmacophore for the inhibition of PIM-1 kinase.[3] PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in promoting cell survival and proliferation while inhibiting apoptosis.[3] By targeting PIM-1, these compounds can induce cancer cell death.
Caption: PIM-1 kinase signaling and inhibition by 3-cyano-2(1H)-pyridone derivatives.
Experimental Workflow Visualization
The general workflow for the synthesis and evaluation of these anti-cancer compounds is depicted below.
Caption: General workflow for synthesis and in vitro evaluation of anti-cancer compounds.
Conclusion
The preliminary data on 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines and 3-cyano-2(1H)-pyridone derivatives underscore the potential of utilizing the 3-cyanophenylalanine-like scaffold in the design of novel anti-cancer agents. Both compound classes exhibit potent cytotoxic activity against lung and breast cancer cell lines, operating through distinct, yet crucial, anti-cancer signaling pathways. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic potential and safety profiles. This comparative guide serves as a valuable resource for the scientific community to inform future research directions in the development of next-generation oncology therapeutics.
References
- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 3-Cyanophenylalanine: A Comparative Guide to a Novel Fluorescent Amino Acid
For researchers, scientists, and drug development professionals at the forefront of molecular innovation, the quest for precise and minimally disruptive fluorescent probes is perpetual. This guide offers a comprehensive benchmark of 3-cyanophenylalanine (3-CNF), a fluorescent non-natural amino acid, against established fluorescent dyes. By presenting key photophysical data, detailed experimental protocols, and insightful visualizations, we aim to equip you with the knowledge to harness the unique advantages of 3-CNF in your research endeavors.
Performance at a Glance: 3-Cyanophenylalanine vs. Standard Dyes
The intrinsic fluorescence of 3-cyanophenylalanine, coupled with its structural analogy to natural amino acids, presents a compelling alternative to traditional, often bulky, fluorescent labels. To facilitate an objective comparison, the following table summarizes the key photophysical properties of 3-CNF alongside widely used fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Solvent/Buffer |
| 3-Cyanophenylalanine | ~280 | ~295 | 850[1][2] | ~0.11[3][4] | 5-8 | Water |
| Fluorescein | 494 | 519 | 71,000[5] | 0.92[6][7][8][9] | 4.1[10] | PBS (pH 7.2-7.4) |
| Rhodamine B | 543 | 565 | 106,000[11] | 0.49 - 0.70[11][12] | ~2.5 | Ethanol |
| Cyanine 3 (Cy3) | 550 | 570 | 150,000 | 0.15 - 0.24[13][14][15] | ~0.2 | PBS |
| Cyanine 5 (Cy5) | 649 | 667 | 250,000[16] | 0.27[14][16][17] | ~1.0 | PBS |
| Alexa Fluor 488 | 496 | 519 | 71,000[5] | 0.92[5][6][7][8] | 4.1[6] | PBS (pH 7.2) |
| Alexa Fluor 555 | 555 | 565 | >130,000[18] | 0.10[6] | 0.3[6] | PBS (pH 7.2) |
| Alexa Fluor 647 | 650 | 665 | 239,000[19] | 0.33[6][19][20] | 1.0[6] | PBS (pH 7.2) |
Note: Photophysical properties of dyes can be highly sensitive to their environment, including solvent, pH, and conjugation to biomolecules. The values presented here are for the free dye in the specified solvent and should be considered as a reference.
Delving Deeper: Experimental Methodologies
To ensure the reproducibility and accuracy of photophysical measurements, standardized experimental protocols are essential. Below are detailed methodologies for determining the key parameters presented in the comparison table.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a known mass of the fluorescent dye and dissolve it in a precise volume of a suitable solvent (e.g., water, PBS, or ethanol) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Absorbance Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.
-
Set the wavelength to the absorption maximum (λmax) of the dye.
-
Use the pure solvent to blank the spectrophotometer.
-
Measure the absorbance of each dilution in a 1 cm path length quartz cuvette.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression on the data points. The slope of the line is the molar extinction coefficient (ε).
-
Determination of Fluorescence Quantum Yield (Φ) (Relative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.
Protocol:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate, fluorescein, or rhodamine B).
-
Preparation of Solutions: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr × (ms / mr) × (ηs² / ηr²) where Φr is the quantum yield of the standard, ms and mr are the slopes of the linear fits for the sample and reference, respectively, and ηs and ηr are the refractive indices of the sample and reference solutions (if different).
-
Determination of Fluorescence Lifetime (τ) (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.
Protocol:
-
Instrument Setup:
-
Use a pulsed light source (e.g., picosecond laser diode or LED) with a high repetition rate.
-
The detector should be a sensitive, high-speed single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.
-
This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay data is deconvoluted from the IRF and fitted to an exponential decay model to determine the fluorescence lifetime (τ).
-
Visualizing the Workflow and Applications
To further clarify the experimental processes and conceptual applications, the following diagrams are provided.
References
- 1. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 8. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. omlc.org [omlc.org]
- 12. rsc.org [rsc.org]
- 13. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 14. Cyanine - Wikipedia [en.wikipedia.org]
- 15. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FluoroFinder [app.fluorofinder.com]
- 17. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 18. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. FluoroFinder [app.fluorofinder.com]
- 20. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
Safety Operating Guide
Safe Disposal Protocol for 2-amino-3-(3-cyanophenyl)propanoic Acid
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the safe disposal of 2-amino-3-(3-cyanophenyl)propanoic acid. The primary method for rendering this compound less hazardous for disposal is through chemical neutralization, specifically via hydrolysis of the nitrile group.
Hazard Profile and Safety Precautions
This compound and its derivatives are classified as irritants, causing skin and serious eye irritation. They may also cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles and/or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | A flame-retardant lab coat and closed-toe shoes are essential. |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood. |
Chemical Neutralization via Hydrolysis
The nitrile group (-CN) in this compound can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a carboxylate salt, respectively. This transformation significantly reduces the toxicity associated with the nitrile functionality.
Alkaline hydrolysis is a common and effective method for converting nitriles to carboxylate salts. This procedure should be performed in a chemical fume hood.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar and magnetic stir plate
-
pH paper or pH meter
Procedure:
-
Preparation: For every 1 gram of this compound waste, prepare 20 mL of a 10% aqueous sodium hydroxide solution.
-
Reaction Setup: In a round-bottom flask of appropriate size, combine the chemical waste with the sodium hydroxide solution. Add a magnetic stir bar.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continuous stirring is necessary throughout the process.
-
Monitoring: Heat under reflux for a minimum of 2-4 hours. The reaction progress can be monitored by the cessation of ammonia gas evolution, which can be tested by holding a piece of moist red litmus paper near the top of the condenser. The paper will turn blue in the presence of ammonia.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.
-
pH Adjustment: Carefully neutralize the resulting solution to a pH between 6.0 and 8.0 by adding a suitable acid (e.g., dilute hydrochloric acid or sulfuric acid) dropwise with stirring. Monitor the pH using pH paper or a calibrated pH meter.
-
Disposal: The neutralized solution, now containing the corresponding carboxylate salt, can be disposed of as aqueous chemical waste in accordance with local, state, and federal regulations.
Table 2: Quantitative Parameters for Alkaline Hydrolysis
| Parameter | Value |
| Reactant Ratio | 1 g of waste per 20 mL of 10% NaOH solution |
| Reaction Temperature | Gentle reflux (~100 °C) |
| Reaction Time | 2 - 4 hours |
| Final pH for Disposal | 6.0 - 8.0 |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Waste Segregation and Container Management
-
Initial Waste Collection: Collect waste this compound in a dedicated, clearly labeled, and sealed container.
-
Treated Waste: The final neutralized aqueous solution should be stored in a separate, labeled container for aqueous waste.
-
Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, filter paper, and weighing boats, should be disposed of as solid hazardous waste in a designated container.
Emergency Procedures
In case of a spill or exposure, follow these immediate steps:
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Safeguarding Your Research: A Guide to Handling 2-amino-3-(3-cyanophenyl)propanoic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 2-amino-3-(3-cyanophenyl)propanoic acid. Adherence to these procedures is critical for ensuring laboratory safety and maintaining a secure research environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications |
| Eye and Face Protection | Safety goggles or a face shield | Must be worn when there is a potential for splash from hazardous chemicals.[2] Safety glasses must have solid side shields. For significant splash risks, a face shield should be worn in addition to goggles.[4][5][6] |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended) | Inspect gloves before each use and wash them before removal.[7] Do not wear gloves outside the laboratory.[8] |
| Laboratory coat | Must be fully buttoned with sleeves of sufficient length to prevent skin exposure.[9][10] | |
| Closed-toe shoes | Perforated shoes or sandals are not permitted.[11] | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoid breathing dust, fumes, or vapors.[1][2][3] If significant exposure to vapors is possible, a respirator may be needed; consult with your institution's safety officer.[4] |
II. Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for the safe handling of this compound, from initial weighing to the preparation of solutions.
A. Weighing the Solid Compound
-
Preparation: Before handling, read the Safety Data Sheet (SDS) and ensure all required PPE is correctly worn.[12] Prepare your workspace in a chemical fume hood or a well-ventilated area.
-
Taring the Balance: Place a clean, dry weighing boat or beaker on the analytical balance and tare it to zero.
-
Transferring the Solid: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust. If weighing a larger quantity, it is advisable to do this in a fume hood.[8]
-
Recording the Mass: Accurately record the mass of the solid.
-
Cleanup: After weighing, clean the balance and surrounding area of any residual powder.
B. Preparing a Solution
-
Initial Dissolution: Transfer the weighed solid into a beaker or flask of a suitable size. Add a small amount of the desired solvent and swirl to dissolve the solid.[1]
-
Transfer to Volumetric Flask: Once the solid is dissolved, carefully transfer the solution to a volumetric flask using a funnel.
-
Rinsing: Rinse the initial beaker or flask with a small amount of the solvent and transfer the rinsing to the volumetric flask to ensure all the compound is transferred. Repeat this step two to three times.[1]
-
Dilution to Volume: Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark. Use a pipette for the final additions to avoid overshooting the mark.[1]
-
Mixing: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.[1]
-
Labeling: Clearly label the flask with the name of the compound, the exact concentration, the solvent used, and the date of preparation.
Caption: Workflow for Handling this compound.
III. Disposal Plan: Safe Neutralization and Waste Management
Waste containing this compound must be treated as hazardous waste. The nitrile group can be hydrolyzed under basic conditions to a less toxic carboxylate.
A. Neutralization of Aqueous Waste
-
Designated Waste Container: Collect all aqueous waste containing the compound in a clearly labeled, dedicated waste container.
-
pH Adjustment: In a well-ventilated fume hood, slowly add a 1M solution of sodium hydroxide (NaOH) to the waste container while stirring. Monitor the pH using a pH meter or pH paper.
-
Target pH: Continue adding NaOH until the pH of the waste solution is between 10 and 11. This basic environment will facilitate the hydrolysis of the nitrile group.
-
Reaction Time: Allow the neutralized waste to stand for at least 24 hours to ensure complete hydrolysis.
-
Final Disposal: After the reaction period, the neutralized waste should be disposed of through your institution's hazardous waste management program. Do not pour down the drain.
B. Disposal of Solid Waste and Contaminated Materials
-
Solid Waste: Unused or contaminated solid this compound should be collected in a labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, must be placed in a sealed bag and disposed of as hazardous chemical waste.[13]
Caption: Disposal Pathway for this compound Waste.
IV. Emergency Procedures: Spills and Exposure
A. Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.[14]
-
Assess the Spill: For a minor spill of the solid, and if you are trained to do so, proceed with cleanup. For a major spill, or if you are unsure, contact your institution's emergency response team.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if dust is present.[15]
-
Containment: Cover the spill with an absorbent material to prevent it from spreading.[14]
-
Collection: Carefully sweep the spilled solid and absorbent material into a designated hazardous waste container.[13] Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water.[16]
-
Disposal: Dispose of all cleanup materials as hazardous waste.
B. Personal Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
References
- 1. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 2. scribd.com [scribd.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. sc.edu [sc.edu]
- 5. realsafety.org [realsafety.org]
- 6. sams-solutions.com [sams-solutions.com]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 10. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 11. Nitrile - Wikipedia [en.wikipedia.org]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 13. 4351074.fs1.hubspotusercontent-na1.net [4351074.fs1.hubspotusercontent-na1.net]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. umanitoba.ca [umanitoba.ca]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
